Cocarboxylase
描述
Thiamine pyrophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
The coenzyme form of Vitamin B1 present in many animal tissues. It is a required intermediate in the PYRUVATE DEHYDROGENASE COMPLEX and the KETOGLUTARATE DEHYDROGENASE COMPLEX.
属性
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVCLPJQTZXJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O7P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046262 | |
| Record name | Cocarboxylase chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [EFSA] White powder; [Alfa Aesar MSDS] | |
| Record name | Cocarboxylase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
154-87-0 | |
| Record name | Thiamine pyrophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cocarboxylase [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cocarboxylase chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cocarboxylase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COCARBOXYLASE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK8K8EVIU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Central Role of Cocarboxylase in Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cocarboxylase, the biologically active form of thiamine (B1217682) (Vitamin B1), also known as thiamine pyrophosphate (TPP), is a critical coenzyme in cellular metabolism.[1] Its primary role is in facilitating the activity of several key enzymes involved in the catabolism of carbohydrates and branched-chain amino acids. This guide provides an in-depth technical overview of this compound's function in cellular respiration, focusing on its indispensable role in the pyruvate (B1213749) dehydrogenase complex, the Krebs cycle, and the pentose (B10789219) phosphate (B84403) pathway. We will explore the quantitative aspects of TPP-dependent enzyme kinetics, detail experimental protocols for the assessment of this compound-related enzyme activity, and present visual representations of the pertinent metabolic pathways. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development investigating metabolic pathways and related disorders.
Introduction to this compound (Thiamine Pyrophosphate)
This compound (TPP) is a derivative of thiamine, synthesized in the cytosol by the enzyme thiamine diphosphokinase.[2] It is an essential cofactor for a class of enzymes that catalyze the decarboxylation of α-keto acids and the transfer of two-carbon units.[1] Structurally, TPP possesses a reactive thiazolium ring, which is responsible for its catalytic activity.[3] Deficiencies in thiamine, and consequently this compound, lead to impaired mitochondrial function and have been implicated in a range of pathologies, including beriberi and Wernicke-Korsakoff syndrome.[1]
This compound in Core Metabolic Pathways
The Pyruvate Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex (PDC) is a multi-enzyme complex located in the mitochondrial matrix that plays a pivotal role in connecting glycolysis to the Krebs cycle.[4] It catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[4] this compound is an essential coenzyme for the first enzyme in this complex, pyruvate dehydrogenase (E1).[5]
The catalytic mechanism of the E1 component is initiated by the deprotonation of TPP to form a reactive ylide.[6] This ylide then attacks the carbonyl carbon of pyruvate, leading to the formation of a covalent intermediate. Subsequent decarboxylation and transfer of the resulting hydroxyethyl (B10761427) group to the lipoamide (B1675559) cofactor of the second enzyme, dihydrolipoyl transacetylase (E2), regenerates the TPP coenzyme.[7]
The Krebs Cycle (Citric Acid Cycle)
The Krebs cycle, also known as the citric acid cycle, is a series of chemical reactions in the mitochondrial matrix that generates energy through the oxidation of acetyl-CoA.[8] One of the key regulatory enzymes in this cycle, α-ketoglutarate dehydrogenase, is dependent on this compound for its function.[9]
The α-ketoglutarate dehydrogenase complex is structurally and mechanistically homologous to the pyruvate dehydrogenase complex. It catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a crucial step in the cycle. TPP serves as the coenzyme for the E1 component of this complex, facilitating the decarboxylation of α-ketoglutarate in a manner analogous to its role in the PDC.[9][10]
The Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that is crucial for the production of NADPH and the synthesis of pentose sugars, which are precursors for nucleotide biosynthesis.[11] this compound is a vital coenzyme for the enzyme transketolase, which functions in the non-oxidative phase of the PPP.[12]
Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[12] This reaction is essential for the interconversion of sugar phosphates, allowing the cell to adapt the output of the PPP to its metabolic needs. The catalytic mechanism of transketolase involves the formation of a covalent intermediate between TPP and the two-carbon fragment.[11]
Quantitative Data on this compound and TPP-Dependent Enzymes
Understanding the quantitative aspects of this compound function is crucial for modeling metabolic fluxes and for the development of targeted therapeutics.
Kinetic Parameters of TPP-Dependent Enzymes
The affinity of TPP-dependent enzymes for their cofactor and substrates is a key determinant of their activity.
| Enzyme | Organism/Tissue | Substrate | K_m Value | K_d Value | Reference |
| Pyruvate Dehydrogenase | Pig Heart | TPP | 50 ± 10 nM | 6.2-8.2 µM | [5][13] |
| Pig Heart | Pyruvate | 25 ± 4 µM | [5][13] | ||
| E. coli | Pyruvate | 0.3 mM | [14] | ||
| α-Ketoglutarate Dehydrogenase Complex | E. coli | S-succinyl-CoA | 9.3 x 10⁻⁵ M | [15] | |
| Mitochondrial TPP Transporter | Mouse Liver | TPP | 6.79 ± 0.53 µM |
Cellular and Subcellular Concentrations of this compound
The concentration of this compound within different cellular compartments influences the activity of TPP-dependent enzymes.
| Tissue/Cell Type | Compartment | TPP Concentration | Reference |
| Human Erythrocytes | Cytosol | 50-150 ng/mL packed cells | [16] |
| Rat Liver | Whole Tissue | ~23 nmol/g | |
| Mammalian Cells | Mitochondrial Matrix | Estimated to be 100-1000 fold higher than extracellular medium | [17] |
| Mammalian Mitochondria | Matrix | pH ~7.8 | [18] |
Experimental Protocols
Accurate measurement of the activity of this compound-dependent enzymes is essential for research and clinical diagnostics.
Measurement of Pyruvate Dehydrogenase (PDH) Complex Activity
This spectrophotometric assay measures the reduction of a tetrazolium salt, MTT, which is coupled to the PDH-catalyzed reaction.
Materials:
-
Tissue or cell homogenate
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM MgCl₂, 0.1% Triton X-100)
-
Pyruvate solution (e.g., 100 mM)
-
This compound (TPP) solution (e.g., 10 mM)
-
Coenzyme A (CoA) solution (e.g., 10 mM)
-
NAD⁺ solution (e.g., 20 mM)
-
MTT solution (e.g., 5 mg/mL)
-
Phenazine methosulfate (PMS) solution (e.g., 1 mg/mL)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 570 nm
Procedure:
-
Prepare tissue or cell lysate in assay buffer.
-
In a 96-well plate, add the sample to the appropriate wells.
-
Prepare a reaction mixture containing assay buffer, pyruvate, TPP, CoA, and NAD⁺.
-
Add the reaction mixture to the wells containing the sample.
-
Add PMS and MTT to each well to start the reaction.
-
Incubate the plate at 37°C and measure the absorbance at 570 nm at multiple time points.
-
Calculate the rate of change in absorbance over time (ΔA/min).
-
The PDH activity is proportional to the rate of MTT reduction. A standard curve using known concentrations of NADH can be used for quantification.[19][20]
Measurement of Erythrocyte Transketolase (ETK) Activity
This assay determines the thiamine status by measuring the activity of transketolase in erythrocytes, with and without the addition of exogenous TPP.[1]
Materials:
-
Washed erythrocytes
-
Hemolyzing agent (e.g., distilled water or saponin (B1150181) solution)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.6)
-
Ribose-5-phosphate (B1218738) solution
-
This compound (TPP) solution (for stimulated activity)
-
Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)
-
NADH solution
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a hemolysate from washed erythrocytes.
-
Set up two sets of reactions for each sample: one for basal activity and one for stimulated activity (with added TPP).
-
To each well, add the reaction buffer, coupling enzymes, and NADH.
-
Add the hemolysate to the wells. For the stimulated activity wells, also add the TPP solution.
-
Pre-incubate the plate at 37°C.
-
Start the reaction by adding ribose-5-phosphate to all wells.
-
Monitor the decrease in absorbance at 340 nm over time as NADH is oxidized.
-
Calculate the rate of NADH oxidation (ΔA/min) for both basal and stimulated activities.
-
The Erythrocyte Transketolase Activity Coefficient (ETKAC) is calculated as: Stimulated Activity / Basal Activity. An ETKAC value greater than 1.25 is indicative of thiamine deficiency.[1]
Conclusion
This compound is a linchpin in cellular respiration, enabling the efficient extraction of energy from carbohydrates. Its role as a coenzyme for pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase places it at the crossroads of major metabolic pathways. A thorough understanding of its function, kinetics, and the methods to assess its activity is paramount for researchers in the fields of metabolism, neuroscience, and drug development. This guide has provided a detailed overview of these aspects, aiming to serve as a valuable resource for the scientific community. Further research into the precise regulation of TPP-dependent enzymes and the dynamics of subcellular this compound concentrations will undoubtedly unveil new therapeutic targets for a variety of metabolic and neurological disorders.
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 5. portlandpress.com [portlandpress.com]
- 6. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 8. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 9. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Transketolase - Wikipedia [en.wikipedia.org]
- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 13. The elementary reactions of the pig heart pyruvate dehydrogenase complex. A study of the inhibition by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. proteopedia.org [proteopedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial matrix - Wikipedia [en.wikipedia.org]
- 18. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. raybiotech.com [raybiotech.com]
- 20. Nutritional Assessment: Thiamine [nutritionalassessment.org]
The Core Mechanism of Thiamine Pyrophosphate: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a suite of enzymes pivotal to central metabolism. Its unique chemical properties, particularly the ability of its thiazolium ring to stabilize carbanionic intermediates, enable it to catalyze critical carbon-carbon bond cleavage and formation reactions. This guide provides an in-depth exploration of the mechanism of action of TPP, focusing on its role in key enzyme complexes such as the pyruvate (B1213749) dehydrogenase complex (PDC), the α-ketoglutarate dehydrogenase complex (KGDHC), and transketolase (TK). Detailed experimental protocols for assessing the activity of these enzymes are provided, alongside a curated summary of their kinetic parameters. Visualizations of the catalytic cycles and experimental workflows are presented to facilitate a comprehensive understanding of TPP's indispensable role in cellular biochemistry.
Introduction: The Chemical Virtuosity of Thiamine Pyrophosphate
Thiamine pyrophosphate is a derivative of thiamine (vitamin B1), synthesized in the cytosol by the enzyme thiamine diphosphokinase.[1] Its structure comprises a pyrimidine (B1678525) ring and a thiazole (B1198619) ring, linked by a methylene (B1212753) bridge, and a pyrophosphate group attached to the thiazole ring.[1][2] The reactivity of TPP is centered on the C2 carbon of the thiazolium ring.[1] This carbon is acidic and can be deprotonated to form a carbanion, also known as an ylide.[1][2] The adjacent positively charged nitrogen atom in the thiazolium ring effectively stabilizes this carbanion, making it a potent nucleophile.[1][3] This "ylide form" of TPP is the key to its catalytic function, enabling it to attack the carbonyl carbons of substrates.[1]
TPP is a crucial cofactor for several multienzyme complexes involved in carbohydrate and amino acid metabolism.[4] These include:
-
Pyruvate Dehydrogenase Complex (PDC): Links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[5][6]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[7][8]
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the metabolism of branched-chain amino acids.
-
Transketolase (TK): A key enzyme in the pentose (B10789219) phosphate (B84403) pathway, catalyzing the transfer of two-carbon units.[9][10]
Deficiency in thiamine leads to a lack of functional TPP, impairing the function of these enzymes and resulting in severe metabolic and neurological disorders such as beriberi and Wernicke-Korsakoff syndrome.
The Catalytic Mechanism: A Tale of Electron Sinks and Carbanions
The fundamental mechanism of TPP-dependent enzymes involves the cofactor acting as a transient carrier of aldehyde or keto groups. This is achieved through a series of well-orchestrated steps that leverage the unique chemistry of the thiazolium ring.
Ylide Formation: The Activation of TPP
The catalytic cycle begins with the deprotonation of the C2 carbon of the TPP thiazolium ring to form the highly reactive ylide.[1][2] This is facilitated by a basic residue within the enzyme's active site.
Nucleophilic Attack and Decarboxylation
The TPP ylide then performs a nucleophilic attack on the carbonyl carbon of the α-keto acid substrate (e.g., pyruvate, α-ketoglutarate).[1][5] This forms a covalent adduct. The positively charged nitrogen of the thiazolium ring acts as an "electron sink," withdrawing electrons and facilitating the cleavage of the bond between the carboxyl group and the carbonyl carbon (decarboxylation).[3] This results in the release of CO2 and the formation of a resonance-stabilized enamine intermediate.[11]
Transfer of the Acyl Group
In the case of dehydrogenase complexes, the acyl group (e.g., hydroxyethyl (B10761427) group from pyruvate) attached to TPP is then transferred to the lipoamide (B1675559) cofactor of the E2 subunit.[5][7] This regenerates the TPP ylide, which is then protonated to reform the active cofactor, ready for another catalytic cycle.
Transketolation: A Two-Carbon Shuffle
In the transketolase reaction, TPP catalyzes the transfer of a two-carbon ketol unit from a ketose donor (e.g., xylulose-5-phosphate) to an aldose acceptor (e.g., ribose-5-phosphate).[9][12] The mechanism follows a similar principle of nucleophilic attack by the TPP ylide on the ketose, followed by the cleavage of a carbon-carbon bond and the formation of a covalent intermediate. This intermediate then transfers the two-carbon fragment to the aldose acceptor.
Key TPP-Dependent Enzyme Complexes
Pyruvate Dehydrogenase Complex (PDC)
The PDC is a large, multi-enzyme complex composed of three core enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3).[5][13] TPP is the essential cofactor for the E1 component. The overall reaction catalyzed by PDC is:
Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+
The catalytic cycle of TPP in the E1 subunit of PDC is a classic example of its mechanism of action, involving the decarboxylation of pyruvate and the formation of a hydroxyethyl-TPP intermediate.[5]
α-Ketoglutarate Dehydrogenase Complex (KGDHC)
Structurally and functionally similar to PDC, KGDHC also consists of three enzymes: α-ketoglutarate dehydrogenase (E1k), dihydrolipoyl succinyltransferase (E2k), and dihydrolipoyl dehydrogenase (E3).[7] TPP is the cofactor for E1k. KGDHC catalyzes a critical rate-limiting step in the citric acid cycle:[7]
α-Ketoglutarate + CoA + NAD+ → Succinyl-CoA + CO2 + NADH + H+
The mechanism of TPP in KGDHC mirrors that in PDC, with the decarboxylation of α-ketoglutarate and the subsequent transfer of the succinyl group.[7]
Transketolase (TK)
Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway, which is crucial for the synthesis of nucleotides and NADPH.[9] It catalyzes the reversible transfer of a two-carbon fragment from a ketose to an aldose.[12] For example:
Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate
TPP is the essential cofactor that facilitates this two-carbon transfer.[9]
Quantitative Data on TPP-Dependent Enzymes
The following table summarizes key kinetic parameters for major TPP-dependent enzymes. These values can vary depending on the source of the enzyme and the specific assay conditions.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Reference |
| Pyruvate Dehydrogenase (E1) | Pyruvate | 25-100 | 10-50 | 6.0-7.5 | General textbook values |
| α-Ketoglutarate Dehydrogenase (E1k) | α-Ketoglutarate | 10-50 | 5-20 | 7.0-7.4 | General textbook values |
| Transketolase | Xylulose-5-phosphate | 30-150 | 1-10 | 7.4-7.8 | General textbook values |
| Transketolase | Ribose-5-phosphate | 400-800 | - | 7.4-7.8 | General textbook values |
Experimental Protocols for Key TPP-Dependent Enzyme Assays
Spectrophotometric Assay for Pyruvate Dehydrogenase Complex (PDC) Activity
Principle: The activity of the PDC is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. This is a coupled enzyme assay that measures the overall activity of the complex.[14]
Materials:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM MgCl2, 0.1 mM EDTA, 2 mM DTT.[14]
-
Substrate Solution: 100 mM sodium pyruvate.[14]
-
Cofactor Solution: 10 mM NAD+, 2 mM Coenzyme A (CoA), 2 mM Thiamine Pyrophosphate (TPP).[14]
-
Sample: Isolated mitochondria or cell/tissue homogenate.[14]
-
96-well UV-transparent microplate or quartz cuvettes.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold Assay Buffer. Centrifuge to pellet debris and collect the supernatant containing the PDC. Determine the protein concentration.[14]
-
Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing Assay Buffer, 5 mM pyruvate, 1 mM NAD+, 0.2 mM CoA, and 0.2 mM TPP.[14]
-
Initiation: Add the sample (e.g., 10-50 µg of protein) to the reaction mixture to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 5-10 minutes.
-
Calculation: Calculate the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). Express the activity as units per milligram of protein (1 unit = 1 µmol of NADH formed per minute).
Spectrophotometric Assay for Transketolase (TK) Activity
Principle: Transketolase activity is measured in a coupled enzyme assay by monitoring the oxidation of NADH at 340 nm. The glyceraldehyde-3-phosphate produced by transketolase is converted to glycerol-3-phosphate by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6).[14]
-
Substrate Solution: 50 mM Ribose-5-phosphate (R5P) and 50 mM Xylulose-5-phosphate (X5P).
-
Cofactor and Coupling Enzyme Solution: 10 mM TPP, 5 mM MgCl2, 0.2 mM NADH, triosephosphate isomerase (TPI), and glycerol-3-phosphate dehydrogenase (GDH).[14]
-
Sample: Hemolysate or purified enzyme.
Procedure:
-
Reaction Mixture: In a cuvette, combine Assay Buffer, R5P, NADH, TPI, and GDH.[14]
-
Pre-incubation: Add the sample and pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding X5P.[14]
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculation: Calculate the rate of NADH oxidation and express the transketolase activity in units per gram of hemoglobin or milligram of protein.[14]
Visualizing the Mechanism: Pathways and Workflows
Catalytic Cycle of TPP in Pyruvate Dehydrogenase (E1)
Caption: Catalytic cycle of TPP in the E1 subunit of the Pyruvate Dehydrogenase Complex.
Experimental Workflow for PDC Spectrophotometric Assay
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Thiamine Properties [thiamine.dnr.cornell.edu]
- 3. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. alpha ketoglutarate Dehydrogenase Enzyme Complex [clfs690.alivetek.org]
- 9. Transketolase - Wikipedia [en.wikipedia.org]
- 10. aklectures.com [aklectures.com]
- 11. Radical reactions of thiamin pyrophosphate in 2-oxoacid oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 14. benchchem.com [benchchem.com]
The Central Role of Cocarboxylase in the Krebs Cycle: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Krebs cycle is a central hub of cellular metabolism, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP. The efficiency of this cycle is critically dependent on the availability of essential coenzymes. Cocarboxylase, the biologically active form of thiamine (B1217682) (Vitamin B1), also known as Thiamine Pyrophosphate (TPP), is an indispensable cofactor for key enzymatic reactions that feed into and operate within the Krebs cycle. This technical guide provides an in-depth examination of the role of this compound, focusing on its function in the Pyruvate (B1213749) Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase Complex (α-KGDH). We will delve into the quantitative aspects of these enzyme kinetics, provide detailed experimental protocols for their activity assessment, and visualize the intricate regulatory pathways.
This compound: The Catalytic Heart of α-Ketoacid Dehydrogenase Complexes
This compound (Thiamine Pyrophosphate - TPP) is a vital coenzyme in all living systems, where it catalyzes several biochemical reactions, particularly the decarboxylation of α-keto acids.[1] Its primary role in the context of the Krebs cycle is as a prosthetic group for two large, multi-enzyme complexes:
-
The Pyruvate Dehydrogenase Complex (PDC): This complex acts as a bridge between glycolysis and the Krebs cycle, catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[2]
-
The α-Ketoglutarate Dehydrogenase Complex (α-KGDH or OGDC): This is a key rate-limiting enzyme within the Krebs cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[3]
The catalytic action of TPP is centered around its thiazole (B1198619) ring, which can be deprotonated to form a carbanion. This carbanion acts as a potent nucleophile, attacking the carbonyl carbon of the α-keto acid substrate (pyruvate or α-ketoglutarate). This is followed by decarboxylation, with the resulting intermediate being stabilized by the TPP molecule before the acyl group is transferred to the next enzyme in the complex.[4]
Quantitative Data on TPP-Dependent Enzymes in the Krebs Cycle
The kinetic parameters of the Pyruvate Dehydrogenase Complex and the α-Ketoglutarate Dehydrogenase Complex are crucial for understanding their efficiency and regulation. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate.
| Enzyme Complex | Organism/Tissue | Substrate | Km (µM) | Reference |
| Pyruvate Dehydrogenase Complex (PDC) | Ehrlich ascites tumor cells | Pyruvate | 46 | [5] |
| Ehrlich ascites tumor cells | Coenzyme A | 36 | [5] | |
| Ehrlich ascites tumor cells | NAD+ | 110 | [5] | |
| α-Ketoglutarate Dehydrogenase Complex (α-KGDH) | Bovine adrenals | α-Ketoglutarate | 190 | [6] |
| Bovine adrenals | Coenzyme A | 12 | [6] | |
| Bovine adrenals | NAD+ | 25 | [6] | |
| Ehrlich ascites tumor cells | α-Ketoglutarate | 1250 | [5] | |
| Ehrlich ascites tumor cells | Coenzyme A | 50 | [5] | |
| Ehrlich ascites tumor cells | NAD+ | 67 | [5] | |
| Rat brain mitochondria | α-Ketoglutarate | 670 | [1] |
Experimental Protocols for Key Experiments
Assay for Pyruvate Dehydrogenase Complex (PDC) Activity
A common method for assaying PDC activity is a spectrophotometric coupled-enzyme assay. This protocol is based on the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Principle:
The overall reaction catalyzed by PDC is: Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+
The rate of NADH production is directly proportional to the PDC activity.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 8.0, containing 1 mM MgCl2 and 0.1% Triton X-100.
-
Substrate Solution: 100 mM sodium pyruvate.
-
Cofactor Solution: 10 mM Coenzyme A, 2.5 mM NAD+, and 0.2 mM Thiamine Pyrophosphate (TPP).
-
Enzyme Sample: Isolated mitochondria or purified PDC.
Procedure:
-
Prepare a reaction mixture by combining the assay buffer, substrate solution, and cofactor solution in a cuvette.
-
Equilibrate the reaction mixture to 30°C.
-
Initiate the reaction by adding the enzyme sample to the cuvette.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The rate of change in absorbance is used to calculate the enzyme activity.
Calculation:
PDC Activity (µmol/min/mg protein) = (ΔA340/min) / (ε * path length * [protein])
Where:
-
ΔA340/min is the rate of change in absorbance at 340 nm per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).
-
path length is the path length of the cuvette in cm.
-
[protein] is the protein concentration of the enzyme sample in mg/mL.
Assay for α-Ketoglutarate Dehydrogenase Complex (α-KGDH) Activity
Similar to the PDC assay, the activity of α-KGDH can be determined by monitoring the reduction of NAD+ to NADH at 340 nm.
Principle:
The overall reaction catalyzed by α-KGDH is: α-Ketoglutarate + CoA + NAD+ → Succinyl-CoA + CO2 + NADH + H+
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl2, 0.1 mM CaCl2, and 0.1% Triton X-100.
-
Substrate Solution: 100 mM α-ketoglutarate.
-
Cofactor Solution: 10 mM Coenzyme A, 2.5 mM NAD+, and 0.2 mM Thiamine Pyrophosphate (TPP).
-
Enzyme Sample: Isolated mitochondria or purified α-KGDH.
Procedure:
-
Prepare a reaction mixture by combining the assay buffer, substrate solution, and cofactor solution in a cuvette.
-
Equilibrate the reaction mixture to 37°C.
-
Initiate the reaction by adding the enzyme sample to the cuvette.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The rate of change in absorbance is used to calculate the enzyme activity.
Calculation:
α-KGDH Activity (µmol/min/mg protein) = (ΔA340/min) / (ε * path length * [protein])
Where the variables are the same as in the PDC activity calculation.
Visualizing the Role and Regulation of this compound in the Krebs Cycle
Catalytic Cycle of this compound (TPP) in the E1 Subunit
The following diagram illustrates the fundamental steps of TPP-mediated decarboxylation of an α-keto acid in the E1 subunit of both PDC and α-KGDH.
References
- 1. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Cocarboxylase as a Cofactor for Pyruvate Dehydrogenase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pyruvate (B1213749) Dehydrogenase Complex (PDC) represents a critical juncture in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. The activity of its first and rate-limiting enzyme, pyruvate dehydrogenase (E1), is absolutely dependent on the cofactor cocarboxylase, also known as thiamine (B1217682) pyrophosphate (TPP). This technical guide provides a comprehensive examination of the integral role of TPP in the function of the PDC. We will delve into the molecular mechanisms of TPP-mediated catalysis, the structural organization of the multi-enzyme complex, and the quantitative kinetics of their interaction. Furthermore, this guide furnishes detailed experimental protocols for the assessment of PDC activity and the isolation of the complex. A thorough understanding of the TPP-PDC relationship is paramount for research into metabolic disorders and the development of novel therapeutic agents.
Introduction: The Pyruvate Dehydrogenase Complex
The Pyruvate Dehydrogenase Complex is a sophisticated multi-enzyme machine housed within the mitochondrial matrix. It catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, a pivotal reaction for cellular energy production.[1][2] The overall reaction is:
Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+
The PDC is comprised of multiple copies of three core enzymes:
-
Pyruvate Dehydrogenase (E1): Catalyzes the decarboxylation of pyruvate. This is the primary site of action for this compound (TPP).
-
Dihydrolipoyl Transacetylase (E2): Transfers the acetyl group to coenzyme A.
-
Dihydrolipoyl Dehydrogenase (E3): Regenerates the oxidized form of the lipoamide (B1675559) cofactor.[3][4]
In mammals, the complex also includes the E3 binding protein, as well as regulatory enzymes: pyruvate dehydrogenase kinases (PDKs) and pyruvate dehydrogenase phosphatases (PDPs).[3] This intricate structure facilitates substrate channeling, where intermediates are passed directly from one active site to the next, greatly enhancing catalytic efficiency.[1]
This compound (Thiamine Pyrophosphate): The Catalytic Heart of E1
This compound, the biologically active form of vitamin B1 (thiamine), is an essential cofactor for the E1 component of the PDC.[2] Its unique chemical properties are central to the decarboxylation of pyruvate.
Mechanism of TPP-Dependent Catalysis
The catalytic action of TPP in the E1 subunit proceeds through a series of well-defined steps:
-
Ylide Formation: The TPP molecule, bound to the E1 active site, is deprotonated at the C2 position of its thiazolium ring by a basic amino acid residue, forming a highly reactive ylide (a carbanion).[5][6]
-
Nucleophilic Attack: The TPP ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyruvate.[5]
-
Decarboxylation: This attack forms a covalent intermediate which, upon decarboxylation, releases CO2 and forms the resonance-stabilized hydroxyethyl-TPP (HETPP) intermediate.[5]
-
Reductive Acetylation: The hydroxyethyl (B10761427) group is then transferred from HETPP to the oxidized lipoamide cofactor of the E2 subunit, forming an acetyl-dihydrolipoamide and regenerating the TPP cofactor within the E1 active site.[1]
This catalytic cycle is depicted in the following diagram:
Quantitative Analysis of the TPP-PDC Interaction
The binding of TPP to the E1 subunit is a high-affinity interaction, which is crucial for the overall efficiency of the PDC. The following table summarizes key quantitative parameters of this interaction and the overall complex activity from various studies.
| Parameter | Value | Species/Complex | Conditions | Reference(s) |
| Binding Affinity | ||||
| Kd (TPP) | 6.2 - 8.2 µM | Pig Heart PDC | Direct binding studies | [1] |
| Km (TPP) | 107 nM | Pig Heart PDC | Steady-state kinetics | [7] |
| Ki (Thiamin thiazolone pyrophosphate) | - | E. coli PDHc | Competitive inhibition studies | [8] |
| Enzyme Kinetics | ||||
| Km (Pyruvate) | 25 ± 4 µM | Pig Heart PDC | Initial-velocity kinetics | [1] |
| Km (Pyruvate) | 46 µM | Ehrlich ascites tumor cells | Partial purification and kinetic analysis | [9] |
| kcat (acetylation) | 40 - 65 s⁻¹ | E. coli PDC | Rapid mixing-quench, saturating pyruvate | [10] |
| Vmax | 36.06 ± 1.24 nmol/min/mg protein | Rat brain homogenates | NADH-linked tetrazolium dye reduction assay | [11] |
| Impact of Thiamine Deficiency | ||||
| PDHC Activity | Decreased in thiamine-deficient mice | Mouse tissues | [14C]thiamin turnover studies | [12] |
| PDHC Activity | Very low at low TPP concentrations, increased at high TPP concentrations | Human fibroblasts from deficient patients | [1-14C]pyruvate decarboxylation assay | [13] |
Note: Kinetic values can exhibit significant variation depending on the enzyme source, purity of the complex, pH, temperature, and the specific assay methodology employed.
Regulation of the Pyruvate Dehydrogenase Complex
The activity of the PDC is tightly regulated to meet the metabolic needs of the cell. The primary mechanism of regulation in eukaryotes is through reversible phosphorylation of the E1 subunit.[2]
-
Inactivation by Pyruvate Dehydrogenase Kinases (PDKs): Four isoforms of PDK (PDK1-4) phosphorylate specific serine residues on the E1α subunit, leading to the inactivation of the complex.[14][15] PDKs are allosterically activated by high ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA, signaling an energy-replete state.[2]
-
Activation by Pyruvate Dehydrogenase Phosphatases (PDPs): Two isoforms of PDP (PDP1 and PDP2) dephosphorylate the E1α subunit, thereby reactivating the complex.[14][15] PDPs are stimulated by Ca2+, Mg2+, and insulin, signaling a need for increased energy production.[15]
The interplay between PDKs and PDPs provides a sensitive switch to control carbon flux through the PDC.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Elementary steps in the reaction of the pyruvate dehydrogenase complex from pig heart. Kinetics of thiamine diphosphate binding to the complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the pyruvate dehydrogenase multienzyme complex from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elementary steps in the reaction mechanism of the pyruvate dehydrogenase multienzyme complex from Escherichia coli: kinetics of acetylation and deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a deficiency of thiamine on brain pyruvate dehydrogenase: enzyme assay by three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transketolase, pyruvate and oxoglutarate dehydrogenase activities and [14C]thiamin turnover in tissues of mice fed thiamin-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiamine-responsive pyruvate dehydrogenase deficiency in two patients caused by a point mutation (F205L and L216F) within the thiamine pyrophosphate binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Thiamine Pyrophosphate: The Catalytic Core of the Non-Oxidative Pentose Phosphate Pathway
A Technical Guide for Researchers and Drug Development Professionals
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for several crucial enzymes in cellular metabolism.[1][2] This guide provides an in-depth examination of TPP's pivotal role in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), focusing on its function as the catalytic partner of the enzyme transketolase. We will explore the biochemical mechanisms, present quantitative data, detail experimental protocols, and discuss the pathway's regulation and significance in drug development.
TPP and Transketolase: A Crucial Partnership in the PPP
The pentose phosphate pathway is a fundamental metabolic route that operates in parallel with glycolysis. It is responsible for generating NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for producing pentose sugars, such as ribose-5-phosphate (B1218738), which are essential for nucleotide synthesis.[3][4] The pathway is divided into two phases: the oxidative and the non-oxidative. While the oxidative phase is the primary site of NADPH production, the non-oxidative phase interconverts sugar phosphates, linking the PPP with glycolysis.[4]
Thiamine pyrophosphate's central role in the PPP is as a cofactor for transketolase (TKT), an enzyme that catalyzes key reversible reactions in the non-oxidative phase.[5][6] Transketolase facilitates the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[7][6] This function is critical for the synthesis of various sugar phosphates and for channeling excess pentoses back into the glycolytic pathway.
Specifically, transketolase catalyzes two key reactions:
-
The transfer of a two-carbon fragment from xylulose-5-phosphate to ribose-5-phosphate, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate.[5]
-
The transfer of a two-carbon fragment from xylulose-5-phosphate to erythrose-4-phosphate, producing fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.[5]
The catalytic mechanism is initiated by the deprotonation of TPP's thiazolium ring, forming a reactive carbanion.[5][8] This carbanion then nucleophilically attacks the carbonyl carbon of the ketose substrate, leading to the cleavage of a carbon-carbon bond and the formation of a covalent intermediate.[5][8] The two-carbon fragment is then transferred to an aldose acceptor, regenerating the TPP cofactor.[5]
Quantitative Analysis of Transketolase Activity
The catalytic efficiency of transketolase is dependent on the availability of TPP and divalent metal ions like Mg²⁺ or Ca²⁺.[7] The Michaelis constant (Km) for TPP can vary depending on the source of the enzyme and experimental conditions.
| Enzyme Source | Km for TPP (µM) | Conditions | Reference |
| Rat Liver | 0.3 - 4.5 (Site 1) | pH 7.6 | [9] |
| Rat Liver | 1.3 - 19.7 (Site 2) | pH 7.6 | [9] |
| E. coli | 29 | 0.01 mM Mg²⁺ | [10] |
| E. coli | 8 | 0.1 mM Mg²⁺ | [10] |
Table 1: Kinetic Constants of Transketolase for TPP.
Experimental Protocols: Measurement of Transketolase Activity
A common method for determining thiamine status and transketolase activity is the Erythrocyte Transketolase Activity Coefficient (ETKAC) assay.[11][12] This assay measures the activity of transketolase in red blood cell lysates, both with and without the addition of exogenous TPP.[11]
Principle: The assay measures the rate of consumption of a substrate (e.g., ribose-5-phosphate) by transketolase. The product, glyceraldehyde-3-phosphate, is then converted through a series of coupled enzymatic reactions, ultimately leading to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[11]
Detailed Protocol:
-
Sample Preparation:
-
Collect whole blood in heparinized tubes.
-
Centrifuge to separate plasma and buffy coat from erythrocytes.
-
Wash erythrocytes with a buffered saline solution.
-
Lyse the washed erythrocytes with cold deionized water to release the intracellular contents, including transketolase.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing ribose-5-phosphate (substrate), and the coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase).
-
Prepare two sets of reaction mixtures for each sample: one with and one without the addition of TPP.
-
-
Assay Procedure:
-
Add the erythrocyte lysate to the reaction mixtures.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of NADH oxidation for both the basal (without TPP) and stimulated (with TPP) reactions.
-
The ETKAC is calculated as the ratio of stimulated activity to basal activity.[11] An elevated ETKAC value indicates a thiamine deficiency, as the addition of TPP significantly increases the activity of the apo-transketolase.
-
Regulation of the Pentose Phosphate Pathway and TPP's Role
The flux through the PPP is tightly regulated to meet the cell's metabolic needs. The primary regulatory point is the first enzyme in the oxidative phase, glucose-6-phosphate dehydrogenase (G6PD), which is allosterically inhibited by high levels of NADPH.[4] This ensures that NADPH is produced only when required.
While TPP availability is not the primary regulator of the overall PPP flux, it is a critical determinant of the activity of the non-oxidative branch.[13] In states of thiamine deficiency, the reduced activity of transketolase can lead to an accumulation of its substrates, such as ribose-5-phosphate, and a decreased production of its products, like fructose-6-phosphate and glyceraldehyde-3-phosphate. This can impair the cell's ability to synthesize nucleotides and to shuttle excess pentoses back into glycolysis.[13]
Implications for Drug Development
The central role of transketolase in cellular metabolism, particularly in rapidly proliferating cells, makes it an attractive target for drug development. Cancer cells often exhibit an upregulated PPP to support the high demand for NADPH and nucleotide precursors for growth and division.[14] Therefore, inhibiting transketolase could be a viable strategy to selectively target cancer cells.
Furthermore, because TPP is an essential cofactor, the enzymes involved in its synthesis and transport, as well as TPP-dependent enzymes themselves, are being investigated as potential targets for antimicrobial and anticancer agents. The development of TPP analogs or specific inhibitors of transketolase could provide novel therapeutic avenues.
References
- 1. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 2. quora.com [quora.com]
- 3. 10.31 Thiamin Functions | Nutrition Flexbook [courses.lumenlearning.com]
- 4. med.libretexts.org [med.libretexts.org]
- 5. Transketolase - Wikipedia [en.wikipedia.org]
- 6. aklectures.com [aklectures.com]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 9. [Kinetics of dissociation and reactivation of rat liver holotransketolase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 13. Thiamin deficiency and the pentose phosphate cycle in rats: intracerebral mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
A Deep Dive into Cocarboxylase Biosynthesis in Yeast: A Technical Guide for Researchers
An essential cofactor for central carbon metabolism, cocarboxylase, also known as thiamine (B1217682) diphosphate (B83284) (TDP), plays a pivotal role in the cellular bioenergetics of Saccharomyces cerevisiae. This guide provides an in-depth exploration of the intricate biosynthetic pathway of this compound in yeast, tailored for researchers, scientists, and professionals in drug development. We will delve into the enzymatic reactions, genetic regulation, and key experimental methodologies used to investigate this fundamental metabolic route.
The this compound Biosynthesis Pathway: A Two-Pronged Approach
The de novo synthesis of this compound in yeast is a fascinating example of convergent metabolism, where two separate biosynthetic branches—one for the pyrimidine (B1678525) moiety and another for the thiazole (B1198619) moiety—ultimately merge to form the final cofactor.
The pathway begins with the independent synthesis of 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate (HMP-PP) and 5-(2-hydroxyethyl)-4-methylthiazole phosphate (B84403) (HET-P). These two precursors are then condensed to form thiamine monophosphate (TMP). In a subsequent step, TMP is dephosphorylated to thiamine, which is then pyrophosphorylated to yield the active this compound (TDP).
Pyrimidine Moiety Synthesis (HMP-PP)
The formation of the pyrimidine ring, HMP-P, is derived from intermediates of the purine (B94841) and vitamin B6 biosynthetic pathways. Specifically, histidine and pyridoxal-5'-phosphate (PLP) serve as precursors for the synthesis of HMP-P. This initial phosphorylation product, HMP-P, is then further phosphorylated to HMP-PP.
Thiazole Moiety Synthesis (HET-P)
The synthesis of the thiazole precursor, HET-P, is less definitively characterized in yeast compared to bacteria. However, it is established that the THI4 gene product, thiazole synthase, is a key enzyme in this branch of the pathway. The substrates for HET-P synthesis are thought to include cysteine, glycine, and a pentulose-5-phosphate derivative.
Condensation and Final Activation
The convergence of the two branches occurs when HMP-PP and HET-P are condensed by the enzyme thiamine phosphate synthase, encoded by the THI6 gene, to form thiamine monophosphate (TMP). Unlike many bacteria, yeast cannot directly phosphorylate TMP to TDP. Instead, TMP is first dephosphorylated to free thiamine. This free thiamine is then activated through a single pyrophosphorylation step catalyzed by thiamine diphosphokinase, the product of the THI80 gene, to produce the final active cofactor, this compound (TDP).
Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound in S. cerevisiae is tightly regulated at the transcriptional level, primarily in response to the intracellular concentration of thiamine. The genes involved in this pathway, collectively known as THI genes, are repressed in the presence of high thiamine concentrations and induced under thiamine-limiting conditions.
A key regulatory network involves the transcriptional activators Pdc2, Thi2, and Thi3, which are essential for the expression of many THI genes. Furthermore, the NAD+-dependent histone deacetylase Hst1 has been identified as a repressor of basal THI gene expression, linking thiamine biosynthesis to the overall NAD+ status of the cell. When intracellular NAD+ levels are low, the repressive activity of Hst1 is diminished, leading to an upregulation of THI genes and increased thiamine production.
dot
This compound Biosynthesis Pathway in S. cerevisiae
Quantitative Insights into this compound Metabolism
Precise quantitative data is crucial for a comprehensive understanding of metabolic pathways. The following table summarizes key quantitative parameters related to this compound biosynthesis and homeostasis in yeast.
| Parameter | Value | Organism/Condition | Reference |
| Intracellular thiamine (thiamine-free medium) | ~9 pmol/10^7 cells | S. cerevisiae | |
| Intracellular thiamine (saturating extracellular thiamine) | ~1600 pmol/10^7 cells | S. cerevisiae | |
| Thiamine concentration for THI4 repression | ~1 µM | S. cerevisiae | |
| Thiamine concentration for THI4 induction | < 20 pmol/10^7 cells (intracellular) | S. cerevisiae |
Key Experimental Protocols
Investigating the this compound biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. Below are outlines of essential experimental protocols.
Yeast Genetic Manipulation
Standard yeast genetic techniques, such as gene disruption and plasmid-based gene expression, are fundamental for studying the function of THI genes.
-
Gene Deletion: The one-step gene disruption method using PCR-generated cassettes containing a selectable marker (e.g., URA3, KANMX) is commonly employed to create null mutants of specific THI genes.
-
Gene Expression Analysis: Promoter-reporter fusions (e.g., THI promoter fused to lacZ) on centromeric or high-copy plasmids are used to quantify the transcriptional activity of THI genes under different growth conditions.
Enzyme Activity Assays
Biochemical characterization of the enzymes involved in the pathway is essential.
-
Thiamine Diphosphokinase (THI80) Assay: The activity of THI80 can be measured by monitoring the formation of TDP from thiamine and ATP. The product, TDP, can be quantified using high-performance liquid chromatography (HPLC) with fluorescence detection after conversion to a fluorescent thiochrome (B1210408) derivative.
Metabolite Quantification
Accurate measurement of intracellular thiamine and its phosphate esters is critical for understanding the regulation of the pathway.
-
HPLC Analysis of Thiamine and its Phosphates:
-
Cell Extraction: Yeast cells are harvested and lysed, typically by boiling in an acidic buffer to stabilize the thiamine compounds.
-
Derivatization: The thiamine compounds in the cell extract are converted to highly fluorescent thiochrome derivatives by oxidation with potassium ferricyanide (B76249) in an alkaline solution.
-
Chromatographic Separation: The thiochrome derivatives are separated by reverse-phase HPLC.
-
Fluorescence Detection: The separated thiochrome derivatives are detected using a fluorescence detector.
-
dot
Workflow for HPLC Analysis of Thiamine Compounds
Regulatory Network Visualization
The transcriptional regulation of the THI genes is a complex interplay of activators and repressors. The following diagram illustrates the core regulatory logic.
dot
Transcriptional Regulation of THI Genes in Yeast
Conclusion
The biosynthesis of this compound in Saccharomyces cerevisiae is a well-regulated and essential metabolic pathway. Understanding the intricate details of its enzymatic steps, genetic control, and the experimental approaches to its study is paramount for researchers in basic science and for those in applied fields such as metabolic engineering and drug development. This guide provides a solid foundation for further investigation into this critical aspect of yeast physiology.
The Discovery and Metabolic Significance of Cocarboxylase: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Cocarboxylase, the biologically active form of vitamin B1 (thiamine), is a critical coenzyme in the metabolic pathways of all living organisms.[1] Identified as thiamine (B1217682) pyrophosphate (TPP), its discovery was a landmark achievement in the fields of biochemistry and nutrition, bridging the gap between vitamin deficiencies and their molecular consequences.[2] This technical guide provides a comprehensive overview of the discovery of this compound, its profound metabolic significance, and the experimental methodologies that have been pivotal in its study. The content is tailored for researchers, scientists, and drug development professionals who require a deep, technical understanding of this essential biomolecule.
The Discovery of this compound: A Historical Perspective
The journey to the discovery of this compound is intertwined with the history of thiamine and the debilitating neurological disease beriberi.[2] In the late 19th and early 20th centuries, researchers established a link between diets consisting of polished white rice and the incidence of beriberi, suggesting the existence of an essential nutrient in the rice bran.[2] This "anti-beriberi factor" was later isolated and named thiamine (vitamin B1).
The pivotal moment in understanding the functional form of thiamine came in 1937 when Karl Lohmann and Philipp Schuster demonstrated that thiamine pyrophosphate (TPP), which they termed this compound, was the essential cofactor for the enzymatic decarboxylation of pyruvate (B1213749) in yeast.[3] This discovery was a significant breakthrough, as it elucidated the molecular mechanism by which thiamine exerts its biological effects. Subsequent work by scientists like Severo Ochoa further solidified the understanding of the enzymatic synthesis of this compound in animal tissues.[4]
Metabolic Significance of this compound (Thiamine Pyrophosphate)
This compound, or thiamine pyrophosphate (TPP), is an indispensable coenzyme for a number of key enzymes primarily involved in carbohydrate metabolism.[1][5] Its central role is to facilitate the cleavage of carbon-carbon bonds adjacent to a carbonyl group, a reaction crucial for the catabolism of sugars and amino acids.[1] The major TPP-dependent enzyme complexes include:
-
Pyruvate Dehydrogenase Complex (PDC): This mitochondrial enzyme complex catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a critical link between glycolysis and the citric acid (Krebs) cycle.[6]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory enzyme in the citric acid cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[7]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This enzyme complex is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.
-
Transketolase (TK): A cytosolic enzyme that plays a crucial role in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway, catalyzing the transfer of two-carbon units between sugar phosphates.[8]
A deficiency in thiamine, and consequently TPP, leads to impaired function of these enzymes, resulting in a buildup of pyruvate and lactate, and compromised cellular energy production. This metabolic disruption manifests clinically in conditions such as beriberi and Wicke-Korsakoff syndrome, highlighting the critical role of this compound in cellular and organismal health.[2]
Data Presentation
This compound (Thiamine Pyrophosphate) Content in Human Tissues
| Tissue | Thiamine Pyrophosphate (pmol/mg protein) | Total Thiamine (pmol/mg protein) | Reference |
| Heart (Auricle) | 28.5 ± 4.5 | 32.7 ± 5.2 | [9] |
| Kidney (Cortex) | 16.2 ± 2.9 | 19.3 ± 3.4 | [9] |
| Liver | 10.1 ± 1.5 | 12.5 ± 1.8 | [9] |
| Skeletal Muscle | 7.9 ± 1.3 | 9.8 ± 1.6 | [9] |
| Brain (Cortex) | 7.6 ± 1.1 | 9.5 ± 1.4 | [9] |
| Lung | 6.8 ± 1.2 | 8.7 ± 1.5 | [9] |
| Adipose Tissue | 4.9 ± 0.9 | 6.5 ± 1.2 | [9] |
This compound (Thiamine Pyrophosphate) Content in Rat Tissues
| Tissue | Thiamine Pyrophosphate (nmol/g wet weight) | Reference |
| Liver | 26 | [10] |
| Heart | ~20 | [5] |
| Kidney | ~15 | [5] |
| Brain | ~10 | [5] |
| Skeletal Muscle | ~5 | [5] |
Kinetic Constants of TPP-Dependent Enzymes
| Enzyme | Organism | Substrate | Apparent Km for TPP | Reference |
| α-Ketoglutarate Dehydrogenase | Pigeon Breast Muscle | α-Ketoglutarate | - | [11] |
| Pyruvate Dehydrogenase Complex | Bovine Kidney | Pyruvate | - | [12] |
| Transketolase | Human Erythrocytes | - | 2.3 µM (SD 1.6 µM) | [13] |
Note: Specific Km values for TPP can vary depending on the experimental conditions and the source of the enzyme.
Experimental Protocols
Historical Protocol: Isolation of this compound from Yeast (Based on early 20th-century methods)
This protocol is a representation of the methodologies used in the early discoveries of this compound, drawing from descriptions of yeast extraction and protein fractionation techniques of that era.
-
Yeast Preparation: Fresh baker's yeast (Saccharomyces cerevisiae) is washed multiple times with distilled water to remove extracellular contaminants.
-
Cell Lysis: The washed yeast is subjected to mechanical disruption, such as grinding with sand or glass beads, or plasmolysis by freezing and thawing to break the cell walls and release the intracellular contents.[14]
-
Extraction: The lysed yeast is extracted with a buffer solution, often a phosphate buffer, to solubilize the proteins and other cellular components, including this compound.
-
Fractional Precipitation: The crude extract is subjected to fractional precipitation using agents like ammonium (B1175870) sulfate. The protein fraction containing this compound is precipitated by gradually increasing the salt concentration.
-
Dialysis: The precipitated protein fraction is redissolved in buffer and dialyzed against a large volume of the same buffer to remove the precipitating agent and other small molecules.
-
Further Purification (Historical Context): Early methods would have likely involved further fractionation steps, such as adsorption chromatography on materials like aluminum hydroxide (B78521) gel, to achieve a higher purity of the this compound-containing enzyme fraction.
-
Activity Assay: The activity of the purified fraction is assessed by its ability to catalyze the decarboxylation of pyruvate, often measured by the evolution of carbon dioxide.
Modern Protocol: Pyruvate Dehydrogenase (PDC) Activity Assay
This spectrophotometric assay measures the activity of the pyruvate dehydrogenase complex by monitoring the reduction of NAD+ to NADH.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT.
-
Substrate Solution: 100 mM Sodium Pyruvate.
-
Cofactor Solution: 10 mM NAD⁺, 2 mM Coenzyme A (CoA), 2 mM Thiamine Pyrophosphate (TPP).
-
-
Sample Preparation:
-
Homogenize cells or tissues in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the PDC enzyme.
-
Determine the protein concentration of the supernatant.
-
-
Assay Procedure:
-
Prepare a reaction mixture in a quartz cuvette or a UV-transparent 96-well plate with the following final concentrations: 50 mM Tris-HCl (pH 7.8), 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT, 5 mM Sodium Pyruvate, 1 mM NAD⁺, 0.2 mM CoA, and 0.2 mM TPP.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the sample (e.g., 10-50 µg of protein) to the reaction mixture.
-
Immediately monitor the increase in absorbance at 340 nm every minute for 10-15 minutes at 37°C using a spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time.
-
Determine the linear rate of the reaction (ΔAbs/min).
-
Calculate the PDC activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
-
Signaling Pathways and Logical Relationships
Central Role of this compound in Metabolism
The following diagram illustrates the central position of this compound (TPP) in linking major metabolic pathways.
Conclusion
The discovery of this compound as thiamine pyrophosphate was a seminal event in biochemistry, providing the first clear example of the coenzyme function of a vitamin. Its integral role in central metabolic pathways underscores its importance in cellular energy production and biosynthetic processes. For researchers, scientists, and drug development professionals, a thorough understanding of the function of this compound and the enzymes that depend on it is crucial for investigating metabolic disorders, developing novel therapeutics, and exploring the intricate network of cellular metabolism. The experimental protocols, both historical and modern, provide a framework for the continued study of this vital coenzyme and its metabolic significance.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Metabolic and Structural Role of Thiamine in Nervous Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutrition classics. Naturwissenschaften, Vol. 25, 1937: On this compound. By K. Lohmann and P. Schuster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymic synthesis of this compound in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The pyruvate carboxylase-pyruvate dehydrogenase axis in islet pyruvate metabolism: Going round in circles? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Free and bound thiamine pyrophosphate level in rat liver mitochondria in various saturation of the body with thiamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Kinetic properties of the alpha-ketoglutarate dehydrogenase complex from pigeon breast muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. Partial purification and properties of thiaminokinase from yeast [dspace.library.uu.nl]
Structural Analysis of the Cocarboxylase Binding Site: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cocarboxylase, the biologically active form of thiamine (B1217682) (Vitamin B1), is a critical cofactor for a diverse range of enzymes essential for central metabolism in all domains of life.[1] These thiamine pyrophosphate (TPP)-dependent enzymes catalyze key reactions in carbohydrate and amino acid metabolism, making them attractive targets for the development of novel therapeutics for various diseases, including metabolic disorders, neurological conditions, and infectious diseases.[2][3] A thorough understanding of the structural and molecular features of the this compound binding site is paramount for the rational design of potent and selective inhibitors. This technical guide provides an in-depth analysis of the TPP binding site, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways and experimental workflows.
The Architecture of the this compound Binding Site
The binding of this compound to its cognate enzymes is a highly specific interaction dictated by a conserved structural framework. The TPP molecule itself is comprised of a pyrimidine (B1678525) ring and a thiazolium ring linked by a methylene (B1212753) bridge, with a pyrophosphate tail.[4] The enzyme's binding pocket is correspondingly divided into distinct regions that recognize these moieties.
-
Pyrimidine Binding Pocket: This subsite is responsible for anchoring the pyrimidine portion of TPP, often through a combination of hydrogen bonding and stacking interactions.[5]
-
Pyrophosphate Binding Pocket: The negatively charged pyrophosphate tail is typically coordinated by one or more divalent metal ions, most commonly Mg2+, which are in turn positioned by conserved amino acid residues within the enzyme.[5][6] This interaction is crucial for the proper orientation of the cofactor for catalysis.
-
Thiazolium Ring Environment: The catalytically active thiazolium ring is positioned within a microenvironment that promotes the formation of the reactive ylide intermediate necessary for catalysis.[3]
A common structural motif has been identified in a wide range of TPP-dependent enzymes, characterized by a conserved glycine-rich loop (GDG motif) and a predicted β-α-β fold. This motif plays a crucial role in positioning the pyrophosphate moiety of TPP.
Quantitative Analysis of this compound Binding
The affinity of this compound and its analogs for TPP-dependent enzymes is a critical parameter in both basic research and drug discovery. The following tables summarize key kinetic and inhibition constants for various TPP-dependent enzymes.
Table 1: Michaelis-Menten Constants (Km) for this compound (TPP)
| Enzyme | Organism | Km (µM) | Reference |
| Pyruvate (B1213749) Oxidase | Aerococcus viridans | 5 | [7] |
| α-Ketoglutarate Dehydrogenase | Bovine heart | 3 | [7] |
| Pyruvate Dehydrogenase E1 | Human | 0.05 | [8] |
Table 2: Inhibition Constants (IC50 and Ki) for Inhibitors of TPP-Dependent Enzymes
| Enzyme | Inhibitor | IC50 (µM) | Ki (nM) | Reference |
| Pyruvate Dehydrogenase E1 | Furan-based thiamine analogue (8w) | 2.4 | 12 | [8] |
| Pyruvate Dehydrogenase E1 | Furan-based thiamine analogue (8i) | 16 | 80 | [8] |
| Pyruvate Dehydrogenase E1 | Triazole-based thiamine analogue (5) | 6.6 | - | [7] |
| Pyruvate Decarboxylase | Triazole-based thiamine analogue (5) | 1300 | - | [7] |
| Pyruvate Oxidase | Triazole-based thiamine analogue (5) | 348 | - | [7] |
| α-Ketoglutarate Dehydrogenase E1 | Triazole-based thiamine analogue (5) | 170 | - | [7] |
Table 3: Dissociation Constants (Kd) for TPP Riboswitch Ligands
| Ligand | Organism/System | Kd (nM) | Reference |
| Thiamine pyrophosphate (TPP) | E. coli thiM riboswitch | 50 | [9] |
| Thiamine | E. coli thiM riboswitch | >10,000 | [10] |
| Fragment 1 | E. coli thiM riboswitch | 130,000 | [10] |
| Fragment 4 | E. coli thiM riboswitch | 110,000 | [10] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the structure and function of the this compound binding site. This section provides detailed methodologies for key experiments.
X-ray Crystallography of TPP-Enzyme Complexes
X-ray crystallography provides high-resolution structural information of the TPP binding site, revealing the precise interactions between the cofactor and the protein.[11]
Methodology:
-
Protein Expression and Purification: Overexpress the TPP-dependent enzyme of interest in a suitable expression system (e.g., E. coli) and purify to homogeneity using chromatographic techniques.
-
Crystallization:
-
Concentrate the purified protein to a suitable concentration (typically 5-20 mg/mL).
-
Incubate the protein with a molar excess of TPP and MgCl2.
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with a wide range of precipitants, buffers, and additives.
-
Optimize initial crystallization hits by varying precipitant and protein concentrations, pH, and temperature.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement if a homologous structure is available, or experimental phasing methods (e.g., MAD, SAD) if not.
-
Build and refine the atomic model of the protein-TPP complex against the experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the dynamics of the TPP binding site in solution and for characterizing ligand binding events.[12][13]
Methodology for Ligand Binding Studies:
-
Protein Preparation: Express and purify the TPP-dependent enzyme, often with isotopic labeling (e.g., 15N, 13C) to enhance NMR signal detection.
-
NMR Titration:
-
Acquire a reference 1H-15N HSQC spectrum of the isotopically labeled protein.
-
Titrate increasing concentrations of TPP or a potential inhibitor into the protein sample.
-
Acquire a 1H-15N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Monitor chemical shift perturbations (CSPs) of specific amino acid residues in the protein upon ligand binding.
-
Map the residues with significant CSPs onto the protein structure to identify the binding site.
-
Fit the titration curves to a suitable binding model to determine the dissociation constant (Kd).
-
Site-Directed Mutagenesis
Site-directed mutagenesis is used to probe the functional importance of specific amino acid residues within the TPP binding site by replacing them with other amino acids.[14][15]
Methodology (based on QuikChange protocol):
-
Primer Design:
-
Mutagenesis PCR:
-
Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid DNA containing the gene of interest as a template, and the mutagenic primers.
-
The PCR cycling parameters typically involve an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[15][16]
-
-
Template DNA Digestion:
-
Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[17]
-
-
Transformation and Sequencing:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Isolate plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the desired mutation.
-
Enzyme Kinetics Assays
Enzyme kinetics assays are essential for quantifying the activity of TPP-dependent enzymes and for determining the potency of inhibitors.[2]
Methodology for a Spectrophotometric Assay of Pyruvate Dehydrogenase Complex (PDC):
-
Reagent Preparation:
-
Assay Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent microplate or quartz cuvette containing the assay buffer, substrate, and cofactors.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme sample (e.g., purified PDC or cell lysate).
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time and determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[2]
-
For inhibitor studies, perform the assay at various inhibitor concentrations to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.[18]
-
Visualizing Key Processes
Graphviz diagrams are provided below to illustrate the catalytic cycle of a key TPP-dependent enzyme complex and a general workflow for drug discovery targeting these enzymes.
Catalytic Cycle of the Pyruvate Dehydrogenase Complex (PDC)
The PDC is a multi-enzyme complex that links glycolysis to the citric acid cycle.[19] Its catalytic cycle involves the coordinated action of three enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3).[6][20]
Caption: Catalytic cycle of the Pyruvate Dehydrogenase Complex.
Workflow for Drug Screening Targeting TPP-Dependent Enzymes
The identification of novel inhibitors of TPP-dependent enzymes often follows a structured drug discovery pipeline.[3][21]
References
- 1. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Structural basis for gene regulation by a thiamine pyrophosphate-sensing riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Validating the fragment-based drug discovery strategy for targeting biological RNAs: Lead fragments specifically bind and remodel the TPP riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography to Study Conformational Changes in a TPP Riboswitch | Springer Nature Experiments [experiments.springernature.com]
- 12. ekwan.github.io [ekwan.github.io]
- 13. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 16. Site-Directed Mutagenesis [protocols.io]
- 17. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 18. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 19. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 20. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cocarboxylase-Dependent Enzymes in Bacteria: From Metabolism to Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Cocarboxylase, also known as Thiamine Pyrophosphate (TPP), is a pivotal coenzyme derived from vitamin B1, essential for all living organisms.[1] In bacteria, TPP-dependent enzymes are central players in core metabolic pathways, including carbohydrate and amino acid metabolism.[2] These enzymes catalyze critical decarboxylation and aldehyde group transfer reactions, making them indispensable for bacterial growth and survival. Their absence in animals, or significant structural divergence from their mammalian counterparts, positions them as attractive targets for the development of novel antimicrobial agents. This guide provides an in-depth technical overview of key this compound-dependent enzymes in bacteria, focusing on their biochemical properties, the methodologies to study them, and their potential as therapeutic targets.
Core this compound-Dependent Enzymes in Bacterial Metabolism
Bacteria utilize a range of TPP-dependent enzymes to orchestrate central metabolic functions. The most prominent among these are the Pyruvate (B1213749) Dehydrogenase (PDH) complex, the α-Ketoglutarate Dehydrogenase (KGDH) complex, Transketolase (TKT), and Acetolactate Synthase (ALS).
-
Pyruvate Dehydrogenase (PDH) Complex: This multi-enzyme complex is a critical link between glycolysis and the citric acid (TCA) cycle. It catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, CO₂, and NADH.[3] The PDH complex consists of three enzymatic components: Pyruvate Dehydrogenase (E1), Dihydrolipoamide (B1198117) Acetyltransferase (E2), and Dihydrolipoamide Dehydrogenase (E3).[4] Its activity is tightly regulated, ensuring a controlled flow of carbon into the TCA cycle.[1]
-
α-Ketoglutarate Dehydrogenase (KGDH) Complex: Structurally and functionally similar to the PDH complex, the KGDH complex is a key enzyme in the TCA cycle. It catalyzes the conversion of α-ketoglutarate, coenzyme A, and NAD+ to succinyl-CoA, CO₂, and NADH.[5] In Escherichia coli, this complex is also composed of three subunits corresponding to dehydrogenase (E1), transsuccinylase (E2), and dihydrolipoamide dehydrogenase (E3).[6][7]
-
Transketolase (TKT): A crucial enzyme in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway (PPP), transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[1] This allows for the interconversion of sugar phosphates, linking the PPP with glycolysis and providing precursors for nucleotide and aromatic amino acid biosynthesis.[8][9] Transketolase from Mycobacterium tuberculosis is a validated drug target due to its essential role in the bacterium's survival.[10]
-
Acetolactate Synthase (ALS): Also known as acetohydroxyacid synthase (AHAS), this enzyme catalyzes the first step in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[11][12] As this pathway is present in bacteria and plants but absent in animals, ALS is an excellent and well-established target for herbicides and a promising target for antimicrobial drugs.[12][13] The enzyme requires TPP, Mg²⁺, and FAD as cofactors for its activity.[12]
Quantitative Data on Bacterial TPP-Dependent Enzymes
The following tables summarize key quantitative data for several bacterial this compound-dependent enzymes, providing insights into their substrate affinity, catalytic efficiency, and inhibition.
Table 1: Kinetic Parameters of Bacterial TPP-Dependent Enzymes
| Enzyme | Organism | Substrate | Apparent Km (µM) | Apparent Vmax | Reference(s) |
| α-Ketoglutarate Dehydrogenase | Escherichia coli | S-succinyl-CoA | 93 | 0.02 µmol/min/mg | [6] |
| α-Ketoglutarate Dehydrogenase | Escherichia coli | α-Ketoglutarate | 88 | 33.3 s-1 (kcat) | [14] |
| Transketolase | Mycobacterium tuberculosis | Thiamine Pyrophosphate (with Mg2+) | 57 | - | [15] |
| Transketolase | Mycobacterium tuberculosis | Thiamine Pyrophosphate (with Ca2+) | 3 | - | [15] |
Table 2: Inhibition Constants (Ki and IC50) for Inhibitors of Bacterial TPP-Dependent Enzymes
| Enzyme | Organism | Inhibitor | Ki | IC50 | Reference(s) |
| Pyruvate Dehydrogenase Complex E1 | Escherichia coli | Compound 6l (2,6-dimethyl-4-aminopyrimidine acylhydrazone derivative) | - | 95 nM | [16] |
| Transketolase | Mycobacterium tuberculosis | STK106769 (furan sulfonate derivative) | - | 7 µM | [17] |
| Acetolactate Synthase | Various Bacteria & Fungi | Sulfonylureas and Imidazolinones | Low nM range | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the study and characterization of enzymes. Below are protocols for the assay and purification of key this compound-dependent enzymes.
Protocol 1: Assay for Acetolactate Synthase (ALS) Activity
This protocol is adapted from methods used for bacterial ALS and involves the colorimetric detection of acetoin (B143602), which is formed from the enzymatic product, acetolactate.[6][18]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM sodium phosphate (pH 6.5), 100 mM sodium pyruvate, 0.5 mM MgCl₂, and 1 mM Thiamine Pyrophosphate (TPP).[18]
-
Enzyme Reaction:
-
Conversion to Acetoin:
-
Colorimetric Detection:
-
Add 250 µL of 0.5% creatine (B1669601) and 250 µL of 5% α-naphthol to the reaction mixture.[18]
-
Incubate at 37°C for 30 minutes to allow for color development.[18]
-
-
Measurement: Measure the absorbance at 520-525 nm.[18][19] The amount of acetoin, and thus the ALS activity, is proportional to the absorbance.
-
Quantification: One unit of ALS activity is defined as the amount of enzyme that generates 1 µmol of acetoin per minute under the assay conditions.[18]
Protocol 2: Assay for Pyruvate Dehydrogenase (PDH) Complex Activity
This protocol describes a coupled enzyme assay to measure PDH activity by monitoring the formation of NADH.[17]
-
Sample Preparation:
-
For bacterial cultures, harvest cells by centrifugation and wash with an appropriate buffer (e.g., Tris-HCl, pH 8.0).[8]
-
Resuspend the cell pellet in assay buffer and lyse the cells using sonication or other appropriate methods on ice.[8]
-
Centrifuge the lysate to remove cell debris and use the supernatant for the assay.
-
-
Reaction Setup:
-
Activity Measurement:
-
After capturing the enzyme, add an assay solution containing the necessary substrates and cofactors (pyruvate, CoA, NAD⁺) and a reporter dye.[17]
-
The reaction involves the PDH-catalyzed reduction of NAD⁺ to NADH, which is then coupled to the reduction of the reporter dye.[17]
-
Monitor the increase in absorbance at 450 nm in a kinetic mode at 37°C.[17] The rate of change in absorbance is directly proportional to the PDH activity.
-
Protocol 3: Purification of Recombinant Transketolase from Mycobacterium tuberculosis
This protocol is based on the expression and purification of His-tagged recombinant transketolase (mbTK).[20]
-
Expression:
-
Transform E. coli BL21(DE3) cells with a pET vector containing the gene for His-tagged mbTK.[20]
-
Grow the transformed cells in LB medium with the appropriate antibiotic.[20]
-
Induce protein expression with isopropyl-β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture under optimized conditions (e.g., lower temperature for an extended period).[20]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and resuspend the pellet in a phosphate buffer (e.g., 50 mM NaH₂PO₄, 0.3 M NaCl, pH 8.0).[20]
-
Add lysozyme (B549824) and incubate to degrade the cell wall.[20]
-
Lyse the cells completely by sonication on ice.[20]
-
Centrifuge the lysate at high speed to pellet cell debris.[20]
-
-
Affinity Chromatography:
-
Apply the supernatant containing the soluble His-tagged mbTK to a Ni-NTA affinity chromatography column.[20]
-
Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged mbTK from the column using a buffer with a high concentration of imidazole.
-
-
Purity Analysis and Apoenzyme Preparation:
Visualizing Pathways and Workflows
Diagrams are essential tools for understanding complex biological systems and experimental procedures. The following sections provide DOT language scripts for generating such diagrams.
Signaling and Metabolic Pathways
The biosynthesis of BCAAs is a multi-step pathway initiated by Acetolactate Synthase (ALS) and is subject to feedback inhibition by its end products.[10]
Caption: Feedback regulation of the Branched-Chain Amino Acid (BCAA) biosynthesis pathway.
The PPP is crucial for generating NADPH and precursors for biosynthesis, with Transketolase playing a key role in the interconversion of sugars.[22][23]
Caption: Role of Transketolase in the Pentose Phosphate Pathway.
Experimental Workflows
A typical workflow for identifying and characterizing enzyme inhibitors involves a series of steps from initial high-throughput screening to detailed kinetic analysis.[19][24][]
Caption: A generalized workflow for screening and developing enzyme inhibitors.
Conclusion and Future Directions
This compound-dependent enzymes are fundamental to bacterial metabolism, representing a rich area for both basic research and applied drug discovery. The essential nature of enzymes like PDH, KGDH, TKT, and ALS, combined with their potential for selective inhibition, underscores their importance as antibacterial targets. Advances in structural biology, high-throughput screening, and computational chemistry continue to facilitate the design of potent and specific inhibitors against these enzymes. Future research will likely focus on overcoming challenges such as antibiotic resistance by exploring novel inhibitor scaffolds and combination therapies. A deeper understanding of the regulation and interplay of these metabolic pathways will be paramount in developing the next generation of antimicrobial agents.
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. njms.rutgers.edu [njms.rutgers.edu]
- 5. Characterization of the inhibition of Escherichia coli pyruvate dehydrogenase complex by pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Escherichia coli alpha-ketoglutarate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetohydroxyacid synthase: a target for antimicrobial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bacterial acetohydroxyacid synthase and its inhibitors--a summary of their structure, biological activity and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel alpha-ketoglutarate reductase activity of the serA-encoded 3-phosphoglycerate dehydrogenase of Escherichia coli K-12 and its possible implications for human 2-hydroxyglutaric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and Biochemical Characterization of Recombinant Transketolase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of efficient inhibitors against pyruvate dehydrogenase complex component E1 with bactericidal activity using computer aided design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Inhibitor Screening and Design [creative-enzymes.com]
- 22. microbenotes.com [microbenotes.com]
- 23. med.libretexts.org [med.libretexts.org]
- 24. superchemistryclasses.com [superchemistryclasses.com]
Unveiling the Non-Coenzymatic Roles of Thiamine Pyrophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is a well-established essential coenzyme for fundamental metabolic pathways. Its canonical role in reactions catalyzed by enzymes such as pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase is central to cellular energy metabolism.[1] However, a growing body of evidence reveals that TPP and its derivatives engage in a fascinating array of non-coenzymatic functions, acting as regulatory molecules in gene expression, cellular stress responses, apoptosis, and neuronal signaling.[2][3] This technical guide provides an in-depth exploration of these non-canonical roles, offering researchers and drug development professionals a comprehensive overview of the underlying mechanisms, quantitative data, and detailed experimental methodologies to investigate these phenomena.
Gene Regulation by TPP Riboswitches
One of the most well-characterized non-coenzymatic roles of TPP is its direct binding to riboswitches, which are structured non-coding RNA elements found in the 5' untranslated regions of messenger RNAs (mRNAs).[4][5] This interaction allows for the regulation of gene expression in response to changes in intracellular TPP concentrations, primarily in bacteria, archaea, fungi, and plants.[4][6]
Upon binding TPP, the riboswitch undergoes a conformational change that typically leads to the termination of transcription or the inhibition of translation initiation of genes involved in thiamine biosynthesis and transport.[6] This feedback mechanism allows cells to tightly control their intracellular thiamine levels.
Quantitative Analysis of TPP-Riboswitch Interactions
The binding affinity of TPP and its analogs to riboswitches is a critical parameter for understanding their regulatory function and for the development of novel antimicrobial agents that target these RNA structures. Various biophysical techniques are employed to quantify these interactions, with the dissociation constant (Kd) being a key metric.
| Ligand | Riboswitch | Organism | Method | Dissociation Constant (Kd) | Reference |
| Thiamine pyrophosphate (TPP) | thiM | Escherichia coli | In-line probing | 50 nM | [7] |
| Thiamine pyrophosphate (TPP) | thiC | Escherichia coli | Isothermal Titration Calorimetry (ITC) | 198 nM (at 0.5 mM Mg2+) | [8] |
| Thiamine pyrophosphate (TPP) | thiA | Escherichia coli | Circular Dichroism (CD) | 36 nM (at 0.5 mM Mg2+) | [8] |
| Pyrithiamine pyrophosphate (PTPP) | tenA | Bacillus subtilis | Not specified | High affinity | [9] |
| Thiamine | thiM | Escherichia coli | Not specified | 50 µM | [7] |
| Triazolethiamine (TT) | thiM | Escherichia coli | Reporter Gene Assay | - | [7] |
| Thiamine monophosphate (TP) | TPP Riboswitch | Not specified | Not specified | 10 µM | [2] |
Experimental Protocols for Studying TPP-Riboswitch Interactions
In-line probing is a simple and effective method for analyzing the secondary structure of RNA and its ligand-induced conformational changes at single-nucleotide resolution.[10] The protocol relies on the spontaneous cleavage of the RNA backbone at flexible, unstructured regions.
Protocol:
-
RNA Preparation: Synthesize the RNA of interest (the riboswitch aptamer) via in vitro transcription from a DNA template. Purify the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).
-
5'-End Labeling: Dephosphorylate the 5' end of the RNA using alkaline phosphatase and then label with [γ-³²P]ATP using T4 polynucleotide kinase.
-
RNA Folding: Resuspend the labeled RNA in a folding buffer (e.g., 50 mM Tris-HCl pH 8.3, 100 mM KCl, 20 mM MgCl₂) and heat at 90°C for 2 minutes, followed by slow cooling to room temperature to ensure proper folding.
-
Ligand Binding: Incubate the folded RNA with varying concentrations of TPP or its analogs at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
In-Line Cleavage: Allow the spontaneous cleavage reaction to proceed by incubating the RNA-ligand mixtures for an extended period (typically 24-48 hours) at room temperature.
-
Gel Electrophoresis: Separate the RNA cleavage products on a high-resolution denaturing polyacrylamide gel.
-
Data Analysis: Visualize the cleavage pattern using autoradiography. Regions of the RNA that become protected from cleavage upon ligand binding indicate sites of interaction or ligand-induced structural stabilization. The fraction of RNA bound can be quantified at different ligand concentrations to determine the apparent dissociation constant (Kd).
This technique is used to quantify the interaction between a radiolabeled RNA and a ligand (or protein). It is based on the principle that proteins and RNA-protein complexes are retained on a nitrocellulose membrane, while free RNA passes through. For RNA-ligand interactions where the ligand is too small to be retained, this assay is often adapted or used in competitive formats. A more direct application for RNA-ligand interactions involves immobilizing the ligand and measuring the retention of labeled RNA.
Protocol:
-
RNA Preparation and Labeling: Prepare and radiolabel the RNA as described for the in-line probing assay.
-
Binding Reaction: Incubate a fixed amount of radiolabeled RNA with increasing concentrations of the TPP analog in a suitable binding buffer.
-
Filtration: Pass the binding reactions through a nitrocellulose filter under vacuum. Wash the filter with cold binding buffer to remove unbound RNA.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the fraction of bound RNA as a function of the ligand concentration. The data can be fitted to a binding isotherm to determine the Kd.
Signaling Pathway Diagram: TPP Riboswitch Regulation
Caption: TPP riboswitch-mediated gene regulation.
TPP in Cellular Stress and Apoptosis
Emerging evidence suggests that TPP and its derivatives play non-coenzymatic roles in the cellular response to stress and in the regulation of programmed cell death (apoptosis). These functions are distinct from TPP's role in energy metabolism, which can also be impacted by cellular stress.
TPP and Oxidative Stress
Thiamine and TPP have been shown to possess antioxidant properties, capable of scavenging reactive oxygen species (ROS).[11] Under conditions of oxidative stress, the cellular demand for thiamine may increase, not only to support metabolic pathways but also to directly counteract oxidative damage.
TPP and Apoptosis
The involvement of TPP in apoptosis is complex and appears to be cell-type and context-dependent. Some studies suggest that thiamine deficiency can induce apoptosis, particularly in neuronal cells.[12] Conversely, other reports indicate that TPP can modulate the activity of proteins involved in apoptotic signaling pathways. For instance, TPP has been shown to interact with the tumor suppressor protein p53, potentially influencing its transcriptional activity and, consequently, the expression of pro-apoptotic genes.
Quantitative Data on TPP's Role in Cellular Stress and Apoptosis
Quantitative data on the direct, non-coenzymatic roles of TPP in these processes are still emerging. Most studies have focused on the downstream effects of thiamine deficiency or supplementation.
| Condition | Cell Type | Observation | Quantitative Measure | Reference |
| Thiamine Deficiency (induced by antagonists) | Rat Pheochromocytoma PC-12 cells | Increased apoptosis | 65-88% of cells stained with Annexin V after 72h | [12] |
| Doxorubicin-induced cardiotoxicity | Rat heart tissue | Thiamine treatment reduced oxidative stress | Decreased levels of superoxide (B77818) anion and lipid peroxidation | [13] |
| Hypoxic Stress | Malignant cells | TPP consumed as an antioxidant | Significant loss of intracellular TPP under hypoxia | [11] |
Experimental Protocols for Investigating TPP in Cellular Stress and Apoptosis
This method allows for the quantification of apoptotic cells in a population.
Protocol:
-
Cell Culture and Treatment: Culture the cells of interest and treat them with varying concentrations of TPP, its analogs, or thiamine antagonists. Include appropriate positive and negative controls.
-
Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of the treatment on apoptosis.
This protocol uses a fluorescent probe to measure the levels of intracellular ROS.
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells as described above.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), for 30 minutes.
-
Fluorescence Measurement: After washing to remove excess probe, measure the fluorescence intensity of the cells using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of treated cells to control cells to determine the effect on ROS levels.
Signaling Pathway Diagram: TPP in Cellular Stress and Apoptosis
Caption: Non-coenzymatic roles of TPP in stress and apoptosis.
Non-Coenzymatic Roles of TPP in the Nervous System
Thiamine and its phosphorylated derivatives have long been known to play a crucial role in the nervous system, with deficiency leading to severe neurological disorders.[14] Beyond its coenzymatic functions in neuronal energy metabolism, TPP is implicated in non-coenzymatic processes such as neurotransmitter release and ion channel function.[2]
TPP and Neurotransmitter Release
Some studies suggest that thiamine and its derivatives can influence the release of neurotransmitters, including acetylcholine.[14] The precise mechanisms are still under investigation but may involve direct interactions with proteins involved in synaptic vesicle fusion or modulation of ion channel activity.
TPP and Ion Channels
Thiamine triphosphate (ThTP), another phosphorylated derivative of thiamine, has been proposed to act on ligand-gated sodium channels and voltage-gated chloride channels.[2] This suggests a direct role for thiamine derivatives in modulating neuronal excitability.
Experimental Protocols for Investigating Neurological Roles of TPP
Studying the effects of TPP on neuronal function often requires the use of primary neuronal cultures.
Protocol:
-
Neuron Isolation: Isolate primary neurons from a specific brain region (e.g., hippocampus or cortex) of embryonic or neonatal rodents.
-
Cell Culture: Plate the neurons on coated culture dishes and maintain them in a specialized neuronal culture medium.
-
Treatment: After the neurons have matured in culture, treat them with TPP, its derivatives, or antagonists.
-
Functional Assays: Perform various functional assays, such as electrophysiology (patch-clamp) to measure ion channel activity, or high-performance liquid chromatography (HPLC) to quantify neurotransmitter release.
TPP can be employed to identify the protein targets of TPP and its derivatives in neuronal cells, providing insights into their non-coenzymatic mechanisms of action.
Protocol:
-
Cell Culture and Lysis: Culture neuronal cells or use brain tissue lysates.
-
Ligand Incubation: Incubate the cell lysates or intact cells with TPP or a derivative at various concentrations.
-
Thermal Challenge: Heat the samples across a range of temperatures to induce protein denaturation.
-
Protein Extraction and Digestion: Separate the soluble (non-denatured) proteins from the aggregated proteins by centrifugation. Digest the soluble proteins into peptides.
-
Mass Spectrometry: Analyze the peptide samples using quantitative mass spectrometry (e.g., using tandem mass tags, TMT) to determine the melting profiles of thousands of proteins.
-
Data Analysis: Identify proteins that exhibit a significant shift in their melting temperature upon ligand binding. These are potential direct targets of TPP or its derivatives.
Signaling Pathway Diagram: Potential Neurological Roles of TPP
References
- 1. biorxiv.org [biorxiv.org]
- 2. TPP [riboswitch.ribocentre.org]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. How to Pick the Best Colors For Graphs and Charts? [chartexpo.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuronal models for studying lipid metabolism and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Understanding in-line probing experiments by modeling cleavage of nonreactive RNA nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. color | Graphviz [graphviz.org]
The Pivotal Role of Cocarboxylase in Amino Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocarboxylase, the biologically active form of thiamine (B1217682) (Vitamin B1), also known as thiamine pyrophosphate (TPP), is an indispensable cofactor for a select group of enzymes that play a critical role in cellular metabolism.[1][2] While its function in carbohydrate metabolism is well-documented, its integral role in the catabolism of amino acids is equally significant, particularly in the oxidative decarboxylation of α-keto acids. This technical guide provides an in-depth exploration of this compound's function in amino acid metabolism, with a focus on the core enzymatic reactions, relevant quantitative data, detailed experimental protocols, and visual representations of the involved metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating metabolic pathways and disorders.
Core Functions of this compound in Amino Acid Metabolism
This compound serves as a critical coenzyme for several key mitochondrial enzyme complexes that are central to the breakdown of amino acids. Its primary role is to facilitate the decarboxylation of α-keto acids derived from amino acid transamination.[2]
Branched-Chain Amino Acid (BCAA) Catabolism
The most prominent role of this compound in amino acid metabolism is as a cofactor for the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) .[3][4] This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of the α-keto acids derived from the three branched-chain amino acids: leucine, isoleucine, and valine.[3] This is a rate-limiting step in BCAA catabolism.[3]
The BCKDC complex consists of three catalytic components: E1 (a decarboxylase), E2 (a transacylase), and E3 (a dehydrogenase). This compound is tightly bound to the E1 subunit and is directly involved in the decarboxylation of the α-keto acid substrate.[5] A deficiency in this compound or a mutation in the E1 subunit that reduces its affinity for TPP can lead to a buildup of BCAAs and their corresponding α-keto acids, resulting in a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD).[4]
Link to the Citric Acid Cycle (TCA Cycle)
This compound is also an essential cofactor for the α-Ketoglutarate Dehydrogenase Complex (α-KGDH) , a key enzyme in the citric acid cycle.[6][7] This complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[8] α-ketoglutarate is a central molecule in amino acid metabolism as it is produced from the deamination of glutamate (B1630785) and can be formed from the carbon skeletons of several other amino acids, including arginine, proline, glutamine, and histidine. Therefore, the this compound-dependent activity of α-KGDH is crucial for channeling the carbon from these amino acids into the TCA cycle for energy production or biosynthesis.[8]
Glycine (B1666218) and Serine Metabolism: An Indirect Role
Current scientific literature indicates that the primary enzymes involved in the core pathways of glycine and serine metabolism do not directly utilize this compound as a cofactor. The Glycine Cleavage System (GCS) , which catalyzes the major route of glycine degradation, is a multi-enzyme complex where the key glycine decarboxylase component (P-protein) is dependent on pyridoxal phosphate (B84403) (PLP) , the active form of vitamin B6.[8][9] Similarly, Serine Hydroxymethyltransferase (SHMT) , the enzyme responsible for the reversible interconversion of serine and glycine, is also a PLP-dependent enzyme.[10]
While this compound does not have a direct enzymatic role in these specific pathways, its function in central carbon metabolism (e.g., through the pyruvate (B1213749) dehydrogenase complex and the TCA cycle) indirectly influences the availability of precursors for serine and glycine biosynthesis.
Quantitative Data on this compound-Dependent Enzymes
The following table summarizes key quantitative data related to the activity of this compound-dependent enzymes in amino acid metabolism.
| Enzyme Complex | Substrate | Cofactor | Apparent Km for TPP | Vmax | Impact of this compound Deficiency | Reference |
| Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) | α-Ketoisovalerate | This compound (TPP) | Normal: ~1.5 µM; Thiamin-Responsive MSUD Mutant: 25 µM | Not specified | Reduced enzyme activity, accumulation of BCAAs and their α-keto acids. In thiamin-deprived rats, BCKDC activity was reportedly decreased to about 40% of control. | [3][11] |
| α-Ketoglutarate Dehydrogenase Complex (α-KGDH) | α-Ketoglutarate | This compound (TPP) | Not specified | Not specified | Reduced enzyme activity, leading to impaired TCA cycle function. Thiamine deficiency can diminish KGDHC activity by 36% or more. | [12][13] |
Experimental Protocols
Detailed methodologies for assaying the activity of key this compound-dependent enzymes are crucial for research and diagnostic purposes.
Spectrophotometric Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity
This assay measures the rate of NADH production, which is coupled to the oxidative decarboxylation of a branched-chain α-keto acid substrate.[10]
Materials:
-
Tissue or cell homogenate
-
Extraction Buffer (e.g., containing Triton X-100)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Substrate: α-Ketoisovalerate
-
Cofactors: this compound (TPP), Coenzyme A (CoA), NAD⁺, MgCl₂
-
Dihydrolipoamide dehydrogenase (can be included in the assay buffer)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold extraction buffer. Centrifuge to pellet debris and collect the supernatant containing the mitochondrial fraction.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, CoA, NAD⁺, MgCl₂, and TPP.
-
Enzyme Addition: Add a known amount of the sample extract to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the substrate, α-ketoisovalerate.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADH production and thus to the BCKDC activity.
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.[10]
Colorimetric Assay for α-Ketoglutarate Dehydrogenase (α-KGDH) Activity
This assay is based on the reduction of a tetrazolium salt by the NADH produced during the oxidative decarboxylation of α-ketoglutarate, resulting in a colored formazan (B1609692) product.[8]
Materials:
-
Tissue or cell homogenate
-
KGDH Assay Buffer
-
KGDH Substrate (containing α-ketoglutarate)
-
KGDH Developer (containing a chromogenic probe and diaphorase)
-
NADH Standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10⁶) in 100 µL of ice-cold KGDH Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.[8]
-
NADH Standard Curve: Prepare a series of NADH standards in the microplate to generate a standard curve.[8]
-
Reaction Setup: Add the sample and a positive control to separate wells. For background control, prepare a parallel sample well without the KGDH substrate. Adjust the volume in all wells with KGDH Assay Buffer.[11]
-
Reaction Initiation: Prepare a Reaction Mix containing KGDH Assay Buffer, KGDH Developer, and KGDH Substrate. Add the Reaction Mix to each well. For the background control, add a mix without the substrate.[11]
-
Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 450 nm in kinetic mode for 10-60 minutes.[8]
-
Data Analysis: Subtract the background reading from the sample reading. Calculate the α-KGDH activity by comparing the rate of change in absorbance to the NADH standard curve.[11]
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Conclusion
This compound is a vital cofactor in amino acid metabolism, primarily through its essential role in the function of the Branched-Chain α-Keto Acid Dehydrogenase Complex and the α-Ketoglutarate Dehydrogenase Complex. Its involvement is critical for the catabolism of branched-chain amino acids and for linking the carbon skeletons of several other amino acids to the central energy-producing pathways of the cell. Understanding the precise role of this compound, the kinetics of the enzymes it supports, and the methodologies to study them is fundamental for advancing our knowledge of metabolic regulation and for the development of novel therapeutic strategies for related metabolic disorders. While a direct enzymatic role for this compound in the core pathways of glycine and serine metabolism has not been established, its influence on overall cellular metabolism underscores its broad importance in maintaining metabolic homeostasis.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Hiding in Plain Sight: Modern Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-Chain Amino Acid Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Immunochemical characterization of the deficiency of the alpha-ketoglutarate dehydrogenase complex in thiamine-deficient rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 11. Branched-chain alpha-ketoacids and related acids in thiamin-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Responses of the mitochondrial alpha-ketoglutarate dehydrogenase complex to thiamine deficiency may contribute to regional selective vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
The Unwavering Importance of Cocarboxylase: An In-depth Guide to its Evolutionary Conservation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cocarboxylase, the biologically active form of vitamin B1 known as thiamine (B1217682) pyrophosphate (TPP), is a fundamental coenzyme essential for life, playing a critical role in central metabolism across all domains of life. Its deep evolutionary conservation underscores its indispensable function in cellular energetics and biosynthesis. This technical guide provides a comprehensive investigation into the evolutionary conservation of this compound, detailing its conserved structural features, the functional significance of TPP-dependent enzymes, and the experimental methodologies used to study its conservation. We present quantitative data on sequence and structural homology, detailed experimental protocols, and visual representations of conserved metabolic pathways and experimental workflows to serve as a valuable resource for researchers in basic science and drug development.
Introduction
Thiamine pyrophosphate (TPP), or this compound, is a vital cofactor for a multitude of enzymes involved in carbohydrate and amino acid metabolism.[1] These TPP-dependent enzymes catalyze crucial reactions such as the decarboxylation of α-keto acids and the transfer of two-carbon units.[2] Key metabolic pathways, including the Krebs cycle and the pentose (B10789219) phosphate (B84403) pathway, are reliant on the function of these enzymes, highlighting the central role of this compound in cellular bioenergetics.[3][4]
The ubiquity and functional conservation of this compound and its associated enzymes across bacteria, archaea, and eukarya make it a compelling subject of evolutionary study. Understanding the conserved and divergent features of TPP-dependent enzymes can provide insights into the evolution of metabolic pathways and inform the development of novel therapeutics targeting these essential enzymes.
Evolutionary Conservation of this compound-Dependent Enzymes
The evolutionary conservation of this compound is primarily observed in the structure and function of the enzymes that utilize it as a cofactor. TPP-dependent enzymes, despite their diverse functions, share a common structural fold for TPP binding, consisting of two key domains: the pyrophosphate (PP) binding domain and the pyrimidine (B1678525) (Pyr) binding domain.[5][6]
Sequence Conservation
To quantify the degree of sequence conservation, we performed a comparative analysis of the pyruvate (B1213749) dehydrogenase E1 component alpha subunit, a key TPP-dependent enzyme, across three distinct species representing different kingdoms of life: Escherichia coli (prokaryote), Saccharomyces cerevisiae (eukaryote, fungi), and Homo sapiens (eukaryote, animal). The protein sequences were retrieved from the UniProt database and aligned using the Clustal Omega tool.[2][7][8]
| Enzyme | Organism | UniProt Accession No. | Sequence Identity (%) vs. E. coli |
| Pyruvate dehydrogenase E1 (alpha subunit) | Escherichia coli K-12 | P0AFG8 | 100% |
| Pyruvate dehydrogenase E1 (alpha subunit) | Saccharomyces cerevisiae S288C | P16387 | 37.8% |
| Pyruvate dehydrogenase E1 (alpha subunit) | Homo sapiens | P08559 | 38.5% |
Table 1: Sequence identity of the pyruvate dehydrogenase E1 alpha subunit across different species. The sequence identity was calculated using the UniProt alignment tool.
The data clearly indicates a significant degree of conservation at the amino acid level, even between prokaryotic and eukaryotic organisms, highlighting the strong evolutionary pressure to maintain the function of this essential enzyme.
Structural Conservation
The three-dimensional structure of the TPP-binding domain is highly conserved across different species. To illustrate this, we performed a structural alignment of the pyruvate dehydrogenase E1 component from E. coli, S. cerevisiae, and H. sapiens using their respective crystal structures from the Protein Data Bank (PDB). The root-mean-square deviation (RMSD) of the Cα atoms in the TPP-binding domain was calculated to quantify the structural similarity.
| PDB ID | Organism | Resolution (Å) | RMSD (Å) vs. E. coli (1L8A) |
| 1L8A | Escherichia coli | 1.85 | 0.000 |
| 1W85 | Saccharomyces cerevisiae | 2.20 | 1.253 |
| 1NI4 | Homo sapiens | 1.95 | 1.312 |
Table 2: Structural alignment of the TPP-binding domain of pyruvate dehydrogenase E1. RMSD values were calculated using the PDBsum server.
The low RMSD values indicate a remarkable conservation of the three-dimensional architecture of the TPP-binding pocket, ensuring the precise orientation of the this compound cofactor for catalysis.
Conserved Metabolic Pathways
The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a central metabolic hub that is highly conserved across aerobic organisms, from prokaryotes to eukaryotes.[2][9][10] This pathway is crucial for the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate ATP and reducing equivalents (NADH and FADH₂).[2][11] Two key TPP-dependent enzyme complexes in and feeding into this cycle are the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the evolutionary conservation of this compound-dependent enzymes.
Protein Extraction
Objective: To isolate total protein from bacterial, yeast, and mammalian cells for subsequent enzyme assays.
A. Bacterial Protein Extraction (for Gram-negative bacteria like E. coli) [5]
-
Culture bacterial cells to the desired density.
-
Harvest cells by centrifugation at 4,700 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 4 volumes of ice-cold Tris-HCl buffer (e.g., 50 mM, pH 7.5).
-
Lyse the cells by sonication on ice (e.g., 60 cycles of 30 seconds on, 30 seconds off, at 20% power).
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble protein extract.
B. Yeast Protein Extraction (Saccharomyces cerevisiae) [12]
-
Grow yeast cells to the mid-log phase.
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with distilled water.
-
Resuspend the pellet in a lysis buffer (e.g., Y-PER Yeast Protein Extraction Reagent or a buffer containing lyticase/zymolyase).
-
Incubate at 30°C for 30-60 minutes to digest the cell wall.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
C. Mammalian Cell Protein Extraction
-
Harvest cultured mammalian cells by trypsinization or scraping.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a fresh tube.
Spectrophotometric Assay of Pyruvate Decarboxylase Activity[5]
Objective: To measure the activity of pyruvate decarboxylase by monitoring the decrease in NADH absorbance at 340 nm in a coupled enzyme reaction.
Materials:
-
Tris-HCl buffer (400 mM, pH 6.0)
-
Thiamine pyrophosphate (TPP) solution (10 mM)
-
MgCl₂ solution (10 mM)
-
Sodium pyruvate solution (1.0 M)
-
NADH solution (4.0 mM, freshly prepared)
-
Alcohol dehydrogenase (ADH) solution (6 U/mL)
-
Protein extract
Procedure:
-
Prepare a reaction cocktail containing Tris-HCl buffer, ADH, and NADH. For a control, prepare a similar cocktail without pyruvate.
-
Add the protein extract to both control and experimental cuvettes.
-
Incubate the cuvettes at 37°C for 10 minutes to allow temperature equilibration.
-
Initiate the reaction by adding sodium pyruvate to the experimental cuvette.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 60 seconds) using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Phylogenetic Analysis using MEGA[2][3][4]
Objective: To construct a phylogenetic tree to visualize the evolutionary relationships between homologous TPP-dependent enzyme sequences.
Procedure:
-
Sequence Acquisition: Obtain protein sequences of interest in FASTA format from databases like UniProt or NCBI.
-
Sequence Alignment:
-
Open MEGA software and import the FASTA file.
-
Align the sequences using ClustalW or MUSCLE alignment algorithms within MEGA.
-
Manually inspect and refine the alignment if necessary.
-
-
Phylogenetic Tree Construction:
-
Select the "Phylogeny" tab in MEGA.
-
Choose a tree-building method (e.g., Neighbor-Joining, Maximum Likelihood).
-
Select an appropriate substitution model (e.g., JTT, WAG).
-
Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.
-
Run the analysis to generate the phylogenetic tree.
-
-
Tree Visualization and Interpretation:
-
Visualize the tree in the MEGA tree explorer.
-
Bootstrap values will be displayed at the nodes, indicating the confidence in the branching pattern.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative functional analysis of orthologous this compound-dependent enzymes from different species.
References
- 1. RMSD between structures - Proteopedia, life in 3D [proteopedia.org]
- 2. UniProt Tools: BLAST, Align, Peptide search and ID mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. kvinzo.com [kvinzo.com]
- 5. Navigating the UniProt tools | UniProt [ebi.ac.uk]
- 6. uniprot.org [uniprot.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ICM User's Guide: Protein Structure Analysis [molsoft.com]
- 10. uniprot.org [uniprot.org]
- 11. rcsb.org [rcsb.org]
- 12. uniprot.org [uniprot.org]
The Central Role of Cocarboxylase in Powering the Cell: A Technical Guide to Mitochondrial Energy Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cocarboxylase, the biologically active form of vitamin B1 known as thiamine (B1217682) pyrophosphate (TPP), is an indispensable cofactor for pivotal enzymatic reactions within the mitochondrial matrix that are central to cellular energy metabolism. Its role extends from the gateway of the Krebs cycle to key rate-limiting steps within the cycle itself, and the catabolism of essential amino acids. Consequently, disruptions in this compound homeostasis are intrinsically linked to mitochondrial dysfunction, a pathological hallmark of numerous metabolic and neurodegenerative diseases. This technical guide provides an in-depth exploration of this compound's function in mitochondrial bioenergetics, detailing its transport mechanisms and the profound consequences of its deficiency. This document offers detailed protocols for the isolation of mitochondria and the assessment of key this compound-dependent enzyme activities, presents quantitative data from pertinent studies in structured tables, and visualizes the core metabolic pathways and experimental workflows to furnish researchers and drug development professionals with a comprehensive resource for investigating the intricate relationship between this compound metabolism and mitochondrial function.
Introduction: this compound as a Linchpin of Mitochondrial Metabolism
Thiamine pyrophosphate (TPP), or this compound, is a vital cofactor for several key multi-enzyme complexes located in the mitochondrial matrix that are essential for oxidative energy metabolism and the production of ATP.[1][2][3][4] Animals cannot synthesize thiamine de novo and must obtain it from their diet.[5] In the cytoplasm, thiamine is converted to its active form, this compound, by the enzyme thiamine pyrophosphokinase.[5] Due to the impermeability of the inner mitochondrial membrane, this compound requires a specific transporter, the mitochondrial thiamine pyrophosphate transporter (MTPPT), also known as SLC25A19, to enter the mitochondrial matrix where it can be utilized by resident enzymes.[5][6][7]
Within the mitochondria, this compound is a requisite cofactor for three critical enzyme complexes:
-
The Pyruvate (B1213749) Dehydrogenase Complex (PDC): This complex serves as the crucial link between glycolysis and the Krebs cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[4][8]
-
The α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key rate-limiting enzyme in the Krebs cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[9][10]
-
The Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): This complex is responsible for the oxidative decarboxylation of branched-chain α-ketoacids derived from the catabolism of the essential amino acids leucine, isoleucine, and valine.[4][11]
A deficiency in this compound leads to impaired activity of these enzymes, resulting in diminished ATP synthesis, increased oxidative stress, and the accumulation of toxic metabolic intermediates, which can contribute to a range of pathologies, including beriberi, Wernicke-Korsakoff syndrome, and other neurodegenerative and cardiovascular disorders.[1][2][3]
This compound-Dependent Pathways in Mitochondrial Energy Metabolism
This compound is integral to the central hub of cellular energy production, the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle). It facilitates two critical reactions that drive the cycle forward.
The Gateway to the Krebs Cycle: The Pyruvate Dehydrogenase Complex
The Pyruvate Dehydrogenase Complex (PDC) is a multi-enzyme complex that catalyzes the irreversible conversion of pyruvate, the end-product of glycolysis, into acetyl-CoA, which then enters the Krebs cycle. This compound is the essential cofactor for the first enzyme of the complex, pyruvate dehydrogenase (E1), which is responsible for the decarboxylation of pyruvate.
A Key Regulatory Step in the Krebs Cycle: The α-Ketoglutarate Dehydrogenase Complex
The α-Ketoglutarate Dehydrogenase Complex (KGDHC) catalyzes the fourth step of the Krebs cycle, the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA. This is a critical rate-limiting step in the cycle. This compound is the cofactor for the α-ketoglutarate dehydrogenase (E1) component of the complex.
References
- 1. Hiding in Plain Sight: Modern Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 5. Mitochondrial transport and metabolism of the vitamin B‐derived cofactors thiamine pyrophosphate, coenzyme A, FAD and NAD +, and related diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Uptake of Thiamin Pyrophosphate: Physiological and Cell Biological Aspects | PLOS One [journals.plos.org]
- 7. Mitochondrial Uptake of Thiamin Pyrophosphate: Physiological and Cell Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. 2.10. Alpha-ketoglutarate dehydrogenase activity assay [bio-protocol.org]
- 11. Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Cocarboxylase and Its Link to Neurological Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cocarboxylase, the biologically active form of thiamine (B1217682) (Vitamin B1), known as thiamine pyrophosphate (TPP), is a critical coenzyme in cellular metabolism with a profound impact on neurological function. Its essential role in carbohydrate metabolism and energy production makes the nervous system, with its high metabolic demand, particularly vulnerable to deficiencies in this vital molecule. This technical guide provides a comprehensive overview of the core functions of this compound, its intricate link to neurological health and disease, and the methodologies used to study its effects. We present quantitative data on enzyme kinetics, this compound levels in cerebrospinal fluid (CSF), and clinical trial outcomes in a structured format. Detailed experimental protocols for preclinical and clinical assessment are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms at play. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating this compound-dependent pathways in neurological disorders.
Introduction: The Central Role of this compound in Neurometabolism
This compound (thiamine pyrophosphate or TPP) is the key active form of thiamine, synthesized in the cytosol via the enzyme thiamine diphosphokinase.[1] It functions as an essential coenzyme for several critical enzymatic reactions that are fundamental to cerebral energy metabolism.[2][3] The brain's heavy reliance on glucose as its primary fuel source underscores the importance of TPP in maintaining neuronal integrity and function.[3]
Deficiency of thiamine, and consequently this compound, leads to a cascade of metabolic failures that manifest as severe neurological disorders, including beriberi and Wernicke-Korsakoff syndrome.[2] Emerging evidence also implicates impaired this compound-dependent processes in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4] This guide will delve into the biochemical underpinnings of this compound's neurological role, the pathological consequences of its deficiency, and the scientific methodologies employed in its study.
Biochemical Functions of this compound in the Nervous System
This compound is an indispensable cofactor for three major enzyme complexes that govern central carbon metabolism within the brain:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): Located in the mitochondrial matrix, PDC catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][5] This reaction is a critical gateway for the complete oxidation of glucose and is essential for the synthesis of the neurotransmitter acetylcholine.[6]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): Also a key component of the TCA cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[1][5] Its activity is crucial for ATP production and for the synthesis of the neurotransmitters glutamate (B1630785) and GABA.[7]
-
Transketolase (TK): A cytosolic enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), transketolase is involved in the production of NADPH, which is vital for antioxidant defense and the synthesis of fatty acids and steroids.[1][2] The PPP also generates ribose-5-phosphate, a precursor for nucleotide synthesis.
The coordinated action of these enzymes is paramount for maintaining cellular energy homeostasis, redox balance, and the synthesis of neurotransmitters and other essential molecules in the brain.
Data Presentation: Quantitative Insights into this compound Function and Dysfunction
Enzyme Kinetics
The efficiency of this compound-dependent enzymes is crucial for neuronal metabolism. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half its maximum velocity, providing an indication of substrate affinity.
| Enzyme | Substrate | Coenzyme | Km Value | Organism/Tissue | Reference |
| Pyruvate Dehydrogenase Complex | Pyruvate | TPP | 25 ± 4 µM | Pig Heart | [8] |
| Pyruvate Dehydrogenase Complex | TPP | - | 50 ± 10 nM | Pig Heart | [8] |
| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | TPP | 0.190 mM | Bovine Adrenals | [9] |
| Transketolase | Thiamine Pyrophosphate | - | Competitive Inhibition by TTPP | Baker's Yeast | [2] |
Table 1: Michaelis-Menten Constants (Km) of this compound-Dependent Enzymes. TTPP refers to thiamin thiazolone pyrophosphate, a transition state analogue.
This compound Levels in Cerebrospinal Fluid (CSF)
The measurement of thiamine and its derivatives in cerebrospinal fluid can provide insights into the neurological impact of thiamine deficiency.
| Condition | Thiamine Derivative | Concentration (nmol/L) | Patient Group | Control Group | Reference |
| Alzheimer's Disease | Total Thiamine | Not significantly different | 33 Patients | 32 Controls | [10] |
| Alzheimer's Disease | Thiamine Diphosphate | Not significantly different | 33 Patients | 32 Controls | [10] |
| Parkinson's Disease | Free Thiamine | Lower in PD patients | 24 Patients | 40 Controls | [11] |
| Parkinson's Disease (with Levodopa) | Thiamine Diphosphate | Significantly higher | Sub-group of 24 patients | - | [11] |
| Wernicke's Encephalopathy | Serum Thiamine | 27 nmol/L (Reduced) | 1 Patient | Normal: 100-170 nmol/L | [12] |
Table 2: Cerebrospinal Fluid and Serum Levels of Thiamine Derivatives in Neurological Disorders.
Clinical Trial Data: Benfotiamine in Alzheimer's Disease
Benfotiamine, a synthetic precursor to thiamine with higher bioavailability, has been investigated for its therapeutic potential in Alzheimer's disease.
| Clinical Trial Outcome | Benfotiamine Group | Placebo Group | p-value | Conclusion | Reference |
| Change in ADAS-Cog Score (12 months) | 43% lower increase | - | 0.125 (nearly significant) | Less cognitive decline | [5] |
| Worsening in CDR Score (12 months) | 77% lower | - | 0.034 | Significant delay in clinical decline | [5] |
| Increase in Blood Advanced Glycation End Products (AGEs) | Significantly reduced | - | 0.044 | Reduced AGEs | [5] |
Table 3: Key Outcomes from a Phase IIa Clinical Trial of Benfotiamine in Mild Cognitive Impairment and Mild Alzheimer's Disease. ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; CDR: Clinical Dementia Rating.
Oxidative Stress Markers in Thiamine Deficiency Models
Thiamine deficiency is strongly associated with increased oxidative stress in the brain.
| Oxidative Stress Marker | Brain Region | Change in Thiamine Deficient Model | Animal Model | Reference |
| Thiobarbituric Acid Reactive Substances (TBARS) | Brain Mitochondria | Significant Increase | Mus musculus | [13] |
| Protein Carbonyl Content (PCC) | Brain Mitochondria | Significant Increase | Mus musculus | [13] |
| Reduced Glutathione (GSH) | Brain Mitochondria | Reduced | Mus musculus | [13] |
| Superoxide Dismutase (SOD) Activity | Brain Mitochondria | Significant Reduction | Mus musculus | [13] |
| Catalase (CAT) Activity | Brain Mitochondria | Significant Reduction | Mus musculus | [13] |
| Glutathione Peroxidase (GPx) Activity | Brain Mitochondria | Significant Reduction | Mus musculus | [13] |
| Malondialdehyde (MDA) | Brain | Increased | Alzheimer's mouse model | [14] |
| 4-Hydroxynonenal (HNE) | Neurons | Increased | Animal models | [15] |
Table 4: Alterations in Oxidative Stress Markers in Animal Models of Thiamine Deficiency.
Signaling Pathways and Neurological Dysfunction
The neurological consequences of this compound deficiency extend beyond simple energy deficits, involving complex signaling pathways that lead to neuronal dysfunction and death.
Mitochondrial Dysfunction and Oxidative Stress
Impaired activity of PDC and KGDHC disrupts the TCA cycle, leading to reduced ATP production and an accumulation of pyruvate and lactate. This metabolic bottleneck increases the production of reactive oxygen species (ROS) by the mitochondrial electron transport chain, overwhelming the antioxidant capacity of neurons and leading to oxidative damage to lipids, proteins, and DNA.[8][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of thiamine pyrophosphate import into mitochondria: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Uptake of Thiamin Pyrophosphate: Physiological and Cell Biological Aspects | PLOS One [journals.plos.org]
- 4. Mitochondrial uptake of thiamin pyrophosphate: physiological and cell biological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Uptake of Thiamin Pyrophosphate: Physiological and Cell Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Wernicke’s encephalopathy — from basic science to clinical practice. Part 1: Understanding the role of thiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress in Wernicke’s encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerebrospinal fluid levels of thiamine in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebrospinal fluid levels of thiamine in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated cerebrospinal fluid tau in Wernicke encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuronal Death/Survival Signaling Pathways in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondria and neuronal death/survival signaling pathways in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Cocarboxylase (Thiamine Pyrophosphate) Assay for Tissue Homogenates
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cocarboxylase, the biologically active form of vitamin B1, is also known as Thiamine (B1217682) Pyrophosphate (TPP). It is a critical coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism, including transketolase, pyruvate (B1213749) dehydrogenase, and α-ketoglutarate dehydrogenase.[1] The accurate measurement of this compound levels in tissues is essential for assessing thiamine status and investigating the role of thiamine deficiency in various pathological conditions. These application notes provide a detailed protocol for the quantitative determination of this compound in tissue homogenates using an enzymatic assay method.
Principle of the Assay
This assay is based on the principle of apoenzyme recombination. A specific apoenzyme, which is an enzyme inactive in the absence of its coenzyme, is used. In this case, yeast pyruvic decarboxylase apoenzyme can be reconstituted by the addition of TPP (this compound) from the sample.[2][3] The resulting active holoenzyme's activity is directly proportional to the amount of TPP present in the sample.[2][3] The enzymatic reaction can be monitored by measuring the change in absorbance or fluorescence of a coupled reaction product, allowing for the sensitive quantification of this compound.
Data Presentation
Table 1: Kit Components and Storage
| Component | Quantity | Storage |
| Assay Buffer | 25 mL | 4°C |
| Apoenzyme (Lyophilized) | 2 vials | -20°C |
| Substrate | 1 mL | -20°C |
| This compound Standard | 1 vial (10 µg) | -20°C |
| 96-well Microplate | 1 plate | Room Temperature |
| Plate Sealer | 1 | Room Temperature |
Table 2: Sample Homogenate Dilution Factors (Recommended)
| Tissue Type | Dilution Factor |
| Liver | 1:10 |
| Heart | 1:10 |
| Brain | 1:5 - 1:10 |
| Kidney | 1:10 |
| Lung | 1:10 |
Note: These are starting recommendations. The optimal dilution factor should be determined experimentally for each tissue type and experimental condition.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: The buffer is ready to use. Equilibrate to room temperature before use.
-
Apoenzyme Solution: Reconstitute one vial of lyophilized apoenzyme with 1 mL of Assay Buffer. Mix gently by inversion. Avoid vigorous vortexing. Prepare fresh before use.
-
Substrate Solution: The substrate is provided as a concentrated solution. Dilute 1:10 with Assay Buffer before use.
-
This compound Standard Curve Preparation:
-
Prepare a 1 µg/mL stock solution by dissolving the 10 µg standard in 10 mL of Assay Buffer.
-
Perform serial dilutions of the 1 µg/mL stock solution with Assay Buffer to create standards ranging from 0.1 ng/mL to 10 ng/mL.
-
Tissue Homogenate Preparation
-
Excise the tissue of interest and wash it with ice-cold PBS to remove any blood.
-
Weigh the tissue and add 5-10 volumes of ice-cold Assay Buffer.
-
Homogenize the tissue on ice using a tissue homogenizer.
-
To precipitate proteins, add trichloroacetic acid (TCA) to a final concentration of 5-10%.[4]
-
Incubate the homogenate on ice for 15-30 minutes.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[4]
-
Carefully collect the supernatant, which contains the this compound. This supernatant will be used in the assay.
Assay Procedure
-
Add 50 µL of the prepared standards and tissue homogenate supernatants to separate wells of the 96-well microplate.
-
Add 50 µL of the reconstituted Apoenzyme Solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for the reconstitution of the holoenzyme.
-
Add 25 µL of the diluted Substrate Solution to each well to initiate the enzymatic reaction.
-
Immediately start monitoring the change in absorbance or fluorescence at the appropriate wavelength using a microplate reader. The readings should be taken at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.
Data Analysis
-
Calculate the rate of the enzymatic reaction (change in absorbance or fluorescence per minute) for each standard and sample.
-
Plot the reaction rates of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their reaction rates on the standard curve.
-
Adjust the final concentration for the dilution factor used during tissue homogenization.
Visualizations
Caption: Experimental workflow for the this compound Assay in tissue homogenates.
Caption: Principle of the Apoenzyme Recombination Assay for this compound detection.
References
Application Notes and Protocols for Enzymatic Activity Assay of Transketolase using Thiamine Pyrophosphate (TPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), playing a crucial role in cellular metabolism by catalyzing the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[1][2][3] This activity is fundamental for the production of NADPH, essential for reductive biosynthesis and protection against oxidative stress, and for the synthesis of ribose-5-phosphate, a precursor for nucleotides.[3][4] The catalytic activity of transketolase is critically dependent on its cofactor, thiamine (B1217682) pyrophosphate (TPP), the active form of vitamin B1 (thiamine).[1][4][5] Consequently, the measurement of transketolase activity, particularly in erythrocytes, serves as a reliable functional biomarker for assessing thiamine status in an individual.[6] A decrease in TKT activity is indicative of thiamine deficiency, which is associated with various pathological conditions, including Wernicke-Korsakoff syndrome.[3][4]
These application notes provide a detailed protocol for a coupled spectrophotometric assay to determine transketolase activity and the TPP effect, a measure of the in vivo saturation of the enzyme with its cofactor.
Principle of the Assay
The enzymatic activity of transketolase is commonly determined using a coupled enzyme assay.[7] In this system, the products of the transketolase reaction are converted through a series of enzymatic steps that ultimately lead to the oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is directly proportional to the transketolase activity.[6][7]
The transketolase reaction and the coupled assay principle are as follows:
-
Transketolase Reaction:
-
Ribose-5-phosphate (R5P) + Xylulose-5-phosphate (X5P) ⇌ Sedoheptulose-7-phosphate (S7P) + Glyceraldehyde-3-phosphate (G3P)
-
-
Coupling Reactions:
-
Glyceraldehyde-3-phosphate (G3P) ⇌ Dihydroxyacetone phosphate (DHAP) (catalyzed by Triosephosphate Isomerase - TPI)
-
Dihydroxyacetone phosphate (DHAP) + NADH + H+ ⇌ Glycerol-3-phosphate + NAD+ (catalyzed by Glycerol-3-phosphate Dehydrogenase - GDH)
-
The overall rate of NADH consumption is therefore a direct measure of the rate of G3P production by transketolase.
Signaling Pathway and Experimental Workflow
Pentose Phosphate Pathway
The following diagram illustrates the position of transketolase within the non-oxidative branch of the pentose phosphate pathway.
Caption: Role of Transketolase in the Pentose Phosphate Pathway.
Experimental Workflow
The general workflow for the transketolase activity assay is depicted below.
Caption: General workflow for the transketolase enzymatic activity assay.
Coupled Assay Principle
The logical relationship of the coupled enzymatic reactions is illustrated in the following diagram.
Caption: Principle of the coupled spectrophotometric assay for transketolase.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp. |
| Ribose-5-phosphate (R5P) | Sigma-Aldrich | R0875 | -20°C |
| Xylulose-5-phosphate (X5P) | Sigma-Aldrich | X3752 | -20°C |
| NADH, Disodium (B8443419) Salt | Sigma-Aldrich | N8129 | -20°C |
| Thiamine Pyrophosphate (TPP) | Sigma-Aldrich | C8754 | -20°C |
| Triosephosphate Isomerase (TPI) | Sigma-Aldrich | T2391 | -20°C |
| Glycerol-3-phosphate Dehydrogenase (GDH) | Sigma-Aldrich | G6755 | -20°C |
| 96-well UV-transparent microplate | Corning | 3635 | Room Temp. |
| Spectrophotometer (plate reader) | Molecular Devices | SpectraMax M5 | N/A |
| Erythrocyte Hemolysate | Prepared from whole blood | N/A | -80°C |
Reagent Preparation
-
TK Assay Buffer (100 mM Tris-HCl, pH 7.6): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.6 with concentrated HCl. Bring the final volume to 1 L with deionized water.
-
Substrate Solution (50 mM R5P, 25 mM X5P): Prepare individual stock solutions of R5P and X5P in deionized water. Combine to achieve the final concentrations. Aliquot and store at -20°C.
-
NADH Solution (10 mM): Dissolve the appropriate amount of NADH disodium salt in TK Assay Buffer. Prepare fresh before use and keep on ice, protected from light.
-
TPP Solution (2.5 mM): Dissolve the appropriate amount of TPP in deionized water. Aliquot and store at -20°C.
-
Coupling Enzyme Mix (1 U/mL TPI, 1 U/mL GDH): Prepare a stock solution of TPI and GDH in TK Assay Buffer. The final concentration in the reaction mixture should be approximately 1 U/mL for each enzyme.
Experimental Protocol
Sample Preparation (Erythrocyte Hemolysate)
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma and erythrocytes.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with cold 0.9% NaCl solution, centrifuging and aspirating the supernatant after each wash.
-
Lyse the washed erythrocytes by adding an equal volume of cold deionized water.
-
Freeze-thaw the lysate twice to ensure complete hemolysis.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to remove cell debris.
-
Collect the supernatant (hemolysate) and determine the hemoglobin concentration. Store at -80°C in aliquots.
Transketolase Activity Assay
This protocol is designed for a 96-well microplate format.
-
Prepare Reaction Master Mix: For each sample, prepare two master mixes: one for the basal activity and one for the TPP-stimulated activity.
| Component | Volume per well (Basal) | Volume per well (TPP) | Final Concentration |
| TK Assay Buffer | Variable | Variable | 100 mM |
| NADH Solution (10 mM) | 2 µL | 2 µL | 0.2 mM |
| Coupling Enzyme Mix | 10 µL | 10 µL | ~1 U/mL each |
| TPP Solution (2.5 mM) | - | 10 µL | 0.25 mM |
| Deionized Water | 10 µL | - | - |
| Hemolysate | 10 µL | 10 µL | Variable |
| Total Volume before Substrate | Variable | Variable | - |
-
Assay Setup:
-
Add the appropriate master mix to the wells of a 96-well plate.
-
Add 10 µL of the prepared hemolysate to each well.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding 20 µL of the Substrate Solution (a mixture of R5P and X5P) to each well. The final reaction volume will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every minute for 10-15 minutes.
Data Analysis and Interpretation
-
Calculate the rate of reaction (ΔAbs/min): Determine the linear rate of the reaction from the slope of the absorbance vs. time plot.
-
Calculate Transketolase Activity: Use the Beer-Lambert law to calculate the enzyme activity.
-
Activity (U/L) = (ΔAbs/min * Total reaction volume (mL)) / (ε * Path length (cm) * Sample volume (mL))
-
ε (molar extinction coefficient for NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹
-
One unit (U) is defined as the amount of enzyme that catalyzes the consumption of 1 µmol of NADH per minute.[7]
-
-
-
Calculate TPP Effect (ETKAC): The erythrocyte transketolase activity coefficient (ETKAC) is a measure of the in vitro stimulation of transketolase activity by the addition of exogenous TPP.[6]
-
TPP Effect (%) = [ (Activity with TPP - Basal Activity) / Basal Activity ] * 100
-
ETKAC = Activity with TPP / Basal Activity
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal pH | 7.6 - 7.8 | [8] |
| Apparent Km for TPP | 65 nM (with pre-incubation) | [9] |
| 2.3 µM (without pre-incubation) | [9] | |
| Typical Substrate Concentrations | 5 mM R5P, 2.5 mM X5P | [7] |
| Typical NADH Concentration | 0.2 mM | [7] |
| Normal TPP Effect (%) | < 15-25% | [10] |
| Molar Extinction Coefficient of NADH (340 nm) | 6220 M⁻¹cm⁻¹ | [7] |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Ensure proper storage of hemolysate. Prepare fresh hemolysate. |
| Degraded reagents | Prepare fresh NADH and substrate solutions. | |
| Incorrect pH | Check the pH of the assay buffer. | |
| High background | Non-enzymatic NADH oxidation | Run a blank reaction without the enzyme sample. |
| Contaminating enzymes in the sample | Use purified transketolase as a positive control. | |
| Non-linear reaction rate | Substrate depletion | Use a lower concentration of the enzyme sample. |
| Enzyme instability | Reduce the assay time. |
Conclusion
This protocol provides a robust and reliable method for the determination of transketolase activity and the assessment of thiamine status. The coupled spectrophotometric assay is a well-established technique that can be adapted for high-throughput screening in drug discovery and for clinical diagnostics. Careful attention to reagent preparation and experimental conditions is crucial for obtaining accurate and reproducible results.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Transketolase: observations in alcohol-related brain damage research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate [pubmed.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
Application Notes and Protocols for Measuring Pyruvate Dehydrogenase Activity with Cocarboxylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyruvate (B1213749) Dehydrogenase (PDH) complex is a critical multi-enzyme complex that links glycolysis to the citric acid cycle and is central to cellular energy metabolism. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. The activity of the PDH complex is tightly regulated and its dysfunction is associated with various metabolic and neurological diseases. Cocarboxylase, also known as Thiamine Pyrophosphate (TPP), is the active coenzyme form of vitamin B1 (thiamine) and is an essential cofactor for the E1 component (pyruvate dehydrogenase) of the PDH complex.[1][2][3][4] Accurate measurement of PDH activity is crucial for studying its role in disease, as well as for the screening and development of therapeutic agents that modulate its function.
These application notes provide a detailed protocol for a common spectrophotometric assay to measure PDH activity, emphasizing the essential role of this compound.
Principle of the Assay
The activity of the PDH complex can be determined by monitoring the reduction of NAD+ to NADH, which is coupled to the oxidative decarboxylation of pyruvate. The formation of NADH leads to an increase in absorbance at 340 nm, and the rate of this increase is directly proportional to the PDH activity in the sample.[5] Alternatively, a colorimetric assay can be employed where the produced NADH reduces a probe to generate a colored product.[6][7][8] This protocol focuses on the direct spectrophotometric measurement of NADH production.
Data Presentation
Quantitative data from PDH activity assays should be recorded systematically. Below is a template for summarizing the results.
| Sample ID | Protein Conc. (mg/mL) | Rate of Absorbance Change (ΔAbs/min at 340 nm) | PDH Activity (nmol/min/mg) | % of Control Activity |
| Control 1 | 1.0 | 0.050 | 8.04 | 100% |
| Control 2 | 1.0 | 0.052 | 8.36 | 104% |
| Treatment A | 1.0 | 0.025 | 4.02 | 50% |
| Treatment B | 1.0 | 0.075 | 12.06 | 150% |
Note: The calculation of specific activity depends on the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) and the path length of the cuvette.
Experimental Protocols
This protocol is adapted from established spectrophotometric methods for measuring PDH complex activity.[9][10][11][12]
Materials and Reagents
-
PDH Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM MgCl₂, 0.1 mM EDTA, 2 mM Dithiothreitol (DTT). Prepare fresh.
-
Substrate Solution: 100 mM Sodium Pyruvate. Store at -20°C.
-
Cofactor Solution: 10 mM NAD⁺, 2 mM Coenzyme A (CoA), 2 mM This compound (Thiamine Pyrophosphate - TPP) . Prepare fresh on ice.[5][12]
-
Sample: Isolated mitochondria, cell lysates, or tissue homogenates.
-
96-well UV-transparent microplate or quartz cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature (e.g., 37°C).
Sample Preparation
-
Tissue Homogenate: Homogenize fresh or frozen tissue in ice-cold PDH Assay Buffer.
-
Cell Lysate: Harvest cells and lyse them in ice-cold PDH Assay Buffer using sonication or a Dounce homogenizer.
-
Mitochondrial Fraction: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Centrifuge the homogenate or lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the PDH enzyme for the assay.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
Assay Procedure
-
Reaction Mixture Preparation: For each reaction, prepare a master mix containing the PDH Assay Buffer, Substrate Solution, and Cofactor Solution. The final concentrations in the reaction well should be:
-
50 mM Tris-HCl (pH 7.8)
-
1 mM MgCl₂
-
0.1 mM EDTA
-
2 mM DTT
-
5 mM Sodium Pyruvate
-
1 mM NAD⁺
-
0.2 mM CoA
-
0.2 mM This compound (TPP) [5]
-
-
Incubation: Add the reaction mixture to each well of a 96-well plate or a cuvette. Pre-incubate at 37°C for 5 minutes to bring the mixture to the assay temperature.
-
Reaction Initiation: Add the sample (e.g., 10-50 µg of protein) to the reaction mixture to initiate the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every minute for a period of 10-15 minutes at 37°C.
-
Control Reactions: It is recommended to include a blank reaction without the pyruvate substrate to measure any background NADH production.
Data Analysis
-
Calculate the rate of NADH production by determining the linear slope of the absorbance change over time (ΔAbs/min).
-
Subtract the rate of the blank reaction from the rate of the sample reactions.
-
Calculate the PDH activity using the Beer-Lambert law:
-
Activity (μmol/min/mL) = (ΔAbs/min) / (ε * l)
-
ε (molar extinction coefficient of NADH) = 6.22 mM⁻¹cm⁻¹
-
l (path length of the cuvette/well) in cm
-
-
-
Calculate the specific activity by dividing the activity by the protein concentration of the sample (mg/mL). The final units will be μmol/min/mg or nmol/min/mg.
Mandatory Visualizations
Pyruvate Dehydrogenase Complex Reaction
Caption: Role of this compound in the PDH complex reaction.
Experimental Workflow for PDH Activity Assay
Caption: Spectrophotometric PDH activity assay workflow.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Pyruvate Dehydrogenase (PDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Spectrophotometric measurement of pyruvate dehydrogenase complex activity in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A sensitive spectrophotometric assay for pyruvate dehydrogenase and oxoglutarate dehydrogenase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
Application Notes and Protocols for Cocarboxylase Quantification in Whole Blood Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocarboxylase, also known as thiamine (B1217682) pyrophosphate (TPP) or thiamine diphosphate (B83284) (TDP), is the biologically active form of vitamin B1 (thiamine). It serves as an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism. Accurate quantification of this compound in whole blood is crucial for assessing vitamin B1 status, diagnosing deficiency-related disorders such as beriberi and Wernicke-Korsakoff syndrome, and in research and drug development for monitoring metabolic function. These application notes provide detailed protocols for the quantification of this compound in whole blood samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biochemical Pathway Involving this compound
This compound is a critical cofactor for several enzymes in central metabolic pathways. The diagram below illustrates its role in the conversion of pyruvate (B1213749) to acetyl-CoA by the pyruvate dehydrogenase complex, a key step linking glycolysis to the citric acid cycle.
Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method involves the deproteinization of whole blood, pre-column derivatization of thiamine and its phosphate (B84403) esters to fluorescent thiochrome (B1210408) derivatives, followed by separation and quantification using reversed-phase HPLC.
Experimental Workflow
The overall workflow for the HPLC-based quantification of this compound is depicted below.
Detailed Protocol
1. Materials and Reagents:
-
Whole blood collected in EDTA tubes
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Potassium ferricyanide (B76249) solution
-
Sodium hydroxide (B78521) (NaOH) solution
-
Methanol (B129727) (HPLC grade)
-
Phosphate buffer (for mobile phase)
-
This compound (Thiamine Pyrophosphate) standard
-
Internal standard (e.g., amprolium (B1666021) thiochrome)[1]
-
Calibrators and Quality Control (QC) samples
2. Sample Preparation:
-
To 500 µL of EDTA-whole blood, calibrator, or QC sample in a light-protected vial, add 500 µL of 10% TCA solution.[2]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube for derivatization.
3. Pre-column Derivatization:
-
Mix the supernatant with potassium ferricyanide solution in an alkaline environment (using NaOH) to convert thiamine and its esters to their corresponding fluorescent thiochrome derivatives.[3]
-
The reaction should be timed carefully and stopped, often by the addition of an acid, to ensure reproducible derivatization.
4. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of phosphate buffer and methanol is typically used.[3]
-
Flow Rate: Approximately 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Fluorescence Detector Wavelengths: Excitation at ~365 nm and emission at ~435 nm.
5. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the patient samples and QCs from the calibration curve.
Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 1.7 - 442.3 nmol/L | [1] |
| Lower Limit of Quantification (LLOQ) | 3 nmol/L | [2][3] |
| Inter-assay Precision (CV%) | 4.0% - 4.8% | [1] |
| Within-run Precision (CV%) | <3.5% | [2][3] |
| Recovery | 95% - 106% | [4] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-based methods.[5] This method involves a simpler sample preparation and directly measures the underivatized this compound.
Experimental Workflow
The workflow for the LC-MS/MS-based quantification of this compound is outlined below.
Detailed Protocol
1. Materials and Reagents:
-
Whole blood collected in EDTA tubes
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA) solution
-
Deuterated internal standard (e.g., thiamine-diphosphate-d3)[6][7]
-
Methanol and/or Acetonitrile (LC-MS grade)
-
Formic acid or Ammonium formate (B1220265) (for mobile phase)
-
This compound (Thiamine Pyrophosphate) standard
-
Calibrators and Quality Control (QC) samples
2. Sample Preparation:
-
Pipette 250 µL of EDTA whole blood, calibrator, or QC into a microcentrifuge tube.[6]
-
Add a solution containing the deuterated internal standard (TPP-d3).[6]
-
Add a deproteinizing agent such as TCA or PCA solution dropwise while vortexing.[6][7]
-
Allow the sample to stand at room temperature with intermittent vortexing.[6]
-
Centrifuge at high speed (e.g., 21,000 x g) for 7 minutes at room temperature.[6]
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
LC System: A UHPLC system is preferred for better resolution and shorter run times.
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient of water and organic solvent (methanol or acetonitrile) with a modifier like formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transition for TPP is typically m/z 425.1 > 121.85.[6]
4. Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the prepared standards.
-
The concentration of this compound in the samples is then calculated from this curve.
Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 12 - 4870 nmol/L | [6] |
| Lower Limit of Quantification (LLOQ) | 9.4 nmol/L | [7] |
| Intra-assay Precision (CV%) | 3.5% | [6] |
| Inter-assay Precision (CV%) | 7.6% | [6] |
| Recovery | 99% | [6] |
| Run Time | ~2.5 minutes | [7] |
Reference Intervals
Reference intervals for this compound in whole blood can vary depending on the population and the analytical method used. It is recommended that each laboratory establishes its own reference ranges. However, published reference intervals can provide a useful guide.
| Population | Method | Reference Interval (nmol/L) | Reference |
| Healthy Danish Adults | LC-MS/MS | 101.0 - 189.0 | [5] |
| Healthy Adults | HPLC | 84.3 - 213.3 | [1] |
| Apparently Healthy Population | HPLC | 70 - 179 | [2][3] |
Sample Stability and Handling
-
Anticoagulant: EDTA is the preferred anticoagulant for whole blood samples.
-
Storage: Whole blood samples should be protected from light. For short-term storage, samples can be kept at 4°C. For long-term storage, it is recommended to freeze the samples at -20°C or lower.[6] Some studies suggest freezing samples for at least 12 hours to ensure complete hemolysis before analysis.[8]
-
Analyte Stability: this compound is relatively stable in whole blood when stored properly. However, repeated freeze-thaw cycles should be avoided.
Conclusion
Both HPLC with fluorescence detection and LC-MS/MS are reliable methods for the quantification of this compound in whole blood. The choice of method will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS is generally considered the more sensitive and specific method.[5] Proper sample handling and the use of appropriate calibrators and quality control materials are essential for obtaining accurate and reproducible results.
References
- 1. Simple HPLC Method with Internal Standard for Evaluation of Vitamin B1 Status By Use of Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. tandfonline.com [tandfonline.com]
- 6. nvkc.nl [nvkc.nl]
- 7. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 8. eppendorf.com [eppendorf.com]
Application Notes and Protocols for Alpha-Ketoglutarate Dehydrogenase Activity Assay with Thiamine Pyrophosphate (TPP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing an alpha-ketoglutarate (B1197944) dehydrogenase (AKGDH) activity assay, with a particular focus on the essential role of its cofactor, thiamine (B1217682) pyrophosphate (TPP). This document includes the assay principle, a detailed experimental protocol, data presentation guidelines, and visual representations of the key pathways and workflows.
Introduction
The alpha-ketoglutarate dehydrogenase complex (AKGDH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, responsible for catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[1] This reaction serves as a key regulatory point in cellular metabolism, connecting the metabolism of carbohydrates and amino acids to the production of energy.[1] The activity of AKGDH is a vital indicator of mitochondrial function, and its dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer.[1] Accurate measurement of AKGDH activity is therefore crucial for research in these fields.
Thiamine pyrophosphate (TPP), a derivative of vitamin B1, is an essential cofactor for the E1 subunit of the AKGDH complex.[2][3] TPP facilitates the decarboxylation of α-ketoglutarate, a critical step in the overall reaction.[2] Consequently, ensuring the presence of sufficient TPP is paramount for the accurate in vitro assessment of AKGDH activity.
Assay Principle
The most common method for determining AKGDH activity is a colorimetric assay based on the reduction of NAD+ to NADH during the oxidative decarboxylation of α-ketoglutarate.[1] The production of NADH is proportional to the AKGDH activity and can be measured spectrophotometrically.[4] In many commercial kits, the NADH produced is used in a coupled reaction to reduce a probe, resulting in a colored product that can be measured at approximately 450 nm.[1][5]
The overall reaction is as follows: α-Ketoglutarate + NAD⁺ + CoA → Succinyl-CoA + CO₂ + NADH + H⁺
Data Presentation
Quantitative data from the AKGDH activity assay should be summarized for clarity and ease of comparison. The following table provides an example of how to structure such data.
| Sample ID | Sample Type | Protein Concentration (mg/mL) | ΔOD (450 nm) per minute | AKGDH Activity (nmol/min/mg) |
| Control 1 | Healthy Brain Tissue | 2.5 | 0.05 | 10.0 |
| Control 2 | Healthy Brain Tissue | 2.7 | 0.055 | 10.2 |
| Treatment A | Diseased Brain Tissue | 2.6 | 0.025 | 4.8 |
| Treatment B | Diseased Brain Tissue | 2.4 | 0.030 | 6.3 |
Experimental Protocols
This section provides a detailed methodology for measuring AKGDH activity in biological samples.
Reagent Preparation
-
AKGDH Assay Buffer: Typically provided in commercial kits. If preparing in-house, a common buffer is 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂. Store at 4°C.[6]
-
α-Ketoglutarate Substrate: Prepare a stock solution of α-ketoglutarate in ultrapure water. Aliquot and store at -20°C.[1]
-
Thiamine Pyrophosphate (TPP): Prepare a stock solution of TPP in ultrapure water. Aliquot and store at -20°C. A final concentration of 225 µM is often used in the reaction mix.[6]
-
Coenzyme A (CoA): Prepare a stock solution of CoA in ultrapure water. Aliquot and store at -20°C. A final concentration of 50 µM is often used.[6]
-
NAD⁺: Prepare a stock solution of NAD⁺ in ultrapure water. Aliquot and store at -20°C. A final concentration of 250 µM is often used.[6]
-
Developer Solution: Contains a probe and an enzyme for the colorimetric reaction. Often proprietary in commercial kits. Reconstitute as per the manufacturer's instructions.[7]
-
NADH Standard: Used to generate a standard curve. Reconstitute a lyophilized standard in ultrapure water to a known concentration (e.g., 1.25 mM). Aliquot and store at -20°C.[1][7]
-
Lysis Buffer: Ice-cold buffer for sample homogenization (e.g., AKGDH Assay Buffer).[7]
Sample Preparation
For Tissue Samples:
-
Homogenize approximately 10 mg of tissue in 100 µL of ice-cold Lysis Buffer.[7]
-
Keep the homogenate on ice for 10 minutes.[7]
-
Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[1]
-
Carefully collect the supernatant, which contains the active enzyme, for the assay.[1]
For Cell Samples:
-
Resuspend approximately 1 x 10⁶ cells in 100 µL of ice-cold Lysis Buffer.[7]
-
Follow steps 2-4 from the tissue sample preparation protocol.
For Isolated Mitochondria:
-
Isolate mitochondria from fresh tissue or cells using a suitable mitochondrial isolation kit.[7]
-
Lyse the isolated mitochondria using a suitable lysis buffer (e.g., 0.5% lauryl maltoside in 50 mM Tris, pH 7.4, with 1 mM MgCl₂).[6]
-
Centrifuge to clarify the lysate if necessary.
Assay Procedure
-
NADH Standard Curve: Prepare a series of NADH standards in a 96-well plate. For example, use 0, 2, 4, 6, 8, and 10 µL of a 1.25 mM NADH standard solution to generate 0, 2.5, 5.0, 7.5, 10.0, and 12.5 nmol/well standards. Adjust the final volume of each well to 50 µL with AKGDH Assay Buffer.[7]
-
Sample and Control Wells: Add 5-50 µL of your sample supernatant to duplicate wells of the 96-well plate. Adjust the final volume to 50 µL with AKGDH Assay Buffer.[7]
-
Sample Blank: For each sample, prepare a blank by adding the same volume of sample to a well but omitting the α-ketoglutarate substrate from the reaction mix. This will account for background NADH.[7]
-
Reaction Mix Preparation: Prepare a master mix for the enzymatic reaction. For each reaction, the mix should contain:
-
AKGDH Assay Buffer
-
α-Ketoglutarate Substrate
-
TPP
-
CoA
-
NAD⁺
-
Developer Solution
-
-
Initiate the Reaction: Add 50 µL of the Reaction Mix to each well containing the standards and samples. For the sample blanks, add 50 µL of a reaction mix that does not contain the α-ketoglutarate substrate.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.[1] It is recommended to take readings every minute.[1]
Data Analysis
-
Standard Curve: Subtract the absorbance of the 0 nmol NADH standard from all other standard readings. Plot the corrected absorbance values against the amount of NADH (nmol) to generate a standard curve.
-
Sample Activity: Choose two time points (T1 and T2) in the linear phase of the reaction. Calculate the change in absorbance (ΔA450) for each sample by subtracting the absorbance at T1 from the absorbance at T2.
-
Subtract the ΔA450 of the sample blank from the ΔA450 of the corresponding sample to correct for background.
-
Use the corrected ΔA450 to determine the amount of NADH (B) generated during the reaction time (ΔT = T2 - T1) from the NADH standard curve.
-
Calculate the AKGDH activity using the following formula: Activity (nmol/min/mg) = (B / (ΔT * P)) Where:
-
B is the amount of NADH generated in nmol.
-
ΔT is the reaction time in minutes.
-
P is the protein amount in the sample in mg.
-
Mandatory Visualizations
AKGDH Activity Assay Experimental Workflow
Caption: General experimental workflow for the AKGDH activity assay.
Catalytic Mechanism of AKGDH Highlighting the Role of TPP
Caption: The role of TPP in the catalytic cycle of the AKGDH complex.
References
- 1. benchchem.com [benchchem.com]
- 2. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 3. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. mybiosource.com [mybiosource.com]
- 5. α-Ketoglutarate Dehydrogenase Activity Assay Kit (Colorimetric) (ab185440) is not available | Abcam [abcam.com]
- 6. A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Isotopic Labeling of Cocarboxylase in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocarboxylase, the biologically active form of vitamin B1 (thiamine), is thiamine (B1217682) pyrophosphate (TPP). It is an essential cofactor for key enzymes in central carbon metabolism, playing a critical role in the conversion of nutrients into energy and biosynthetic precursors.[1] The study of metabolic fluxes, or the rates of metabolic reactions, in the context of TPP availability is crucial for understanding various physiological and pathological states, including metabolic disorders and neurological diseases.[1] Metabolic Flux Analysis (MFA) using stable isotope tracers, such as ¹³C, is a powerful technique to quantitatively determine these intracellular fluxes.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing isotopic labeling of this compound to investigate its role in cellular metabolism. The primary method described involves supplementing cell culture medium with isotopically labeled thiamine, which is then converted intracellularly to labeled this compound (TPP). This allows for the tracing of carbon atoms through TPP-dependent enzymatic reactions.
Principle of the Method
Mammalian cells cannot synthesize thiamine de novo and rely on its uptake from the extracellular environment. Once inside the cell, thiamine is phosphorylated to its active form, TPP. By providing a stable isotope-labeled version of thiamine (e.g., ¹³C-thiamine) in a thiamine-free medium, a pool of isotopically labeled TPP is generated within the cells. This labeled cofactor then participates in key metabolic reactions, transferring labeled carbon atoms to substrate molecules. The mass isotopomer distribution (MID) of downstream metabolites, analyzed by mass spectrometry, reveals the activity and flux through TPP-dependent pathways.[2]
Key this compound (TPP)-Dependent Enzymes and Pathways
Several key enzymes in central carbon metabolism are dependent on TPP as a cofactor:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDH): Located in the mitochondria, PDH links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[1]
-
α-Ketoglutarate Dehydrogenase (α-KGDH): A crucial enzyme in the TCA cycle, α-KGDH converts α-ketoglutarate to succinyl-CoA.[1]
-
Transketolase (TKT): This enzyme is a central component of the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), which is vital for the synthesis of nucleotide precursors and NADPH.[2]
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH): Involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).
A deficiency in thiamine, and consequently in TPP, can lead to a significant rewiring of central carbon metabolism. This often results in decreased TCA cycle activity and an increased reliance on glycolysis and lactate (B86563) production to meet cellular energy demands.[1]
Data Presentation
The following tables present quantitative data from metabolic flux analysis studies, illustrating the impact of altered TPP-dependent enzyme activity.
Table 1: Metabolic Flux Distribution in Corynebacterium glutamicum Wild Type vs. Pyruvate Dehydrogenase Complex (PDHC)-Deficient Strain.
This table shows the redistribution of metabolic fluxes in a PDHC-deficient strain compared to the wild type. The data is adapted from a ¹³C metabolic flux analysis study and normalized to a glucose uptake rate of 100. A key observation is the significant increase in flux through the Pentose Phosphate Pathway (PPP) in the PDHC-deficient strain to compensate for the increased demand for NADPH.[3][4]
| Metabolic Pathway/Reaction | Wild Type Flux (Normalized) | PDHC-Deficient Strain Flux (Normalized) |
| Glucose Uptake | 100 | 100 |
| Glycolysis (Glucose-6-P to Pyruvate) | 31 | -13 |
| Pentose Phosphate Pathway (PPP) | 69 | 113 |
| Pyruvate to Acetyl-CoA (PDH) | 60 | 0 |
| TCA Cycle (α-Ketoglutarate to Succinyl-CoA) | 45 | 30 |
| Anaplerosis (Pyruvate to Oxaloacetate) | 20 | 55 |
| L-Valine Production | 0 | 35 |
Table 2: De Novo Lactate Synthesis in Thiamine-Deficient Rat Brain.
This table presents data from a study investigating the impact of thiamine deficiency on lactate synthesis in different brain regions of rats, measured using [1-¹³C]glucose and NMR spectroscopy. The results show a significant increase in lactate production in the medial thalamus, a region vulnerable to thiamine deficiency.[5]
| Condition | Brain Region | Lactate Synthesis (% of Control) |
| Presymptomatic Thiamine Deficiency | Medial Thalamus | 148% |
| Symptomatic Thiamine Deficiency | Medial Thalamus | 226% |
| Thiamine Deficiency | Frontal Cortex | No significant change |
Table 3: Hypothetical Mass Isotopomer Distribution (MID) of Sedoheptulose-7-Phosphate (S7P) after Labeling with ¹³C-Thiamine.
This table illustrates the expected MID of a key PPP metabolite, Sedoheptulose-7-Phosphate (S7P), in cells labeled with a ¹³C-thiamine tracer. The appearance of the M+2 isotopologue is indicative of transketolase activity, which transfers a labeled two-carbon unit.[2]
| Mass Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Thiamine-Deficient) |
| M+0 (Unlabeled) | 0.10 | 0.85 |
| M+1 | 0.05 | 0.10 |
| M+2 | 0.85 | 0.05 |
| M+3 | 0.00 | 0.00 |
| M+4 | 0.00 | 0.00 |
Experimental Protocols
Protocol 1: Preparation of ¹³C-Thiamine Labeled Cell Culture Medium
This protocol describes the preparation of a custom cell culture medium for isotopic labeling experiments.
-
Start with a thiamine-free basal medium powder (e.g., custom RPMI-1640).
-
Dissolve the powdered medium in 950 mL of high-purity water with gentle stirring. Do not heat the water.[6]
-
Add sodium bicarbonate as specified for the particular medium formulation.[6]
-
Supplement with dialyzed Fetal Bovine Serum (FBS) to the desired final concentration (e.g., 10%). Dialyzed FBS is used to minimize the concentration of unlabeled thiamine.
-
Add antibiotics (e.g., penicillin-streptomycin) to prevent contamination.
-
Prepare a stock solution of ¹³C-labeled thiamine (e.g., Thiamine-¹³C₄) in sterile water. The final concentration in the medium should be similar to that of standard media formulations (e.g., ~3 µM for RPMI-1640).[2]
-
Filter-sterilize the ¹³C-thiamine stock solution and add it to the medium.
-
Adjust the final volume to 1 L with high-purity water.
-
Adjust the pH to 0.2-0.3 units below the desired final working pH using 1 N HCl or 1 N NaOH.[6]
-
Sterilize the complete medium by filtering through a 0.22 µm filter.
-
Store the medium at 4°C , protected from light.
Protocol 2: Cell Culture, Isotopic Labeling, and Metabolite Extraction
This protocol outlines the steps for cell culture, labeling with ¹³C-thiamine, and subsequent metabolite extraction for mass spectrometry analysis.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow in standard, thiamine-containing medium until they reach the desired confluency (typically 50-60%).
-
Induction of Thiamine Deficiency (Optional): To study the effects of thiamine deficiency, wash the cells with phosphate-buffered saline (PBS) and switch to a thiamine-free medium for a period of 24-48 hours. A control group should be cultured in parallel with a medium containing unlabeled thiamine.[1]
-
Isotopic Labeling:
-
Aspirate the culture medium.
-
Wash the cells once with pre-warmed, sterile PBS.
-
Add the pre-warmed ¹³C-thiamine labeled medium (prepared in Protocol 1) to the cells.[2]
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state. This typically ranges from 24 to 48 hours for mammalian cells but should be determined empirically.[2]
-
-
Quenching and Metabolite Extraction:
-
To halt metabolic activity, aspirate the labeling medium and immediately add an ice-cold quenching solution (e.g., 80% methanol) to the cells.[7]
-
Incubate on ice for 1 minute.[1]
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen gas.[7]
-
Store the dried extracts at -80°C until analysis.
-
Protocol 3: Sample Preparation and GC-MS Analysis of Labeled Amino Acids
This protocol details the derivatization of amino acid samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protein Hydrolysis (for protein-bound amino acids):
-
Derivatization:
-
Reconstitute the dried amino acid sample in 50 µL of acetonitrile.
-
Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).[8]
-
Incubate the mixture at 95°C for 1 hour.[8]
-
Cool for 1 hour, then centrifuge to pellet any debris.
-
Transfer the supernatant to a GC-MS vial for analysis.[8]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A mid-polarity column such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to obtain mass isotopomer distributions.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative 13C metabolic flux analysis of pyruvate dehydrogenase complex-deficient, L-valine-producing Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative 13C Metabolic Flux Analysis of Pyruvate Dehydrogenase Complex-Deficient, l-Valine-Producing Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain lactate synthesis in thiamine deficiency: a re-evaluation using 1H-13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Thiamin deficiency and the pentose phosphate cycle in rats: intracerebral mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. health.uconn.edu [health.uconn.edu]
Application Notes and Protocols for Cell-Based Assays of Cocarboxylase Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocarboxylase, also known as thiamine (B1217682) pyrophosphate (TPP), is the biologically active form of thiamine (Vitamin B1). It functions as an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. Understanding the cellular uptake of thiamine and its subsequent conversion to TPP is crucial for research in nutrition, metabolic disorders, and drug development. These application notes provide detailed protocols for cell-based assays to investigate this compound uptake and metabolism, enabling researchers to quantify transport kinetics, intracellular concentrations, and the activity of TPP-dependent enzymes.
This compound Uptake Assays
The cellular uptake of thiamine is primarily mediated by specific transporters, such as thiamine transporter-2 (THTR2), encoded by the SLC19A3 gene.[1][2] Assays to measure the activity of these transporters are fundamental to understanding thiamine homeostasis.
Protocol: Thiamine Uptake Kinetics Using Radiolabeled Substrates
This protocol describes a method to determine the kinetics of thiamine uptake in cultured cells using a radiolabeled thiamine analog.
Materials:
-
Cultured cells (e.g., MDCK-II cells overexpressing THTR2)[1]
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
[³H]-Thiamine hydrochloride
-
Unlabeled thiamine hydrochloride
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Assay Solutions: Prepare a series of assay solutions in HBSS containing a fixed concentration of [³H]-thiamine and varying concentrations of unlabeled thiamine.
-
Uptake Assay:
-
Wash the cells twice with pre-warmed HBSS.
-
Add 200 µL of the assay solution to each well.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. To determine non-specific uptake, perform parallel incubations at 4°C.
-
-
Termination of Uptake:
-
Aspirate the assay solution.
-
Wash the cells three times with ice-cold HBSS to remove extracellular radiolabel.
-
-
Cell Lysis: Add 250 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation.
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Calculate the rate of thiamine uptake (pmol/mg protein/min).
-
Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Protocol: Label-Free Uptake Assay using LC-MS/MS
This protocol offers an alternative to radiolabeling by using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify intracellular thiamine.[3]
Materials:
-
Cultured cells
-
Cell culture medium
-
HBSS or other suitable buffer
-
Thiamine hydrochloride
-
Internal standard (e.g., a stable isotope-labeled thiamine)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from the radiolabeled protocol.
-
Uptake Assay:
-
Wash the cells twice with pre-warmed HBSS.
-
Add HBSS containing various concentrations of thiamine to the cells.
-
Incubate for a specific time at 37°C.
-
-
Termination and Lysis:
-
Aspirate the assay solution and wash the cells three times with ice-cold HBSS.
-
Add ice-cold extraction solution (e.g., 80% MeOH) containing the internal standard.
-
Incubate at -20°C for 20 minutes to precipitate proteins and extract metabolites.
-
-
Sample Preparation:
-
Scrape the cells and transfer the cell extract to a microcentrifuge tube.
-
Centrifuge at high speed to pellet the protein precipitate.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate thiamine from other cellular components using a suitable LC column and mobile phase gradient.
-
Detect and quantify thiamine and the internal standard using tandem mass spectrometry.
-
-
Data Analysis:
-
Calculate the intracellular concentration of thiamine.
-
Determine the Kₘ and Vₘₐₓ as described in the radiolabeled assay protocol.
-
Quantification of Intracellular this compound (TPP)
Direct measurement of intracellular TPP is the most accurate method for assessing thiamine status.[4][5] High-performance liquid chromatography (HPLC) is considered the gold standard for this purpose.[4][6]
Protocol: HPLC-Based Quantification of TPP
This protocol details the extraction and quantification of TPP from cultured cells using HPLC with fluorescence detection.[6][7]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Potassium ferricyanide (B76249)
-
NaOH
-
Methanol
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Cell Harvesting:
-
Wash cultured cells with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
-
TPP Extraction:
-
Resuspend the cell pellet in a known volume of cold 10% TCA.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Collect the supernatant containing TPP.
-
-
Derivatization to Thiochrome (B1210408):
-
To a portion of the supernatant, add an alkaline solution of potassium ferricyanide to oxidize TPP to the highly fluorescent thiochrome derivative.[7]
-
The reaction is stopped by the addition of an acidic solution.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase C18 column.
-
Use a suitable mobile phase (e.g., a gradient of phosphate (B84403) buffer and methanol) to separate thiochrome-TPP from other fluorescent compounds.
-
Detect the thiochrome derivative using a fluorescence detector with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.[7]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of TPP that have undergone the same extraction and derivatization process.
-
Calculate the intracellular TPP concentration based on the standard curve and normalize to the total protein content of the cell pellet.
-
Measurement of TPP-Dependent Enzyme Activity
Assessing the activity of TPP-dependent enzymes provides a functional measure of thiamine status. Transketolase, a key enzyme in the pentose (B10789219) phosphate pathway, is commonly used for this purpose.[4][8]
Protocol: Transketolase Activity Assay in Cell Lysates
This protocol measures transketolase activity in cell lysates by monitoring the consumption of NADH spectrophotometrically.[8]
Materials:
-
Cultured cells
-
Cell lysis buffer (e.g., a hypotonic buffer with protease inhibitors)
-
Reaction buffer (containing ribose-5-phosphate, auxiliary enzymes like triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)
-
NADH
-
TPP solution
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication).
-
Centrifuge to remove cell debris and collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate.
-
-
Transketolase Activity Measurement:
-
In a microplate well or cuvette, combine the cell lysate with the reaction buffer and NADH.
-
Measure the baseline rate of NADH consumption by monitoring the decrease in absorbance at 340 nm.
-
-
TPP Stimulation:
-
To a parallel sample, add an excess of TPP to the reaction mixture.
-
Measure the rate of NADH consumption again.
-
-
Data Analysis:
-
The transketolase activity is proportional to the rate of decrease in absorbance at 340 nm.
-
The "TPP effect" is calculated as the percentage increase in enzyme activity upon the addition of exogenous TPP. A significant TPP effect suggests a deficiency in intracellular TPP.
-
Data Presentation
Quantitative data from the described assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Kinetic Parameters of Thiamine Uptake
| Cell Line | Transporter | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Reference |
| MDCK-II | THTR2 | 1.5 ± 0.2 | 150 ± 10 | [Hypothetical] |
| Caco-2 | Endogenous | 5.2 ± 0.6 | 85 ± 5 | [Hypothetical] |
| HEK293 | THTR1 | 2.8 ± 0.3 | 120 ± 8 | [Hypothetical] |
Table 2: Intracellular TPP Concentrations
| Cell Line | Treatment | TPP Concentration (pmol/mg protein) | Reference |
| HepG2 | Control | 25.4 ± 3.1 | [Hypothetical] |
| HepG2 | Thiamine-deficient medium | 8.1 ± 1.5 | [Hypothetical] |
| HepG2 | Thiamine supplementation | 45.8 ± 4.9 | [Hypothetical] |
Table 3: TPP-Dependent Enzyme Activity
| Cell Line | Condition | Transketolase Activity (U/mg protein) | TPP Effect (%) | Reference |
| SH-SY5Y | Control | 0.12 ± 0.02 | 12 ± 3 | [Hypothetical] |
| SH-SY5Y | Thiamine antagonist | 0.05 ± 0.01 | 45 ± 6 | [Hypothetical] |
Mandatory Visualizations
Signaling and Metabolic Pathway
Caption: this compound uptake and metabolic pathway.
Experimental Workflow: Thiamine Uptake Assay
Caption: Workflow for radiolabeled thiamine uptake assay.
Experimental Workflow: TPP Quantification by HPLC
Caption: Workflow for intracellular TPP quantification.
References
- 1. bioivt.com [bioivt.com]
- 2. Genetic Variants of the Human Thiamine Transporter (SLC19A3, THTR2)—Potential Relevance in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Thiamine Levels in Human Tissue | B Vitamins and Folate: Chemistry, Analysis, Function and Effects | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. researchgate.net [researchgate.net]
- 7. thiamine.dnr.cornell.edu [thiamine.dnr.cornell.edu]
- 8. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Cocarboxylase Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocarboxylase, also known as thiamine (B1217682) pyrophosphate (TPP), is the active, coenzyme form of thiamine (Vitamin B1). It plays a crucial role in carbohydrate metabolism, acting as a cofactor for various enzymes, including pyruvate (B1213749) dehydrogenase and alpha-ketoglutarate (B1197944) dehydrogenase. Accurate quantification of this compound concentration is vital in various fields, including biochemical research, clinical diagnostics, and pharmaceutical development, to study enzyme kinetics, assess nutritional status, and ensure the quality of drug formulations.
This document provides detailed application notes and protocols for the spectrophotometric determination of this compound concentration. Spectrophotometry offers a rapid, accessible, and cost-effective analytical approach. The methods detailed below include direct UV spectrophotometry, colorimetric assays, and enzymatic assays, each with distinct advantages in terms of sensitivity, specificity, and simplicity.
Methods Overview
Three primary spectrophotometric methods for determining this compound concentration are presented:
-
Direct UV Spectrophotometry: This method relies on the intrinsic ultraviolet absorbance of this compound. It is a straightforward and rapid technique but may be susceptible to interference from other UV-absorbing molecules in the sample matrix.
-
Colorimetric Methods: These methods involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the this compound concentration. These assays can offer increased specificity compared to direct UV measurement.
-
Enzymatic Assays: These highly specific and sensitive methods utilize enzymes that require this compound as a cofactor. The enzyme's activity, which is proportional to the this compound concentration, is monitored spectrophotometrically.
The selection of the most appropriate method will depend on the specific application, the required sensitivity and specificity, and the nature of the sample matrix.
Method 1: Direct UV Spectrophotometry
This method is based on the direct measurement of the ultraviolet absorbance of this compound. While rapid and simple, its specificity is limited, as other compounds in the sample may absorb at the same wavelength.[1]
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~242 nm | [1] |
| Linear Range | Dependent on instrument and cuvette path length | - |
| Molar Extinction Coefficient (ε) | Not specified in the provided results | - |
Experimental Protocol
1. Materials and Reagents:
- This compound (Thiamine Pyrophosphate) standard
- Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
- Quartz cuvettes
- UV-Vis Spectrophotometer
2. Preparation of Standard Solutions:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in phosphate buffer.
- Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 1, 5, 10, 15, 20 µg/mL).
3. Spectrophotometric Measurement:
- Set the spectrophotometer to measure absorbance at the λmax of this compound (~242 nm).
- Use the phosphate buffer as a blank to zero the instrument.
- Measure the absorbance of each standard solution and the unknown sample.
4. Data Analysis:
- Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
- Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.
Workflow Diagram
Caption: Workflow for Direct UV Spectrophotometric Determination of this compound.
Method 2: Colorimetric Method using 18-Molybdodiphosphate
This method is based on the reduction of the 18-molybdodiphosphate heteropoly complex (18-MPC) by thiamine (and its derivatives like this compound) in an alkaline medium. The reaction produces a colored "heteropoly blue" complex, with an absorbance maximum at 820 nm, which is proportional to the this compound concentration.[2]
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 820 nm | [2] |
| Linear Concentration Range | 2 to 80 µM | [2] |
| Limit of Detection (LOD) | 0.8 µM | [2] |
| Reaction Time | 7 minutes | [2] |
| Optimal pH | ~10 | [2] |
Experimental Protocol
1. Materials and Reagents:
- This compound standard
- 18-Molybdodiphosphate (18-MPC) solution (e.g., 0.64 mM)
- Sodium carbonate solution (e.g., 10%)
- Deionized water
- UV-Vis Spectrophotometer
2. Preparation of Reagents:
- Prepare a stock solution of 18-MPC.
- Prepare a 10% (w/v) solution of sodium carbonate in deionized water.
3. Assay Procedure:
- In a test tube, mix the this compound standard or sample with the 18-MPC solution.
- Add the sodium carbonate solution to adjust the pH to approximately 10. The final optimal concentrations should be 0.64 mM for 18-MPC and 2.4% for sodium carbonate.[2]
- Allow the reaction to proceed for 7 minutes at room temperature.[2]
- Measure the absorbance of the resulting blue solution at 820 nm against a reagent blank. The absorbance should be measured promptly as the color stability is limited.[2]
4. Data Analysis:
- Create a calibration curve by plotting the absorbance values of the standards against their concentrations.
- Calculate the concentration of the unknown sample from the calibration curve.
Reaction and Workflow Diagram
Caption: Reaction and workflow for the colorimetric determination of this compound.
Method 3: Enzymatic Assay using Apo-Pyruvic Decarboxylase
This is a highly sensitive and specific method that relies on the reconstitution of the holoenzyme pyruvic decarboxylase from its apoenzyme by the addition of this compound (TPP). The activity of the reconstituted enzyme is then measured, which is directly proportional to the amount of TPP present. The activity can be monitored by coupling the reaction to alcohol dehydrogenase and measuring the decrease in NADH absorbance at 340 nm.[3][4]
Quantitative Data
| Parameter | Value | Reference |
| Wavelength for Measurement | 340 nm (monitoring NADH) | [4] |
| Assay Range | 0.2 to 1.5 ng TPP | [3][4] |
| Sample Type | Blood, Tissues | [3] |
Experimental Protocol
1. Materials and Reagents:
- Yeast pyruvic decarboxylase apoenzyme
- This compound (TPP) standard
- Pyruvate solution
- NADH solution
- Alcohol dehydrogenase
- Buffer (e.g., pH 6.8 enzyme mixture)
- Trichloroacetic acid (for sample preparation)
- UV-Vis Spectrophotometer with temperature control
2. Preparation of Apoenzyme:
- The apoenzyme of pyruvic decarboxylase is prepared from brewer's yeast.[4] This typically involves purification and removal of the bound TPP.
3. Sample Preparation:
- For biological samples, a protein-free filtrate is prepared using trichloroacetic acid to extract the TPP.[4]
4. Enzymatic Assay:
- The assay is performed in a cuvette maintained at a constant temperature (e.g., 30°C).
- The reaction mixture contains the buffer, pyruvate, NADH, and alcohol dehydrogenase.
- The reaction is initiated by adding the apo-pyruvic decarboxylase and the TPP-containing sample or standard.
- The decrease in absorbance at 340 nm is monitored over time. The rate of this decrease is due to the oxidation of NADH and is proportional to the pyruvic decarboxylase activity.
5. Data Analysis:
- The rate of change in absorbance (ΔA/min) is calculated from the linear portion of the reaction curve.
- A standard curve is generated by plotting the reaction rates of the TPP standards against their concentrations.
- The TPP concentration in the sample is determined from the standard curve.
Signaling Pathway and Workflow Diagram
Caption: Enzymatic assay pathway and experimental workflow.
Summary and Comparison of Methods
| Feature | Direct UV Spectrophotometry | Colorimetric Method (18-MPC) | Enzymatic Assay (Apo-Pyruvic Decarboxylase) |
| Principle | Intrinsic UV absorbance | Chemical reaction forming a colored product | Enzyme activity proportional to this compound concentration |
| Specificity | Low | Moderate | High |
| Sensitivity | Moderate | High | Very High |
| Speed | Fast | Moderate | Slower |
| Complexity | Simple | Moderate | Complex |
| Wavelength | ~242 nm | 820 nm | 340 nm |
| Key Advantage | Simplicity and speed | Good sensitivity and specificity | High specificity and sensitivity |
| Key Limitation | Prone to interference | Limited color stability | Requires specific enzyme preparation |
Conclusion
The choice of spectrophotometric method for the determination of this compound concentration should be guided by the specific requirements of the study. Direct UV spectrophotometry is suitable for rapid screening of relatively pure samples. Colorimetric methods offer a balance of sensitivity, specificity, and ease of use. For applications demanding high specificity and sensitivity, particularly in complex biological matrices, the enzymatic assay is the method of choice. Proper validation of the chosen method is essential to ensure accurate and reliable results.
References
- 1. Thiamine analysis [thiamine.dnr.cornell.edu]
- 2. SPECTROPHOTOMETRIC DETERMINATION OF THIAMINE USING OXIDATION REACTION WITH 18-MOLYBDODIPHOSPHATE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. The determination of thiamin pyrophosphate in blood and other tissues, and its correlation with erythrocyte transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Enzymatic Study of Cocarboxylase Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of cocarboxylase (thiamine pyrophosphate - TPP) analogs for enzymatic studies. The provided protocols and data are intended to guide researchers in the design and execution of experiments aimed at understanding TPP-dependent enzyme mechanisms and developing novel inhibitors.
Introduction
This compound, the biologically active form of vitamin B1, is an essential coenzyme for a multitude of enzymes involved in central metabolism, including carbohydrate and amino acid metabolism.[1][2][3][4] TPP-dependent enzymes catalyze critical reactions such as the decarboxylation of α-keto acids and the transfer of two-carbon units.[2][5] Consequently, these enzymes are attractive targets for the development of therapeutic agents against various diseases, including cancer and infectious diseases.[5][6][7] The synthesis of TPP analogs that can act as competitive inhibitors is a key strategy for studying these enzymes and developing new drugs.[1][8][9][10][11][12] This document outlines the synthesis of several classes of TPP analogs and the protocols for their enzymatic evaluation.
Classes of this compound Analogs
Several classes of this compound analogs have been developed, each with distinct structural modifications aimed at probing enzyme-coenzyme interactions and achieving potent inhibition.
-
Triazole-Based Analogs: In these analogs, the thiazolium ring of TPP is replaced by a triazole ring.[1][8][9] This modification often leads to potent inhibitors of TPP-dependent enzymes like pyruvate (B1213749) decarboxylase.[1][8]
-
Open-Chain Analogs: These analogs lack the central thiazolium or triazole ring, offering greater conformational flexibility.[13] This flexibility can allow for novel interactions within the enzyme's active site.
-
Furan-Based Analogs: The substitution of the thiazolium ring with a furan (B31954) ring represents another strategy to create neutral analogs that can mimic the binding of the TPP ylide intermediate.
-
Oxythiamine Analogs: Oxythiamine is a classic thiamine (B1217682) analog where the amino group on the pyrimidine (B1678525) ring is replaced with a hydroxyl group. It is a prodrug that is converted intracellularly to its active pyrophosphate form.[5][7]
Data Presentation: Inhibitory Activities of this compound Analogs
The following tables summarize the inhibitory activities of various this compound analogs against different TPP-dependent enzymes. This data is crucial for comparing the potency and selectivity of the synthesized compounds.
Table 1: Inhibition of Pyruvate Decarboxylase (PDC) by Triazole-Based TPP Analogs
| Compound | Analog Type | Target Enzyme | Ki (pM) | Reference |
| Triazole-TPP Analog | Triazole | Zymomonas mobilis PDC | 20 | [8] |
Table 2: Inhibition of Pyruvate Dehydrogenase (PDH) E1 by Various TPP Analogs
| Compound | Analog Type | Target Enzyme | IC50 (µM) | Notes | Reference |
| N3-pyridyl thiamine (N3PT) | Thiamine Analog | Plasmodium falciparum | ~10-fold lower than oxythiamine | Active against P. knowlesi, less toxic to human fibroblasts. | [7] |
| Oxythiamine | Thiamine Analog | Plasmodium falciparum | - | Used as a comparator for N3PT. | [7] |
Table 3: Inhibition of Various TPP-Dependent Enzymes by a Triazole-Based Dicarboxylate Analog
| Enzyme | Organism | % Inhibition (at 5x [TPP]) |
| Pyruvate Dehydrogenase (PDH) E1 | Porcine | >38% |
| Pyruvate Decarboxylase (PDC) | Saccharomyces cerevisiae | >38% |
| Pyruvate Oxidase (PO) | Aerococcus viridans | >38% |
| Oxoglutarate Dehydrogenase (OGDH) E1 | Escherichia coli | >38% |
Data synthesized from multiple sources indicating broad-spectrum inhibition.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound analogs and their subsequent enzymatic evaluation.
Protocol 1: Generalized Synthesis of Triazole-Based this compound Analogs
This protocol describes a general two-step procedure for synthesizing triazole-based TPP analogs.
Step 1: Synthesis of the Triazole Alcohol Precursor
-
Reaction Setup: In a round-bottom flask, combine the appropriate azide (B81097) and alkyne starting materials in a suitable solvent (e.g., a mixture of water and t-butanol).
-
Catalysis: Add a copper(I) catalyst, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to initiate the click chemistry reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup and Purification: After the reaction is complete, as monitored by TLC, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the triazole alcohol.
Step 2: Pyrophosphorylation of the Triazole Alcohol
-
Activation: Dissolve the triazole alcohol in a suitable anhydrous solvent (e.g., trimethyl phosphate) under an inert atmosphere (e.g., argon).
-
Phosphorylating Agent: Add a phosphorylating agent, such as pyrophosphoryl chloride, dropwise at a low temperature (e.g., 0 °C).
-
Reaction Conditions: Allow the reaction to proceed at low temperature for several hours, then let it warm to room temperature and stir overnight.
-
Quenching and Purification: Quench the reaction by the slow addition of an aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate). Purify the crude product using ion-exchange chromatography to obtain the final triazole-based TPP analog.
Protocol 2: Generalized Synthesis of Open-Chain this compound Analogs
This protocol outlines a general multi-step synthesis for open-chain TPP analogs.
-
Azide Formation: React a suitable starting material with sodium azide in an aqueous solution at elevated temperature (e.g., 65 °C).
-
Reduction to Amine: Reduce the resulting azide to the corresponding amine using catalytic hydrogenation (e.g., H2 gas with 10% Pd/C catalyst in methanol (B129727) at room temperature).
-
Amide Coupling: Couple the amine with a carboxylic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent (e.g., DMF).
-
Final Modification (if necessary): Perform any final chemical modifications required to achieve the desired analog structure.
-
Purification: Purify the final product using appropriate chromatographic techniques, such as column chromatography or preparative HPLC.
Protocol 3: Enzymatic Assay for TPP-Dependent Enzymes (General Protocol)
This protocol provides a general framework for assaying the activity of TPP-dependent enzymes and evaluating the inhibitory potential of synthesized analogs. The specific substrates and detection methods will vary depending on the enzyme being studied.
-
Reaction Buffer Preparation: Prepare a suitable reaction buffer. For example, for porcine PDH E1, a buffer of 50 mM KH2PO4 and 1 mM MgCl2 at pH 7 can be used.[8][12]
-
Reagent Preparation: Prepare stock solutions of the TPP coenzyme, the enzyme substrate (e.g., pyruvate for PDH), a detection reagent (e.g., 2,6-dichlorophenolindophenol - DCPIP for PDH), and the synthesized inhibitor.
-
Enzyme Assay:
-
In a microplate well or cuvette, combine the reaction buffer, TPP, and the detection reagent.
-
Add the TPP-dependent enzyme (e.g., 2 mg/mL porcine PDH E1).
-
To test for inhibition, add varying concentrations of the synthesized analog.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37 °C) for a set period (e.g., 30 minutes).[8][12]
-
Initiate the reaction by adding the substrate (e.g., 50 mM pyruvate).
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence of the detection reagent over time using a plate reader or spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percentage inhibition for each inhibitor concentration.
-
To determine the half-maximal inhibitory concentration (IC50), plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and study of this compound analogs.
References
- 1. Synthesis and biological evaluation of pyrophosphate mimics of thiamine pyrophosphate based on a triazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US6596865B1 - Method of purifying thiamine phosphates - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. engineering.org.cn [engineering.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Monitoring Cocarboxylase Binding Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocarboxylase, the biologically active form of thiamine (B1217682) (Vitamin B1), is a critical cofactor for several key enzymes involved in central metabolism, including carbohydrate metabolism and the Krebs cycle. Its binding to apoenzymes is essential for their catalytic activity. Dysregulation of this compound-dependent pathways has been implicated in various diseases, making the study of this compound-protein interactions a significant area of research for understanding disease mechanisms and for the development of novel therapeutics.
Fluorescence-based assays offer a sensitive, real-time, and high-throughput method for studying these interactions. This document provides detailed application notes and protocols for utilizing fluorescent probes to monitor the binding of this compound to its target proteins. The methodologies described herein are applicable to basic research, enzyme characterization, and inhibitor screening in drug discovery pipelines.
I. Methods for Monitoring this compound Binding
Several fluorescence-based strategies can be employed to monitor the binding of this compound to its target proteins. The choice of method depends on the specific protein, the availability of fluorescently labeled ligands, and the experimental question being addressed. The primary methods include:
-
Intrinsic Protein Fluorescence: This technique relies on changes in the intrinsic fluorescence of tryptophan and tyrosine residues within the protein upon this compound binding.
-
Extrinsic Fluorescence Probes: These are environmentally sensitive dyes that exhibit a change in their fluorescent properties upon binding to the protein or upon a conformational change induced by this compound binding.
-
Thiochrome-Based Assays: This method involves the chemical conversion of thiamine and its phosphate (B84403) esters into the highly fluorescent derivative, thiochrome.
-
Fluorescent this compound Analogs: The use of synthetic this compound analogs that are intrinsically fluorescent or are conjugated to a fluorophore.
-
Competitive Binding Assays: These assays utilize a known fluorescent ligand to compete with unlabeled this compound for the binding site on the target protein.
II. Data Presentation: Properties of Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for the success of any binding assay. The following table summarizes the key photophysical and binding properties of commonly used fluorescent probes for monitoring this compound and its interactions.
| Probe/Method | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Typical Binding Affinity (Kd) | Notes |
| Intrinsic Tryptophan | ~295 | ~330-350 | Variable | N/A | The emission maximum is sensitive to the local environment of the tryptophan residue(s) and can shift upon ligand binding. |
| 8-Anilino-1-naphthalenesulfonic acid (ANS) | ~350-380 | ~460-520 | Low in water, high in nonpolar environments | N/A | Binds to hydrophobic pockets on the protein surface; changes in fluorescence indicate conformational changes upon this compound binding.[1] |
| Thiochrome | ~360-370 | ~440-450 | ~0.16 | N/A | Formed by the oxidation of thiamine/cocarboxylase.[2] Highly fluorescent and widely used for thiamine quantification, adaptable for binding assays.[2] |
| 2-Aminopurine (2-AP) | ~310 | ~370 | ~0.68 (free base) | Sub-micromolar (in riboswitch) | A fluorescent nucleobase analog that can be incorporated into RNA riboswitches that bind this compound, allowing for real-time monitoring of binding events. |
III. Experimental Protocols
A. Protocol 1: Monitoring this compound Binding Using Intrinsic Tryptophan Fluorescence
This protocol describes a titration experiment to determine the binding affinity of this compound to a target protein by monitoring changes in the protein's intrinsic tryptophan fluorescence.
1. Materials and Reagents:
-
Purified target protein containing tryptophan residues.
-
This compound (Thiamine Pyrophosphate - TPP) solution of known concentration.
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5). Ensure the buffer is filtered and degassed.
-
Quartz fluorescence cuvette.
-
Spectrofluorometer.
2. Experimental Procedure:
-
Protein Preparation: Prepare a stock solution of the purified target protein in the binding buffer. The final concentration in the cuvette should be in the low micromolar range (e.g., 1-5 µM), sufficient to produce a stable fluorescence signal.
-
This compound Preparation: Prepare a concentrated stock solution of this compound in the same binding buffer. The concentration should be at least 20-50 times higher than the protein concentration to allow for titration without significant dilution.
-
Instrumentation Setup:
-
Set the spectrofluorometer to the desired temperature (e.g., 25°C).
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Set the emission scan range from 310 nm to 450 nm.
-
Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and resolution.
-
-
Titration:
-
Pipette a known volume of the protein solution into the quartz cuvette and place it in the spectrofluorometer.
-
Record the initial fluorescence spectrum of the protein alone.
-
Add small, incremental aliquots of the this compound stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.
-
Continue the titration until no further change in fluorescence is observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the fluorescence intensity data for dilution at each titration point.
-
Plot the change in fluorescence intensity (ΔF) or the shift in emission maximum (Δλem) as a function of the total this compound concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).
-
Workflow for Intrinsic Fluorescence Titration Experiment
References
Application Notes and Protocols: Electrophoretic Mobility Shift Assay for TPP Riboswitch
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thiamine (B1217682) Pyrophosphate (TPP) riboswitch is a highly conserved non-coding RNA element found in all three domains of life that regulates gene expression in response to cellular concentrations of TPP, the active form of vitamin B1.[1] Upon binding TPP, the riboswitch undergoes a significant conformational change, which in bacteria, often leads to the sequestration of the ribosome binding site or the formation of a transcriptional terminator, thereby downregulating the expression of genes involved in thiamine biosynthesis and transport. This regulatory mechanism makes the TPP riboswitch an attractive target for the development of novel antimicrobial agents.
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a powerful and widely used technique to study nucleic acid-ligand interactions in vitro.[2] While traditionally used for protein-nucleic acid interactions, EMSA can be adapted to investigate the binding of small molecules, such as TPP, to RNA aptamers and riboswitches. The principle of the assay is based on the differential migration of a labeled RNA molecule and the RNA-ligand complex through a non-denaturing polyacrylamide gel. The smaller, unbound RNA will migrate faster, while the RNA-ligand complex, due to a more compact structure, may exhibit altered mobility. By titrating the concentration of the ligand, one can determine the binding affinity, expressed as the dissociation constant (Kd).
These application notes provide a detailed protocol for performing a quantitative EMSA to characterize the interaction between the TPP riboswitch and its cognate ligand, TPP, or potential drug candidates.
TPP Riboswitch Signaling Pathway
In many bacteria, the TPP riboswitch controls translation initiation. In the absence of TPP, the riboswitch adopts a conformation where the Shine-Dalgarno (SD) sequence is accessible to the ribosome, allowing for translation to proceed (ON state). When TPP concentrations are high, TPP binds to the aptamer domain of the riboswitch, inducing a conformational change that sequesters the SD sequence, thus blocking ribosomal access and inhibiting translation (OFF state).
TPP Riboswitch Translational Regulation.
Quantitative Data on TPP Riboswitch-Ligand Interactions
While EMSA can be a powerful tool for determining binding affinity, much of the existing quantitative data for TPP riboswitch-ligand interactions has been generated using other biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and in-line probing. The following table summarizes some of the reported dissociation constants (Kd) for TPP and its analogs with various TPP riboswitches. It is important to note the method and conditions used, as these can influence the measured affinity.
| Riboswitch Source | Ligand | Kd | Method | Reference |
| Escherichia coli thiM | Thiamine Pyrophosphate (TPP) | 198 nM (at 0.5 mM Mg2+) | ITC | [3] |
| Escherichia coli thiM | Thiamine Pyrophosphate (TPP) | ~9 nM (at 2.5 mM Mg2+) | ITC | [3] |
| Alishewanella tabrizica | Thiamine Pyrophosphate (TPP) | 6.5 ± 1.1 nM | SPR | [4] |
| Alishewanella aestuarii | Thiamine Pyrophosphate (TPP) | 12.3 ± 0.9 nM | SPR | [4] |
| Bacillus subtilis | Thiamine Pyrophosphate (TPP) | 26.3 ± 2.6 nM | SPR | [4] |
| Escherichia coli | Thiamine Pyrophosphate (TPP) | 50 ± 20 nM | In-line probing | [4] |
| Elaeis guineensis (Oil Palm) | Thiamine Pyrophosphate (TPP) | 0.178 nM | ITC | [5] |
| E. coli thiM based construct | Thiamine | 10 µM | Not specified | [6] |
| E. coli thiM based construct | Methylene diphosphonic acid (MDP) | 1 mM | Not specified | [6] |
| E. coli thiM based construct | Linked Thiamine-MDP | 20 nM | Not specified | [6] |
Experimental Protocols
Preparation of TPP Riboswitch RNA
The TPP riboswitch RNA can be prepared by in vitro transcription from a DNA template.
Materials:
-
Linearized plasmid DNA or PCR-amplified DNA template containing the TPP riboswitch sequence downstream of a T7 RNA polymerase promoter.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
RNase-free DNase I
-
RNase-free water
-
Denaturing polyacrylamide gel (8 M urea, 6-8% acrylamide)
-
Elution buffer (e.g., 0.3 M sodium acetate, 0.1% SDS, 1 mM EDTA)
-
Ethanol (100% and 70%)
Protocol:
-
Assemble the in vitro transcription reaction at room temperature.
-
Incubate at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for another 15-30 minutes at 37°C to digest the DNA template.
-
Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Excise the RNA band from the gel and elute the RNA overnight in elution buffer.
-
Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in RNase-free water.
-
Quantify the RNA concentration using a spectrophotometer (A260) and verify its integrity on a denaturing gel.
Labeling of TPP Riboswitch RNA
For visualization, the RNA must be labeled. 5'-end labeling with 32P is a highly sensitive method. Fluorescent labels can also be used as a non-radioactive alternative.
Materials:
-
Purified TPP riboswitch RNA
-
T4 Polynucleotide Kinase (PNK)
-
[γ-32P]ATP
-
PNK buffer
-
RNase-free water
-
Size-exclusion chromatography columns (e.g., G-25)
Protocol:
-
Dephosphorylate the 5' end of the RNA if necessary.
-
Set up the 5'-end labeling reaction with T4 PNK and [γ-32P]ATP.
-
Incubate at 37°C for 30-60 minutes.
-
Remove unincorporated nucleotides using a size-exclusion column.
-
The labeled RNA is now ready for use in the binding reactions.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is for a quantitative EMSA to determine the Kd of TPP binding to the riboswitch.
Materials:
-
32P-labeled TPP riboswitch RNA (working stock of ~0.1 nM)
-
Thiamine Pyrophosphate (TPP) stock solution (e.g., 1 mM, serially diluted)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 5% glycerol)
-
Yeast tRNA (as a non-specific competitor)
-
Loading dye (e.g., 6x, containing Ficoll or glycerol (B35011) and tracking dyes)
-
Native polyacrylamide gel (6-10%) in a suitable running buffer (e.g., TBE or TBMg)
-
Electrophoresis apparatus
-
Phosphorimager screen and scanner
Protocol:
-
RNA Refolding: Before setting up the binding reactions, refold the labeled TPP riboswitch RNA by heating to 90°C for 2 minutes, followed by slow cooling to room temperature. This ensures a homogenous population of correctly folded RNA.
-
Binding Reactions:
-
Prepare a series of reaction tubes. In each tube, combine the binding buffer, a constant, low concentration of labeled TPP riboswitch RNA (e.g., <0.1 nM), and yeast tRNA.
-
Add increasing concentrations of TPP to each tube. Include a no-TPP control.
-
The final reaction volume is typically 10-20 µL.
-
Incubate the reactions at room temperature (or the desired binding temperature) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Gel Electrophoresis:
-
Pre-run the native polyacrylamide gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the RNA and the complex.
-
Add loading dye to each binding reaction.
-
Carefully load the samples into the wells of the pre-run gel.
-
Run the gel at a constant voltage until the tracking dye has migrated an appropriate distance.
-
-
Visualization and Quantification:
-
Dry the gel onto filter paper.
-
Expose the dried gel to a phosphorimager screen.
-
Scan the screen and quantify the intensity of the bands corresponding to the free RNA and the shifted RNA-TPP complex using densitometry software (e.g., ImageJ).
-
-
Data Analysis and Kd Determination:
-
Calculate the fraction of bound RNA for each TPP concentration: Fraction Bound = (Intensity of Shifted Band) / (Intensity of Shifted Band + Intensity of Free Band).
-
Plot the fraction of bound RNA as a function of the TPP concentration.
-
Fit the data to a single-site binding isotherm equation (e.g., using Prism or similar software) to determine the Kd. The Kd is the TPP concentration at which 50% of the RNA is bound.
-
EMSA Workflow for TPP Riboswitch
The following diagram illustrates the key steps in performing a quantitative EMSA for the TPP riboswitch.
Quantitative EMSA Workflow for TPP Riboswitch.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No shifted band | RNA degradation | Use RNase inhibitors; ensure all solutions and equipment are RNase-free. |
| Non-optimal binding conditions | Optimize Mg2+ concentration, pH, and temperature of the binding buffer. | |
| TPP ligand is inactive | Use fresh, properly stored TPP. | |
| Smeared bands | Complex dissociation during electrophoresis | Run the gel at a lower voltage and/or in a cold room; add glycerol to the gel and running buffer to stabilize the complex. |
| RNA heterogeneity | Ensure proper refolding of the RNA before the binding reaction. | |
| Bands stuck in wells | RNA or ligand aggregation | Centrifuge samples before loading; optimize buffer conditions. |
| Weak signal | Inefficient labeling | Optimize the 5'-end labeling reaction. |
| Low binding affinity | Increase the concentration of the ligand. |
Conclusion
The Electrophoretic Mobility Shift Assay is a versatile and valuable technique for characterizing the interaction between the TPP riboswitch and its ligand. By following the detailed protocols and considering the potential troubleshooting steps outlined in these application notes, researchers can obtain reliable qualitative and quantitative data on ligand binding. This information is crucial for understanding the regulatory mechanisms of riboswitches and for the development of novel therapeutics targeting these RNA elements.
References
- 1. Gel-based Analysis of Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Label-Free Electrophoretic Mobility Shift Assay (EMSA) for Measuring Dissociation Constants of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterisation of thiamine pyrophosphate (TPP) riboswitch in Elaeis guineensis | PLOS One [journals.plos.org]
- 6. Quantitative and predictive model of kinetic regulation by E. coli TPP riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Reconstitution of Holoenzymes with Cocarboxylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro reconstitution of holoenzymes by combining an apoenzyme (the protein component) with its essential cofactor is a fundamental technique in biochemistry and drug development. This process allows for the detailed study of enzyme kinetics, regulation, and the screening of potential inhibitors or activators. Cocarboxylase, also known as thiamine (B1217682) pyrophosphate (TPP), is a vital coenzyme derived from vitamin B1 (thiamine) that is crucial for the catalytic activity of several key enzymes in cellular metabolism.[1]
This document provides detailed application notes and protocols for the in vitro reconstitution of two major this compound-dependent holoenzymes: the Pyruvate (B1213749) Dehydrogenase Complex (PDC) and Transketolase (TK). PDC is a critical enzyme complex that links glycolysis to the citric acid cycle, while transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for the production of nucleotide precursors and NADPH.[2][3][4] Understanding the reconstitution of these enzymes is paramount for studying metabolic disorders and developing therapeutic interventions.
Featured Holoenzymes
-
Pyruvate Dehydrogenase Complex (PDC): A large, multi-enzyme complex that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA.[5][6] Its activity is tightly regulated by phosphorylation and dephosphorylation.[2][7][8]
-
Transketolase (TK): A key enzyme in the non-oxidative phase of the pentose phosphate pathway that transfers a two-carbon unit between sugar phosphates.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data related to the in vitro reconstitution and kinetics of PDC and Transketolase with this compound.
| Parameter | Pyruvate Dehydrogenase Complex (PDC) | Transketolase (TK) | References |
| Cofactors | This compound (TPP), Lipoamide, FAD, NAD+, Coenzyme A | This compound (TPP), Mg2+ or Ca2+ | [9][10][11][12] |
| Apoenzyme Preparation | Separation of E1, E2, and E3 components by chromatography. | Precipitation with ammonium (B1175870) sulfate (B86663) in an acidic medium (pH 3.5). | [12][13] |
| Reconstitution Conditions | Incubation of purified E1, E2, and E3 components on ice. | Incubation of apoenzyme with TPP and divalent cations (e.g., MgCl2 or CaCl2). | [11][12][14] |
| Km for this compound (TPP) | ~3 µM (in the presence of Ca2+) to 57 µM (in the presence of Mg2+) for the mycobacterial enzyme. | 1.59 +/- 0.23 µM (for the human enzyme with Mg2+-TPP complex). | [12][15] |
| Specific Activity (example) | 6.5 µmol substrate transformed/mg protein/min (purified complex from P. aeruginosa). | Not specified in the provided search results. | [16] |
| Stoichiometry | E. coli: ~12 E1 dimers and ~6 E3 dimers per 24-mer E2 core. | Homodimer. | [17][18][19] |
Experimental Protocols
Protocol 1: In Vitro Reconstitution of Pyruvate Dehydrogenase Complex (PDC)
This protocol describes the reconstitution of the PDC holoenzyme from its purified constituent enzymes (E1: pyruvate dehydrogenase, E2: dihydrolipoamide (B1198117) acetyltransferase, and E3: dihydrolipoamide dehydrogenase) and this compound (TPP).
Materials:
-
Purified E1, E2, and E3 components of PDC
-
This compound (Thiamine Pyrophosphate - TPP) solution (e.g., 10 mM stock)
-
Reconstitution Buffer: 50 mM potassium phosphate buffer (pH 7.0), 1 mM MgCl2, 0.1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT)
-
Substrates for activity assay: Pyruvate, Coenzyme A (CoA), NAD+
-
Assay Buffer: 100 mM TES-NaOH (pH 7.6), 0.2 mM CoA, 0.3 mM TPP, 3 mM L-cysteine, 5 mM MgCl2, 1 mM 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD+)
-
Spectrophotometer capable of measuring absorbance at 365 nm
-
Ice bath and water bath
Procedure:
-
Preparation of Apo-components: Purify the E1, E2, and E3 components of the PDC from a suitable expression system using established chromatographic techniques.[13] Ensure the purified components are free of endogenous TPP.
-
Reconstitution of the Holoenzyme Complex:
-
On ice, combine the purified E1, E2, and E3 components in a microcentrifuge tube. The optimal molar ratios may need to be determined empirically but can be guided by the known stoichiometry of the complex (e.g., for E. coli PDC, a molar ratio of approximately 12:24:6 for E1:E2:E3 can be a starting point).[17][18]
-
Add this compound (TPP) to a final concentration of 0.3 mM.[14]
-
Gently mix the components and incubate on ice for at least 30 minutes to allow for the complex to assemble.[14]
-
-
Activity Assay of Reconstituted PDC:
-
Prepare the assay mixture in a cuvette by combining the components of the Assay Buffer.
-
Add the substrate, pyruvate, to a final concentration of 6 mM to initiate the reaction.[14]
-
Add a small aliquot of the reconstituted PDC holoenzyme to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the reduction of APAD+ by measuring the increase in absorbance at 365 nm at 30°C.[14]
-
The initial rate of the reaction is proportional to the activity of the reconstituted PDC.
-
A control reaction lacking the reconstituted enzyme should be performed to account for any non-enzymatic reduction of APAD+.
-
Protocol 2: In Vitro Reconstitution of Transketolase (TK)
This protocol outlines the preparation of apo-transketolase and its subsequent reconstitution into the active holoenzyme with this compound (TPP).
Materials:
-
Purified transketolase holoenzyme
-
Ammonium sulfate
-
Acidic buffer (e.g., 0.1 M glycine-HCl, pH 3.5)
-
Dialysis tubing and dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
This compound (Thiamine Pyrophosphate - TPP) solution (e.g., 10 mM stock)
-
Divalent cation solution (e.g., 100 mM MgCl2 or CaCl2)
-
Substrates for activity assay: e.g., D-xylulose-5-phosphate (donor) and D-ribose-5-phosphate (acceptor)
-
Coupled enzyme assay system (e.g., sorbitol dehydrogenase) to monitor the reaction product (e.g., glyceraldehyde-3-phosphate)
-
Spectrophotometer
Procedure:
-
Preparation of Apo-transketolase:
-
Precipitate the purified transketolase holoenzyme by adding solid ammonium sulfate in an acidic medium (pH 3.5).[12] This procedure helps to dissociate the TPP cofactor from the enzyme.
-
Centrifuge the mixture to collect the precipitated apoenzyme.
-
Resuspend the apoenzyme pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6) and dialyze extensively against the same buffer to remove residual ammonium sulfate and dissociated TPP.[12]
-
-
Reconstitution of Holo-transketolase:
-
In a reaction tube, combine the purified apo-transketolase with this compound (TPP) and a divalent cation (MgCl2 or CaCl2). The final concentrations should be optimized, but starting concentrations can be in the micromolar range for TPP and millimolar range for the divalent cation.[11][12]
-
Incubate the mixture at a suitable temperature (e.g., 25°C) to facilitate the formation of the holoenzyme. The incubation time may vary, and the reconstitution process can be monitored by measuring the increase in enzyme activity over time.[12]
-
-
Activity Assay of Reconstituted Transketolase:
-
The activity of the reconstituted holo-transketolase can be measured using a coupled enzyme assay. For example, the production of glyceraldehyde-3-phosphate can be coupled to the oxidation of NADH by sorbitol dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.
-
Set up the assay mixture containing the substrates (e.g., D-xylulose-5-phosphate and D-ribose-5-phosphate), the coupling enzyme, and NADH in a suitable buffer.
-
Initiate the reaction by adding an aliquot of the reconstituted transketolase holoenzyme.
-
Monitor the change in absorbance at 340 nm over time to determine the enzyme activity.
-
Visualizations
Pyruvate Dehydrogenase Complex (PDC) Regulation Pathway
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC) by phosphorylation and dephosphorylation.
Experimental Workflow for Holoenzyme Reconstitution
Caption: General experimental workflow for the in vitro reconstitution and analysis of a holoenzyme.
Transketolase in the Pentose Phosphate Pathway
Caption: The role of Transketolase in the non-oxidative branch of the Pentose Phosphate Pathway.
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Transketolase - Wikipedia [en.wikipedia.org]
- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. Pyruvate Dehydrogenase Complex and TCA Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. Regulation of pyruvate dehydrogenase (PDH) complex | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plant pyruvate dehydrogenase complex purification, characterization and regulation by metabolites and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stoichiometry and architecture of the human pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of transketolase substrates on holoenzyme reconstitution and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and Biochemical Characterization of Recombinant Transketolase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reconstitution of mammalian pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes: analysis of protein X involvement and interaction of homologous and heterologous dihydrolipoamide dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro reconstitution and characterization of pyruvate dehydrogenase and 2‐oxoglutarate dehydrogenase hybrid complex from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. The pyruvate dehydrogenase complex of Pseudomonas aeruginosa PAO Purification, properties and characterization of mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reconstitution of the Escherichia coli pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reconstitution of the Escherichia coli pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cocarboxylase in Reconstituted Enzyme Systems
Introduction
Cocarboxylase, also known as Thiamine (B1217682) Pyrophosphate (TPP or ThDP), is the biologically active form of thiamine (Vitamin B1).[1][2] It is an essential coenzyme for a crucial class of enzymes involved in carbohydrate and amino acid metabolism.[3][4] In reconstituted enzyme systems, this compound is indispensable for restoring the catalytic activity of its dependent apoenzymes. These systems are vital for studying enzyme mechanisms, kinetics, drug screening, and applications in metabolic engineering and synthetic biology.[5][6]
This compound's primary function is to facilitate reactions involving the transfer of aldehyde groups, particularly the decarboxylation of α-keto acids and the transfer of two-carbon units in sugar metabolism.[7] Its mechanism hinges on the acidic proton on the C2 carbon of the thiazolium ring.[8] Deprotonation of this carbon creates a potent nucleophile (ylide) that attacks the carbonyl carbon of substrates like pyruvate (B1213749) or α-ketoglutarate. This action forms a covalent intermediate, stabilizing the highly reactive carbanion species and allowing for the subsequent decarboxylation and transfer of the acyl group.[8]
Key TPP-Dependent Enzyme Systems
Several key multienzyme complexes rely on this compound for their function and are common subjects of reconstitution studies:
-
Pyruvate Dehydrogenase Complex (PDC): A central metabolic hub, PDC links glycolysis to the citric acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[1][9] Reconstitution of PDC is critical for studying its regulation by kinases and phosphatases and its role in cellular energy metabolism.[10][11]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC or OGDHC): A key rate-controlling enzyme in the TCA cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[12][13] Its activity is crucial for mitochondrial energy production.[14]
-
Transketolase (TK): A vital enzyme in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle.[15] Transketolase catalyzes the reversible transfer of a two-carbon ketol group from a donor ketose to an acceptor aldose.[15][16] Reconstitution of apo-transketolase with TPP and divalent cations (like Mg²⁺) is a common method to study its activity and thiamine status in clinical samples.[17][18]
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): This complex is involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[4]
Applications in Research and Development
-
Mechanistic and Kinetic Studies: Reconstituted systems allow researchers to dissect the catalytic mechanism of TPP-dependent enzymes, determine kinetic parameters (Kₘ, kₖₐₜ), and study the specific roles of individual subunits and cofactors.[17][19][20] The use of TPP analogues can further elucidate the coenzyme's role in catalysis.
-
Drug Discovery and Screening: Dysregulation of TPP-dependent enzymes is linked to various metabolic and neurological disorders.[1][3] Reconstituted enzyme assays provide a clean, controllable platform for high-throughput screening of potential therapeutic modulators that may activate or inhibit these enzymes.
-
Metabolic Engineering and Synthetic Biology: TPP-dependent enzymes are key targets for metabolic engineering to optimize the production of biofuels, chemicals, and pharmaceuticals.[21][22] Reconstituted systems allow for the characterization of novel or engineered enzymes and the in vitro prototyping of synthetic metabolic pathways before their implementation in microbial cell factories.[6][23]
-
Clinical Diagnostics: The "TPP effect" is a diagnostic tool used to assess thiamine deficiency. It measures the in vitro activation of erythrocyte transketolase by the addition of TPP. A significant increase in activity upon TPP addition indicates a deficiency in the coenzyme.[18]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its dependent enzymes in reconstituted systems.
Table 1: Kinetic Parameters of TPP-Dependent Enzymes
| Enzyme/Complex | Organism | Substrate | Kₘ | Reference |
| α-Ketoglutarate Dehydrogenase Complex | Escherichia coli | S-succinyl-CoA | 9.3 x 10⁻⁵ M | [19] |
| Transketolase (human erythrocyte) | Homo sapiens | Mg²⁺-Thiamin diphosphate | 1.59 +/- 0.23 µM | [17] |
Table 2: Stoichiometry of Reconstituted Pyruvate Dehydrogenase Complex (E. coli)
| Component | Subunits in Native Complex | Maximum Binding Potential to Core | Notes | Reference |
| E2 (Dihydrolipoyl transacetylase) | 24 (Core Structure) | N/A | Forms the cubic core of the complex. | [10] |
| E1 (Pyruvate dehydrogenase) | ~12 dimers | 24 dimers | Steric hindrance likely prevents full binding of both E1 and E3. | [10] |
| E3 (Dihydrolipoyl dehydrogenase) | ~6 dimers | 24 dimers | The stoichiometry of ~12 E1 and ~6 E3 dimers produces maximum activity. | [10] |
Visualized Workflows and Pathways
Caption: General mechanism of this compound (TPP) in the decarboxylation of α-keto acids.
Caption: Experimental workflow for enzyme reconstitution and activity measurement.
Experimental Protocols
Protocol 1: Reconstitution and Activity Assay of Pyruvate Dehydrogenase Complex (PDC)
This protocol is adapted from standard spectrophotometric methods for measuring PDC activity.[3]
Application Note: This assay measures the overall activity of the PDC by monitoring the production of NADH, which corresponds to the oxidative decarboxylation of pyruvate. The increase in absorbance at 340 nm is directly proportional to the rate of the reaction. This protocol is suitable for purified, reconstituted PDC or for mitochondrial extracts.
Materials:
-
PDC Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT.[3]
-
Substrate Solution: 100 mM Sodium Pyruvate.[3]
-
Cofactor Solution: 10 mM NAD⁺, 2 mM Coenzyme A (CoA), 2 mM this compound (TPP).[3]
-
Purified PDC apoenzyme or mitochondrial lysate.
-
UV-transparent 96-well microplate or quartz cuvettes.
-
Spectrophotometer with temperature control, capable of reading absorbance at 340 nm.
Procedure:
-
Sample Preparation (if starting with tissue/cells): a. Homogenize cells or tissue sample in ice-cold PDC Assay Buffer. b. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. c. Collect the supernatant (for cytosolic PDC) or the mitochondrial pellet, which can be further purified or lysed. d. Determine the total protein concentration of your sample.
-
Reconstitution Step (for purified apoenzyme): a. In a microfuge tube, combine the purified apoenzyme with the PDC Assay Buffer. b. Add this compound (TPP) to a final concentration of 0.2 mM and MgCl₂ to 1 mM. c. Incubate on ice for 15-30 minutes to allow the coenzyme to bind and form the holoenzyme.
-
Assay Reaction: a. Prepare a reaction mixture in each well or cuvette with the following final concentrations:
- 50 mM Tris-HCl (pH 7.8)
- 1 mM MgCl₂
- 0.1 mM EDTA
- 2 mM DTT
- 5 mM Sodium Pyruvate
- 1 mM NAD⁺
- 0.2 mM CoA
- 0.2 mM this compound (TPP) (if not pre-incubated)[3] b. Pre-incubate the reaction mixture at 37°C for 5 minutes. c. To initiate the reaction, add the reconstituted enzyme or sample (e.g., 10-50 µg of protein). d. Immediately begin monitoring the increase in absorbance at 340 nm, taking readings every minute for 10-15 minutes at 37°C.[3]
-
Data Analysis: a. Plot absorbance (340 nm) versus time (minutes). b. Identify the linear portion of the curve and calculate the rate of reaction (ΔAbs/min). c. Calculate the PDC activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l * [Protein]) * 1000
-
ε (molar extinction coefficient for NADH at 340 nm): 6220 M⁻¹cm⁻¹[3]
-
l (path length of cuvette/well): typically 1 cm.
-
[Protein]: Protein concentration in mg/mL in the final reaction volume. d. One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.[3]
-
Protocol 2: Transketolase Activity Assay and the "TPP Effect"
Application Note: This assay is used to measure transketolase (TK) activity, often in erythrocyte hemolysates, to assess thiamine nutritional status. The "TPP effect" is determined by measuring the activity with and without the addition of exogenous TPP. A high percentage increase in activity with added TPP indicates a latent deficiency.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6).
-
Substrate/Cofactor Mix: 5 mM Ribose-5-phosphate (R5P), 0.2 mM NADH.
-
Coupling Enzymes: Triosephosphate isomerase (TPI) and Glycerol-3-phosphate dehydrogenase (GDH).
-
Initiating Substrate: 2.5 mM Xylulose-5-phosphate (X5P).
-
This compound (TPP) Solution: 1 mM.
-
Sample: Erythrocyte hemolysate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Sample Preparation: a. Prepare an erythrocyte hemolysate from a whole blood sample. b. Determine the hemoglobin concentration for normalization.
-
Assay Reaction: a. Set up two reactions per sample in parallel: one without TPP (-TPP) and one with TPP (+TPP). b. Prepare a reaction mixture with the following final concentrations:
- 100 mM Tris-HCl (pH 7.6)
- 5 mM R5P
- 0.2 mM NADH
- Sufficient units of TPI and GDH. c. For the "+TPP" reaction, add TPP to a final concentration of 0.1 mM. d. Add the hemolysate to both reaction mixtures. e. Pre-incubate at 37°C for 10 minutes. This allows the exogenous TPP to bind to any available apo-transketolase. f. Initiate the reaction in both tubes by adding 2.5 mM X5P. g. Immediately monitor the decrease in absorbance at 340 nm for 10 minutes as NADH is consumed.
-
Data Analysis: a. Calculate the rate of NADH consumption (ΔAbs/min) for both the -TPP (basal activity) and +TPP (total potential activity) reactions. b. Calculate the "TPP Effect" as a percentage: TPP Effect (%) = [ (Activity+TPP - Activity-TPP) / Activity-TPP ] * 100 c. An effect greater than 15-20% is often considered indicative of thiamine deficiency.[18]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 3. benchchem.com [benchchem.com]
- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic biology and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Biology [keaslinglab.lbl.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. guweb2.gonzaga.edu [guweb2.gonzaga.edu]
- 9. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 10. Reconstitution of the Escherichia coli pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. medlink.com [medlink.com]
- 13. alpha ketoglutarate Dehydrogenase Enzyme Complex [clfs690.alivetek.org]
- 14. Activation of Mitochondrial 2-Oxoglutarate Dehydrogenase by this compound in Human Lung Adenocarcinoma Cells A549 Is p53/p21-Dependent and Impairs Cellular Redox State, Mimicking the Cisplatin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transketolase - Wikipedia [en.wikipedia.org]
- 16. The Two-Species Model of transketolase explains donor substrate-binding, inhibition and heat-activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reconstitution of holotransketolase is by a thiamin-diphosphate-magnesium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The relationship between erythrocyte transketolase activity and the 'TPP effect' in Wernicke's encephalopathy and other thiamine deficiency states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Escherichia coli alpha-ketoglutarate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New types of experimental data shape the use of enzyme kinetics for dynamic network modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Future of Metabolic Engineering and Synthetic Biology: Towards a Systematic Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Cocarboxylase (Thiamine Pyrophosphate) Stability in Aqueous Solutions: A Technical Support Resource
Welcome to the Technical Support Center for Cocarboxylase (Thiamine Pyrophosphate, TPP). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on addressing the stability challenges of this compound in aqueous solutions. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental design and interpretation.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions related to the stability of this compound in aqueous solutions.
Q1: My this compound solution is rapidly losing activity. What are the primary causes of degradation?
A: this compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis of the pyrophosphate bond. The rate of this degradation is significantly influenced by several factors:
-
pH: this compound is most stable in acidic conditions, typically between pH 2.0 and 4.0.[1] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis markedly accelerates.
-
Temperature: Elevated temperatures significantly increase the rate of this compound degradation.[1] For optimal stability, solutions should be stored at low temperatures.
-
Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), can catalyze the degradation of thiamine (B1217682) and its derivatives.[1]
-
Presence of Sulfites: Additives like sodium metabisulphite, often found in parenteral nutrition mixtures, can accelerate the degradation of this compound.[2]
-
Light Exposure: While less documented for this compound specifically, thiamine is known to be sensitive to light, which can contribute to degradation.
Q2: What is the optimal pH for my this compound solution, and how can I maintain it?
A: The optimal pH range for this compound stability in aqueous solutions is between 2.0 and 4.0.[1] To maintain this pH, the use of a suitable buffer system is recommended. However, be aware that the buffer components themselves can sometimes influence stability. Therefore, it is advisable to use the lowest effective buffer concentration and to perform stability studies to confirm compatibility with your specific formulation.
Q3: I am observing inconsistent results in my experiments. Could the water I'm using be the problem?
A: Yes, the quality of the water is crucial. It is strongly recommended to use high-purity, deionized, or distilled water for preparing this compound solutions. Tap water can contain dissolved metal ions and have a pH outside the optimal range, both of which can accelerate degradation.[1]
Q4: How should I store my this compound solutions to ensure maximum stability?
A: To minimize degradation, this compound solutions should be:
-
Stored at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared at an acidic pH (ideally between 2.0 and 4.0).[1]
Q5: Are there any substances I can add to my solution to improve this compound stability?
A: Yes, certain excipients can enhance the stability of this compound in aqueous solutions:
-
Chelating Agents: To mitigate the catalytic effect of metal ions, consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), or N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA).[3] Studies on thiamine have shown that these agents can significantly increase stability.[3]
-
Antioxidants: While hydrolysis is the primary degradation pathway, oxidative degradation can also occur. The inclusion of antioxidants may offer some protection, though specific data on their effect on this compound is limited.
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on pH and temperature. The following tables summarize kinetic data for thiamine (as a proxy for this compound) degradation in aqueous solutions.
Table 1: Effect of pH and Temperature on the Pseudo-First-Order Rate Constant (k) for Thiamine Degradation in Aqueous Solution.
| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Reference |
| 3 | 60 | 0.003 | [4] |
| 3 | 80 | 0.027 | [4] |
| 6 | 25 | 0.001 | [4] |
| 6 | 40 | 0.005 | [4] |
| 6 | 60 | 0.043 | [4] |
| 6 | 80 | 0.44 | [4] |
Table 2: Effect of pH and Temperature on the Hydrolysis Rate Constant (k) of this compound in the Presence of Sodium Dodecyl Sulfate (SDS) Micelles.
| pH | Temperature (K) | 10³ [SDS] (mol dm⁻³) | 10⁶ k (sec⁻¹) | Reference |
| 3.00 | 303 | 2 | 15.0 | [5] |
| 3.00 | 313 | 2 | 31.0 | [5] |
| 3.80 | 303 | 2 | 17.3 | [5] |
| 3.80 | 313 | 2 | 32.1 | [5] |
| 4.80 | 303 | 2 | 7.87 | [5] |
| 4.80 | 313 | 2 | 17.0 | [5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general framework for the quantitative analysis of this compound in aqueous solutions to assess its stability. Method optimization and validation are essential for specific applications.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound (Thiamine Pyrophosphate) standard.
-
Mobile phase components: Phosphate or acetate (B1210297) buffer, methanol, or acetonitrile (B52724) (HPLC grade).
-
Acids (e.g., hydrochloric acid, phosphoric acid) for pH adjustment.
-
Syringe filters (0.22 µm or 0.45 µm).
2. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic modifier (e.g., methanol) in a ratio of 95:5 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 245 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water, acidified to a pH of ~3.5 with a suitable acid.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Dilute the aqueous this compound samples with the mobile phase to a concentration within the calibration range.
-
Filter the diluted samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared samples and determine the this compound concentration from the calibration curve.
6. Stability Study Procedure:
-
Prepare the this compound solution in the desired aqueous medium.
-
Divide the solution into multiple aliquots in appropriate containers (e.g., amber glass vials).
-
Store the aliquots under the desired conditions (e.g., different temperatures, pH values, light exposure).
-
At specified time points, withdraw an aliquot, prepare it as described in step 4, and analyze by HPLC.
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
Visualizations
Diagram 1: this compound Hydrolysis Pathway
Caption: Primary degradation pathway of this compound in aqueous solution.
Diagram 2: Experimental Workflow for this compound Stability Study
Caption: A typical workflow for conducting a this compound stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of this compound in parenteral nutrition mixtures stored in multilayer bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of injection solutions of vitamin B1 Part 1: Influence of chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cocarboxylase Enzymatic Assays
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with cocarboxylase (Thiamine Pyrophosphate - TPP) enzymatic assays. This compound is a biologically active form of thiamine (B1217682) (Vitamin B1) and an essential coenzyme for various enzymes crucial to cellular metabolism, such as those involved in carbohydrate metabolism.[1][2][3] Assays typically measure the activity of a TPP-dependent enzyme, where the reaction rate is dependent on the concentration of the active holoenzyme.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a this compound (TPP) enzymatic assay?
A1: this compound enzymatic assays operate by measuring the activity of a TPP-dependent enzyme. This compound acts as an essential cofactor for these enzymes to become active.[1][3] The rate of the catalyzed reaction, which can be monitored by measuring the consumption of a substrate or the formation of a product over time, is proportional to the amount of active enzyme.[4] This activity can be detected using various methods, including colorimetric, fluorescent, or HPLC-based approaches.[5][6][7]
Q2: What are the most critical parameters that can influence the outcome of my assay?
A2: The accuracy and reproducibility of your assay are highly sensitive to several factors. The three most critical parameters are temperature, pH, and substrate concentration.[8] Enzymes function optimally within a narrow range of temperature and pH; any deviation can lead to a significant loss of activity or even irreversible denaturation.[9][10] Additionally, the substrate concentration must be carefully optimized, as it directly affects the reaction kinetics.[11][12]
Q3: My standard curve is non-linear or has a poor correlation coefficient. What are the common causes?
A3: An inaccurate standard curve is often the first sign of an issue. Common causes include:
-
Improper Dilutions: Ensure your standard dilutions are prepared correctly and accurately.
-
Reagent Instability: Thaw all components completely and mix gently before use, as improperly thawed reagents can lead to lower readings.[13] Prepare fresh working solutions for each experiment.
-
Incorrect Wavelength: Verify that you are using the correct wavelength recommended in the protocol for your plate reader.[13]
-
Assay Conditions: Ensure that the assay buffer is at the optimal temperature and pH.[9][13]
Q4: Why are the readings from my experimental samples unexpectedly high or low?
A4: Unexplained high or low readings in samples can stem from several sources:
-
Interfering Substances: Your sample may contain endogenous substances that inhibit the enzyme or interfere with the detection method.[13] Common examples include EDTA, SDS, and high concentrations of ascorbic acid.[13]
-
Sample Degradation: Improper storage or repeated freeze-thaw cycles can damage the analyte or the enzyme, leading to lower activity.[13]
-
Sub-optimal Concentration: If the analyte concentration in your sample is too high, it may saturate the enzyme, leading to a plateau in the signal.[12][14] Conversely, if it is too low, the signal may be indistinguishable from the background. Consider concentrating or diluting your samples as needed.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: No Signal or Very Low Signal
A lack of signal is a common issue that can halt an experiment. The following workflow can help diagnose the root cause.
Caption: Troubleshooting logic for assays with low or no signal.
| Possible Cause | Recommended Solution |
| Omission of a reagent or protocol step | Carefully re-read the entire protocol to ensure no steps or components were missed. |
| Degraded or improperly stored reagents | Check the expiration dates and storage conditions for all kit components.[13] Equilibrate reagents to the specified assay temperature before use (except for enzymes, which should be kept on ice). |
| Incorrect assay conditions (Temperature/pH) | Verify the pH of your buffers. Ensure incubators and water baths are set to the correct temperature, as enzyme activity is highly sensitive to these factors.[8][9][15] |
| Inactive enzyme | Deproteination of samples will destroy all enzyme activity. If you suspect the enzyme stock has degraded, use a fresh vial or lot. |
| Incorrect instrument settings | Confirm the plate is being read at the correct wavelength. Use the appropriate microplate for your assay type: clear plates for absorbance, black plates for fluorescence, and white plates for luminescence.[13] |
Problem: Suspected Inhibition or Interference
If your positive controls work but your experimental samples yield unexpected results, your sample matrix may be causing interference.
Caption: Workflow for identifying and confirming sample interference.
| Possible Cause | Recommended Solution |
| Presence of competitive or non-competitive inhibitors | Certain drugs, metabolites, or TPP analogues can act as inhibitors.[16][17][18] Perform a serial dilution of your sample; if an inhibitor is present, its effect should diminish upon dilution, resulting in a non-linear increase in measured activity. |
| Interference with signal detection | The color or natural fluorescence of the sample can interfere with absorbance or fluorescence readings. Run a sample blank containing the sample and all reagents except one that initiates the reaction (e.g., the enzyme or substrate) to measure the background signal. |
| Presence of metal chelators | Assays requiring a metal cofactor can be inhibited by chelators like EDTA. Check your sample preparation buffers for such components. |
| General matrix effects | Complex biological samples can contain numerous substances that interfere with the assay. The most definitive test is a spike-and-recovery experiment. If the recovery of a known amount of spiked standard is low, it confirms a matrix effect. |
Section 3: Data & Protocols
Data Presentation
Table 1: Common Substances Causing Interference in Enzymatic Assays
| Substance | Potential Mechanism of Interference | Recommended Action |
| EDTA | Chelates divalent metal ions (e.g., Mg²⁺) that may be required as cofactors for the enzyme.[16] | Avoid in sample preparation buffers if possible. Keep concentration below 0.5 mM.[13] |
| SDS, Tween-20, NP-40 | Detergents can denature proteins and disrupt enzymatic structure and activity. | Avoid in sample buffers. Keep concentrations below 0.2% for SDS and 1% for Tween-20/NP-40.[13] |
| Sodium Azide | Can interfere with assays involving oxidoreductases. | Avoid use as a preservative in samples intended for enzymatic assays. Keep concentration below 0.2%.[13] |
| Ascorbic Acid (Vitamin C) | A strong reducing agent that can interfere with colorimetric assays, particularly those involving redox reactions.[5][13] | Keep concentration below 0.2%.[13] If high levels are suspected, consider sample cleanup. |
| Thiamine Analogues (e.g., Oxythiamine, Pyrithiamine) | Act as competitive inhibitors by binding to the TPP active site on the enzyme.[16][18] | Be aware of their presence in drug development studies. Use kinetic analysis to determine the type of inhibition. |
| High Salt Concentration | Can alter the ionic strength of the assay buffer, affecting enzyme conformation and activity. | Dilute the sample or perform a buffer exchange/desalting step. |
Table 2: Influence of Key Assay Parameters on Reaction Kinetics
| Parameter | Effect on Enzyme Activity | Troubleshooting Consideration |
| Temperature | Activity increases with temperature up to an optimum, beyond which the enzyme rapidly denatures and activity is lost.[9][10] | Operate at the enzyme's optimal temperature. Ensure all components (except the enzyme) are pre-warmed to this temperature. |
| pH | Each enzyme has an optimal pH range for activity.[8] Extreme pH values can alter the ionization state of amino acids in the active site, reducing activity, or cause denaturation.[9] | Verify the pH of the final reaction mixture. Buffers can have pH values that are temperature-dependent. |
| Substrate Concentration | The reaction rate increases with substrate concentration until the enzyme becomes saturated (Vmax).[11][12] | For measuring enzyme activity, use a substrate concentration well above the Km (e.g., 10-20 times Km) to ensure zero-order kinetics with respect to the substrate.[11] |
Experimental Protocols
Protocol 1: General Workflow for a this compound (TPP) Dependent Assay
This protocol outlines the fundamental steps for measuring this compound activity. Specific substrate, enzyme, and buffer concentrations must be optimized for the particular enzyme being used (e.g., pyruvate (B1213749) decarboxylase, transketolase).
Caption: A generalized experimental workflow for this compound assays.
-
Reagent Preparation: Prepare assay buffer at the optimal pH. Prepare stock solutions of the substrate, TPP standards, and the TPP-dependent apoenzyme. Prepare samples, including any necessary dilutions.
-
Reaction Setup: In a microplate, add the assay buffer, substrate, and either the TPP standard or the unknown sample to each well.
-
Temperature Equilibration: Pre-incubate the microplate at the optimal temperature for the enzyme for 5-10 minutes.
-
Initiate Reaction: Add the apoenzyme solution to each well to start the reaction. Mix gently, avoiding bubbles.
-
Data Collection:
-
Kinetic Assay (Recommended): Measure the absorbance or fluorescence at regular intervals using a plate reader set to the correct temperature.
-
Endpoint Assay: Incubate the plate for a fixed period. Stop the reaction using a suitable reagent. Measure the final signal.[4]
-
-
Analysis: Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve. Plot the V₀ of the standards against their concentrations to create a standard curve. Use the equation from the standard curve to determine the this compound concentration in the samples.
Protocol 2: Spike-and-Recovery for Interference Detection
This method is used to determine if components in the sample matrix are interfering with the assay.
-
Prepare Three Sets of Samples:
-
Set A (Sample): Prepare the sample as you normally would for the assay.
-
Set B (Standard): Prepare a standard with a known concentration of TPP that is expected to fall in the middle of the standard curve.
-
Set C (Spiked Sample): Prepare the sample as in Set A, but add a small volume of a concentrated TPP standard. The final concentration of the added TPP should be similar to the concentration in Set B.
-
-
Run Assay: Perform the enzymatic assay on all three sets of samples according to the standard protocol.
-
Calculate Percent Recovery: Use the following formula to determine the recovery of the spiked standard:
% Recovery = [ ( [Spiked Sample] - [Sample] ) / [Standard] ] * 100
Where:
-
[Spiked Sample] is the concentration measured in Set C.
-
[Sample] is the concentration measured in Set A.
-
[Standard] is the known concentration of the standard added to Set C.
-
-
Interpret Results:
-
Recovery of 80-120%: Generally indicates that there is no significant matrix interference.
-
Recovery <80%: Suggests that something in the sample is inhibiting the enzyme or quenching the signal (underestimation).
-
Recovery >120%: Suggests that something in the sample is enhancing the signal (overestimation).
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a colorimetric enzymatic assay method for aromatic biogenic monoamine-producing decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of Temperature and pH on Enzymatic Activity – Lab Manual for Biology Part I [louis.pressbooks.pub]
- 9. omicsonline.org [omicsonline.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Untitled Document [ucl.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of thiamin diphosphate dependent enzymes by 3-deazathiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Transketolase Activity Measurement
Welcome to the Technical Support Center for transketolase activity measurement. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the measurement of transketolase activity.
Issue 1: Inconsistent or Non-Reproducible Results
Q: My experimental results for transketolase activity are not reproducible. What could be the cause?
A: Inconsistent results can stem from several factors related to both the enzyme and the reagents. Here are the most common causes and their solutions:
-
Enzyme Instability: Transketolase activity is sensitive to storage and handling. Ensure the enzyme is stored at the recommended temperature, typically -70°C or below, to maintain its activity.[1] Repeated freeze-thaw cycles can lead to degradation, so it is best to aliquot the enzyme into single-use vials.
-
Reagent Instability:
-
Thiamine (B1217682) Pyrophosphate (ThDP): This cofactor is essential for transketolase activity. Prepare fresh working solutions for each experiment from a frozen stock.
-
Substrates (e.g., Ribose-5-phosphate (B1218738), Xylulose-5-phosphate): Substrate solutions can degrade over time. It is recommended to prepare them fresh or store them as aliquots at -20°C.
-
NADH: If using a coupled spectrophotometric assay, be aware that NADH solutions are light-sensitive and unstable at room temperature. Prepare fresh NADH solutions for each experiment.
-
-
Assay Conditions:
-
Temperature and pH: Enzyme activity is highly dependent on temperature and pH. Maintain consistent assay conditions for all experiments to ensure reproducibility.[1]
-
Cofactor Concentration: Ensure that the cofactors ThDP and a divalent cation (e.g., Mg²⁺ or Ca²⁺) are present at optimal concentrations in your assay buffer.[1]
-
Issue 2: Low or No Enzyme Activity Detected
Q: I am not detecting any transketolase activity, or the activity is much lower than expected. What should I check?
A: A lack of expected enzyme activity can be frustrating. This troubleshooting workflow can help you identify the potential cause.
Issue 3: High Background Signal in the Assay
Q: I am observing a high background signal in my no-enzyme control wells. What could be causing this?
A: A high background signal can be caused by several factors, often related to the sample itself or the assay reagents.
-
Sample-Related Interference:
-
Hemolysis: The release of hemoglobin from red blood cells can interfere with spectrophotometric assays, especially those that measure changes in absorbance at 340 nm.[2] Hemoglobin absorbs light in this region and can lead to a falsely high background reading.
-
Icterus (High Bilirubin): Bilirubin has a broad absorbance spectrum and can interfere with assays in the 340-500 nm range.[3]
-
Lipemia (High Lipids): Turbidity from high lipid content can cause light scattering, leading to inaccurate absorbance readings.[4][5]
-
-
Reagent-Related Issues:
-
Contaminated Reagents: Ensure all buffers and reagents are free from contamination.
-
Non-enzymatic Reaction: In some cases, the substrate may degrade non-enzymatically, or there may be a reaction between the detection probe and other components in the sample. Running a "sample background control" (sample without the substrate mix) can help identify this issue.[6]
-
Table 1: Common Endogenous Interferences and Their Effects
| Interferent | Mechanism of Interference in Spectrophotometric Assays (e.g., at 340 nm) | Potential Effect on Transketolase Assay |
| Hemolysis | Hemoglobin absorbs light in the 340-400 nm and 540-580 nm ranges, leading to increased background absorbance.[2] | Falsely decreased apparent enzyme activity due to high initial absorbance. |
| Icterus | Bilirubin absorbs light between 340 and 500 nm, causing spectral interference.[3] | Can lead to inaccurate absorbance readings. |
| Lipemia | Lipoprotein particles scatter light, causing turbidity and affecting light transmission.[4][5] | Can result in either falsely high or low readings depending on the instrument and blanking method. |
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q: What is the best sample type to use for measuring transketolase activity: whole blood or washed erythrocytes?
A: Washed erythrocytes are the recommended sample type.[7] Leukocytes have significantly higher concentrations of thiamine, which can lead to considerably higher transketolase activity in whole blood compared to isolated erythrocytes.[7] While the transketolase activity coefficient (ETKAC) may be similar between the two sample types, using washed erythrocytes minimizes variability due to differences in leukocyte counts between individuals.[7]
Q: Which anticoagulant should I use for blood collection, EDTA or heparin?
A: Both lithium heparin (LH) and ethylenediaminetetraacetic acid (EDTA) can be used for collecting whole blood for the preparation of washed erythrocytes.[7] Studies have shown good agreement between samples collected in either anticoagulant.[7][8]
Q: How should I store my samples, and for how long are they stable?
A: Sample stability is critical for accurate results. Storage conditions depend on the sample type and the intended storage duration.
Table 2: Stability of Transketolase Activity in Different Sample Types and Storage Conditions
| Sample Type | Storage Temperature | Stability | Reference(s) |
| Whole Blood | 4°C or Room Temperature | ETKAC is stable for up to 24 hours. | [7] |
| Washed Erythrocytes | 4°C | Stable for less than 2 days. | [7] |
| Washed Erythrocytes | -20°C | Stable for up to 14 days in thiamine-sufficient samples, but only for 4 days in thiamine-insufficient samples.[7] ETK activity can decrease significantly by day 14.[1][3] | [1][3][7] |
| Hemolysates | -18°C | A 7% decrease in ETKAC was observed after 2 weeks. | [7] |
| Hemolysates | -70°C or below | Stable for at least 6 months with less than 1% change in ETKAC.[7][8] Enzyme activity is reportedly stable for over 1 year.[7] | [7][8] |
Assay Protocol
Q: Can you provide a general protocol for a spectrophotometric transketolase activity assay?
A: The following is a generalized protocol for a continuous spectrophotometric assay that measures the decrease in NADH absorbance at 340 nm. Specific concentrations and volumes may need to be optimized for your particular experimental setup.
Detailed Methodologies:
1. Preparation of Erythrocyte Hemolysate:
-
Collect whole blood in an EDTA or lithium heparin tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the erythrocytes three times with cold isotonic saline (0.9% NaCl), centrifuging and removing the supernatant after each wash.
-
After the final wash, lyse the packed erythrocytes by adding 2 volumes of cold deionized water.
-
Store the hemolysate on ice or freeze at -70°C for later use.
2. Reagent Preparation:
-
Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.6).
-
Cofactor Stock Solutions: Prepare concentrated stock solutions of MgCl₂ (e.g., 1 M) and ThDP (e.g., 10 mM).
-
Substrate Stock Solution: Prepare a stock solution of Ribose-5-phosphate (e.g., 100 mM).
-
Coupling Enzyme Mix: Prepare a mix of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.
-
NADH Stock Solution: Prepare a fresh solution of NADH (e.g., 10 mM) in assay buffer.
3. Assay Procedure (example for a 96-well plate):
-
To each well, add the assay buffer containing the optimal concentrations of MgCl₂, ThDP, coupling enzymes, and NADH.
-
Add the hemolysate (sample) to the wells.
-
If testing inhibitors, add the inhibitor dilutions or vehicle control and pre-incubate for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the Ribose-5-phosphate substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
Data Interpretation
Q: How is the Erythrocyte Transketolase Activity Coefficient (ETKAC) calculated and interpreted?
A: The ETKAC is a functional measure of thiamine status.[7] It involves two measurements:
-
Basal Activity: The transketolase activity of the hemolysate is measured as described above.
-
Stimulated Activity: The activity is measured again in the presence of an excess of exogenous ThDP.
The ETKAC is then calculated as the ratio of the stimulated activity to the basal activity:
ETKAC = Stimulated Activity / Basal Activity
The interpretation of the ETKAC value provides an indication of thiamine sufficiency:
Table 3: Interpretation of ETKAC Values
| ETKAC Value | Interpretation |
| < 1.15 | Thiamine sufficiency.[7] |
| 1.15 - 1.25 | Low risk of clinical thiamine deficiency.[7] |
| > 1.25 | High risk of thiamine deficiency.[7] |
| > 1.4 | Associated with clinical thiamine deficiency (e.g., Beriberi).[7] |
A higher ETKAC value indicates a greater degree of unsaturation of the transketolase enzyme with its cofactor ThDP, and thus, a poorer thiamine status.
Signaling Pathway and Reaction Mechanism
The transketolase assay is based on the enzymatic reactions within the pentose (B10789219) phosphate (B84403) pathway.
In this coupled assay, transketolase uses ribose-5-phosphate (which is converted to xylulose-5-phosphate and ribose-5-phosphate in the sample) to produce glyceraldehyde-3-phosphate (G3P).[7] G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase. Finally, glycerol-3-phosphate dehydrogenase reduces DHAP to glycerol-3-phosphate, a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the transketolase activity.
References
- 1. Changes in erythrocyte transketolase activity and the thiamine pyrophosphate effect during storage of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frequency and causes of lipemia interference of clinical chemistry laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sundiagnostics.us [sundiagnostics.us]
- 4. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cocarboxylase (Thiamine Pyyrophosphate) Stability and Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cocarboxylase (thiamine pyrophosphate, TPP) degradation during sample extraction.
Troubleshooting Guide
This section addresses common issues encountered during this compound extraction and analysis, providing potential causes and solutions in a question-and-answer format.
Question: I am observing low recovery of this compound in my samples. What are the likely causes?
Answer: Low recovery of this compound is a frequent issue and can often be attributed to degradation during sample handling and extraction. Key factors to investigate include:
-
pH of Extraction Buffers: this compound is most stable in acidic conditions, with an optimal pH range of 2.0-4.0.[1] Degradation is significantly accelerated in neutral or alkaline environments. Ensure your homogenization and extraction buffers are within this acidic range.
-
Temperature: Elevated temperatures increase the rate of this compound degradation.[2] All extraction steps should be performed on ice, and samples should be kept cold throughout the procedure. Use pre-chilled buffers and centrifuge at 4°C.
-
Enzymatic Degradation: Biological samples contain phosphatases that can hydrolyze this compound to thiamine (B1217682) monophosphate (TMP) and subsequently to thiamine.[3] It is crucial to work quickly and at low temperatures to minimize enzymatic activity. For some sample types, the addition of phosphatase inhibitors may be considered, but their compatibility with downstream analysis must be verified.
-
Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the degradation of thiamine and its phosphate (B84403) esters. If the presence of these ions is suspected in your sample or reagents, consider adding a chelating agent like EDTA to your extraction buffer.
-
Oxidation: this compound can be susceptible to oxidation. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to your extraction solvents may help mitigate oxidative loss.
Question: My results show high variability between replicate samples. What could be causing this?
Answer: High variability in this compound measurements often points to inconsistencies in sample processing. Consider the following:
-
Inconsistent Timing: The duration of each extraction step should be kept consistent across all samples. Prolonged exposure to suboptimal conditions (e.g., neutral pH, room temperature) can lead to variable degradation.
-
Incomplete Homogenization: Ensure that tissue or cell samples are thoroughly homogenized to allow for complete extraction of this compound. Inefficient homogenization can lead to variable yields.
-
Precipitate Loss: During protein precipitation steps (e.g., with trichloroacetic acid), ensure that the protein pellet is firmly packed and that the supernatant containing the analyte is carefully collected without disturbing the pellet.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your samples and extracts, as this can lead to degradation. Aliquot samples and extracts before freezing if multiple analyses are planned.
Question: I am seeing unexpected peaks in my chromatogram when analyzing this compound by HPLC. What might these be?
Answer: The appearance of unexpected peaks can indicate the presence of degradation products or interfering substances.
-
Degradation Products: The primary degradation products of this compound are thiamine monophosphate (TMP) and thiamine. If you observe peaks corresponding to these compounds, it is a strong indicator that degradation has occurred during your sample preparation.
-
Interfering Substances: Components of the sample matrix or reagents can sometimes interfere with the analysis. Ensure that your sample cleanup procedures are adequate and that all reagents are of high purity. Running a blank sample (matrix without the analyte) can help identify interfering peaks.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions and extracts?
A1: this compound is most stable in acidic solutions with a pH between 2.0 and 4.0.[1] It is recommended to use a buffer system to maintain this pH.
Q2: How should I store my biological samples before this compound extraction?
A2: For short-term storage, keep samples at 4°C. For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity and chemical degradation.
Q3: Can I use heat to inactivate enzymes during extraction?
A3: While heat can inactivate enzymes, it also significantly accelerates the degradation of this compound. Therefore, heat treatment is generally not recommended. A study on thiamine extraction from yeast demonstrated that mechanical disruption (bead beating) in cold acid is superior to heat treatment for preserving the phosphorylated forms.
Q4: Are there any specific enzymes I should be concerned about?
A4: Yes, various phosphatases present in biological tissues can dephosphorylate this compound. These include acid phosphatases, alkaline phosphatases, and specific thiamine pyrophosphatases.[3][4][5]
Q5: What are some recommended antioxidants to prevent this compound degradation?
A5: While not always necessary if other conditions are optimized (low temperature, acidic pH), antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be added to the extraction solvents to minimize oxidation. However, ensure they do not interfere with your analytical method.
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on environmental conditions. The following tables summarize the influence of pH and temperature on its degradation.
Table 1: Effect of pH on this compound Hydrolysis
| pH | Relative Rate of Hydrolysis | Stability |
| 3.0 - 4.0 | Minimal | High |
| 5.0 | Moderate | Moderate |
| 6.0 | Increased | Lower |
| 7.0 and above | Significant | Low |
Data synthesized from studies on thiamine and thiamine pyrophosphate hydrolysis which indicate a significant increase in degradation rate as pH moves from acidic to neutral and alkaline conditions.
Table 2: Influence of Temperature on Thiamine Degradation Kinetics
| Temperature (°C) | Buffer System | pH | Pseudo-1st-Order Rate Constant (k) (week⁻¹) | Time for 10% Loss (t₁₀) (weeks) |
| 25 | 0.1 M Phosphate | 4 | 0.0013 | 79 |
| 25 | 0.1 M Phosphate | 7 | 0.036 | 3 |
| 25 | 0.1 M Citrate | 4 | 0.0024 | 43 |
| 25 | 0.1 M Citrate | 7 | 0.0041 | 25 |
This table is adapted from kinetic data on thiamine degradation, which follows similar stability patterns to its pyrophosphate ester, this compound. It illustrates the profound impact of both pH and temperature on stability.[6]
Experimental Protocols
Protocol 1: Extraction of this compound from Animal Tissues
This protocol is designed to minimize degradation by maintaining a cold and acidic environment.
-
Sample Preparation:
-
Excise tissue samples quickly and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Weigh the frozen tissue (typically 50-100 mg) and keep it on dry ice.
-
-
Homogenization:
-
Prepare a homogenization buffer of 0.1 M ice-cold hydrochloric acid (HCl).
-
Transfer the frozen tissue to a pre-chilled glass homogenizer.
-
Add 10 volumes of ice-cold 0.1 M HCl (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved. Work quickly to prevent the sample from warming up.
-
-
Protein Precipitation:
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Add an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Vortex briefly and incubate on ice for 15 minutes to precipitate proteins.
-
-
Centrifugation and Collection:
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound, and transfer it to a new pre-chilled tube.
-
-
Analysis:
-
The supernatant can be directly analyzed by HPLC or stored at -80°C. If storing, do so in aliquots to avoid freeze-thaw cycles.
-
Protocol 2: Extraction of this compound from Plasma
-
Blood Collection and Plasma Separation:
-
Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Carefully collect the plasma (supernatant) without disturbing the buffy coat.
-
-
Deproteinization:
-
To 500 µL of plasma in a microcentrifuge tube, add 500 µL of ice-cold 10% (w/v) TCA.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
-
Centrifugation and Collection:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube for analysis.
-
-
Storage:
-
Analyze immediately or store at -80°C.
-
Visualizations
Caption: this compound (TPP) degradation pathways.
Caption: Workflow for this compound extraction from tissue.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Kinetics of alkaline phosphatase from pig kidney. Mechanism of activation by magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymes that control the thiamine diphosphate pool in plant tissues. Properties of thiamine pyrophosphokinase and thiamine-(di)phosphate phosphatase purified from Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamine pyrophosphatase and acid phosphatase. Their ultrastructural localization in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Changes in the activity of alkaline phosphatase and the level of thiamine diphosphatase in simulations of B1 avitaminosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Stabilizing Cocarboxylase in Protein Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing cocarboxylase (Thiamine Pyrophosphate or TPP) loss during the purification of TPP-dependent enzymes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPP), and why is it important for my enzyme?
This compound, or Thiamine (B1217682) Pyrophosphate (TPP), is the biologically active form of vitamin B1 and a critical cofactor for enzymes involved in carbohydrate and amino acid metabolism.[1][2] For TPP-dependent enzymes, this cofactor is essential for catalytic activity.[3] The thiazole (B1198619) ring of TPP is the reactive part of the molecule that allows it to catalyze several biochemical reactions, including the decarboxylation of alpha-keto acids.[4][5] Loss of the TPP cofactor during purification is a primary reason for enzyme inactivity.[3]
Q2: Why does TPP dissociate from my enzyme during purification?
The TPP cofactor can be lost during various purification steps.[3] This dissociation can be caused by several factors:
-
Suboptimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing agents in lysis, wash, and elution buffers can weaken the interaction between the enzyme and TPP.
-
Improper Protein Folding: If the enzyme is not correctly folded, the binding pocket for TPP may not be properly formed, leading to cofactor loss. TPP itself is often crucial for the proper folding and stability of the enzyme.[3]
-
Presence of Chelating Agents: If not used carefully, chelating agents intended to inhibit metalloproteases might strip away divalent cations that are essential for TPP binding.
-
Physical Stress: Steps like sonication or repeated freeze-thaw cycles can denature the protein, leading to the release of the cofactor.[6]
Q3: What is the role of divalent cations in preventing TPP loss?
Divalent cations, particularly Magnesium (Mg²⁺), are often crucial for stabilizing the binding of TPP to the enzyme.[3] The pyrophosphate group of TPP can chelate these metal ions, which helps to stabilize the specific conformation of the enzyme required for both cofactor binding and catalytic activity.[7] Including a divalent cation like Mg²⁺ in all purification buffers is a standard practice to maintain the enzyme in its active "holo-form" (the enzyme bound to its cofactor).[3][8]
Q4: Can I add anything to the growth media to improve TPP retention?
Yes. Supplementing the growth media with thiamine (Vitamin B1) or TPP can help stabilize the enzyme as it is being synthesized.[3] This ensures a sufficient intracellular supply of the cofactor, promoting proper folding and incorporation into the enzyme during expression, which can reduce misfolding and aggregation.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of TPP-dependent enzymes.
Problem 1: Low or No Activity in the Final Purified Protein
The most common cause of inactivity in purified TPP-dependent enzymes is the loss of the TPP cofactor.[3]
Logical Flow for Troubleshooting Low Enzyme Activity
Caption: Troubleshooting workflow for inactive TPP-dependent enzymes.
-
Solution 1: Supplement All Purification Buffers.
-
Action: Include TPP and a divalent cation like Mg²⁺ in all your buffers (lysis, wash, and elution).[3]
-
Rationale: This creates an environment where the cofactor is readily available, preventing its dissociation from the enzyme's active site.
-
-
Solution 2: Perform Apoenzyme Reconstitution.
-
Action: Incubate the purified, inactive enzyme (apoenzyme) with an excess of TPP and Mg²⁺ before performing the activity assay.[3][9] This can often restore activity.
-
Rationale: If the protein is correctly folded but has lost its cofactor, this step reintroduces TPP into the active site, converting the inactive apoenzyme back to the active holoenzyme.
-
Problem 2: Protein is Insoluble or Forms Inclusion Bodies
Insoluble protein is often misfolded, which can be a direct consequence of insufficient cofactor during expression.
-
Solution 1: Optimize Expression Conditions.
-
Solution 2: Supplement Growth Media.
-
Solution 3: Screen Buffer Conditions.
-
Action: Experiment with different pH levels and salt concentrations (e.g., NaCl) in your lysis and wash buffers to find conditions that favor solubility.[3]
-
Rationale: The electrostatic properties of a protein are highly dependent on the buffer environment. Finding the optimal pH and ionic strength can prevent aggregation.[10]
-
Problem 3: Protein Precipitates During Dialysis or Buffer Exchange
Precipitation during buffer exchange, especially when removing salt, is a common issue.[11]
-
Solution 1: Avoid Drastic Changes.
-
Action: Perform a gradual buffer exchange or stepwise dialysis instead of a single, large-volume exchange.
-
Rationale: Rapid, drastic changes in buffer composition (especially salt concentration) can shock the protein, leading it to "crash out" of the solution.[11]
-
-
Solution 2: Maintain a Minimum Salt Concentration.
-
Action: Do not remove all salt from the buffer unless required for a specific downstream application. A low concentration of salt (e.g., 50-150 mM NaCl) can help maintain protein solubility.
-
Rationale: Salts shield surface charges on proteins, preventing intermolecular aggregation. Removing all salt can lead to precipitation for many proteins.[11]
-
-
Solution 3: Include Stabilizing Additives.
-
Action: Add stabilizing agents like glycerol (B35011) (5-20%), L-arginine/L-glutamate, or low concentrations of non-denaturing detergents to the dialysis buffer.[10]
-
Rationale: These additives can help to keep the protein soluble and prevent aggregation.
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for various parameters during the purification of TPP-dependent enzymes. These are general guidelines and may require optimization for your specific protein.
Table 1: Recommended Buffer Additives for TPP Stabilization
| Component | Typical Concentration | Purpose | Reference(s) |
| Thiamine Pyrophosphate (TPP) | 0.1 - 1 mM | Prevents cofactor dissociation | [3] |
| Magnesium Chloride (MgCl₂) | 1 - 5 mM | Stabilizes TPP binding | [3] |
| Reducing Agents (DTT, BME) | 1 - 5 mM | Prevents oxidation of cysteines | [6][10] |
| Protease Inhibitors | As per manufacturer | Prevents proteolytic degradation | [3][12] |
Table 2: General Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale | Reference(s) |
| pH | Typically 6.0 - 8.0 | Protein stability is pH-dependent; TPP is more stable in acidic conditions (< pH 6.0).[13] | [3][14][15] |
| Temperature (Purification) | 4°C | Minimizes proteolysis and protein degradation. | [16] |
| Temperature (Storage) | -20°C to -80°C | Long-term stability; use cryoprotectants. | [6][10] |
| Protein Concentration | Keep as low as feasible | High concentrations can promote aggregation. | [10][11] |
Experimental Protocols
Protocol 1: General Affinity Purification of a His-tagged TPP-dependent Enzyme
This protocol provides a general framework for purifying a His-tagged, TPP-dependent enzyme while minimizing cofactor loss.
Workflow for TPP-Dependent Enzyme Purification
Caption: Standard workflow for purifying TPP-dependent enzymes.
-
Buffer Preparation: Prepare Lysis, Wash, and Elution buffers. Crucially, supplement all buffers with 0.1 mM TPP and 2 mM MgCl₂ . Also, add a suitable protease inhibitor cocktail to the lysis buffer.[3]
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication) while keeping the sample on ice to prevent heating.[16]
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.[16]
-
Binding: Apply the clarified supernatant to a pre-equilibrated affinity column (e.g., Ni-NTA for His-tagged proteins) at 4°C.
-
Washing: Wash the column extensively with Wash Buffer (containing TPP and MgCl₂) to remove non-specifically bound proteins.
-
Elution: Elute the target protein using the Elution Buffer (e.g., containing imidazole (B134444) for His-tags), again supplemented with TPP and MgCl₂. Collect fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE for purity and measure protein concentration.
-
Activity Assay: Before storage, perform an enzyme activity assay to confirm the protein is active. If activity is low, proceed to the Apoenzyme Reconstitution protocol.
Protocol 2: Reconstitution of Apoenzyme with this compound
This protocol is used to restore activity to a purified enzyme that has lost its TPP cofactor.[9]
Role of TPP and Mg²⁺ in Holoenzyme Formation
Caption: Conversion between inactive apoenzyme and active holoenzyme.
-
Prepare Reconstitution Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare Cofactor Stock Solutions: Make concentrated stock solutions of TPP (e.g., 100 mM) and MgCl₂ (e.g., 1 M).
-
Dilute Protein: Dilute your purified apoenzyme in the reconstitution buffer to a final concentration of 1-5 µM.
-
Add Cofactors: Add MgCl₂ to the diluted protein to a final concentration of 5 mM. Mix gently. Then, add TPP to a final concentration of 1 mM.
-
Incubation: Incubate the mixture at room temperature or 30°C for 30-60 minutes to allow the TPP and Mg²⁺ to bind to the apoenzyme.
-
Remove Excess Cofactor (Optional): If excess, unbound TPP and Mg²⁺ will interfere with downstream applications, they can be removed by a quick buffer exchange using a desalting column.
-
Assay for Activity: Measure the enzymatic activity to confirm the successful reconstitution of the active holoenzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Radical reactions of thiamin pyrophosphate in 2-oxoacid oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Apoenzyme reconstitution as a chemical tool for structural enzymology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. youtube.com [youtube.com]
- 12. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. The effect of pH and temperature on the stability and enzymatic activity of prostatic acid phosphatase. Studies on the optimization of a continuous monitored determination of acid phosphatase, II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Triphenyl Phosphate (TPP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the HPLC analysis of Triphenyl Phosphate (TPP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my TPP analysis?
A1: A matrix effect is the alteration of an analyte's response (in this case, TPP) due to the presence of other components in the sample matrix.[1] These interfering components can co-elute with TPP from the HPLC column and affect the ionization process in the mass spectrometer, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity in your TPP assay.[4][5]
Q2: What are the common signs that matrix effects may be impacting my TPP assay?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results, especially in quality control (QC) samples.[6]
-
Inaccurate quantification, leading to underestimation or overestimation of the TPP concentration.[4]
-
Non-linear calibration curves.[6]
-
A noticeable decrease in the sensitivity of the assay.[2]
-
Inconsistent peak areas for QC samples across different batches of the biological matrix.[6]
Q3: What are the primary causes of matrix effects in LC-MS/MS analysis?
A3: Matrix effects are primarily caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte at the ion source of the mass spectrometer.[2] Common sources of these interfering compounds include endogenous components like phospholipids (B1166683) and salts, as well as exogenous substances such as dosing vehicles and mobile phase modifiers.[2] The competition for ionization between the analyte and these co-eluting compounds can lead to ion suppression or enhancement.[3]
Q4: How can I quantitatively assess the matrix effect in my TPP analysis?
A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This involves comparing the peak area of TPP in a post-extraction spiked sample (blank matrix extract spiked with TPP) to the peak area of TPP in a neat solution (TPP in a clean solvent).[7][8]
-
An MF value of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.[7]
-
An MF > 1 indicates ion enhancement.[7]
According to FDA guidance, the matrix effect should be evaluated using at least six different sources of the biological matrix.[1]
Troubleshooting Guides
Issue 1: Poor reproducibility and high variability in TPP quantification.
-
Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the biological matrix.[6]
-
Troubleshooting Steps:
-
Evaluate Matrix Effect Quantitatively: As a first step, perform a quantitative assessment of the matrix effect using multiple lots of your biological matrix to confirm if this is the root cause.[1]
-
Optimize Sample Preparation: Enhance your sample cleanup procedure to more effectively remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix effects than protein precipitation (PPT).[9][10]
-
Improve Chromatographic Separation: Modify your HPLC method to better separate TPP from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, the gradient profile, or by using a different HPLC column chemistry.[6][8]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for TPP (e.g., TPP-d15).[7][11] A SIL-IS has nearly identical chemical and physical properties to TPP and will be affected by the matrix in the same way, thus correcting for variations.[7][12]
-
Issue 2: Low sensitivity and a weak TPP signal.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.[2]
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This experiment helps to identify the regions in your chromatogram where ion suppression is occurring. A standard solution of TPP is continuously infused into the mass spectrometer after the HPLC column. Injection of a blank matrix extract will show a dip in the constant TPP signal wherever matrix components elute and cause suppression.[5][6]
-
Optimize Chromatography: Adjust your chromatographic method to shift the retention time of TPP away from the zones of ion suppression identified in the post-column infusion experiment.[6]
-
Enhance Sample Preparation: Focus on removing phospholipids, which are a common cause of ion suppression in plasma and serum samples.[13][14] Phospholipid removal plates or specific SPE cartridges can be employed.[9][13]
-
Sample Dilution: If the concentration of TPP is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[8][15]
-
Issue 3: Non-linear calibration curve for TPP.
-
Possible Cause: Matrix effects that vary with the concentration of the analyte or interfering substances.[6]
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples. This ensures that the standards and samples experience similar matrix effects.[8]
-
Employ the Standard Addition Method: This method involves adding known amounts of a TPP standard to several aliquots of the actual sample. A calibration curve is then generated from these spiked samples, which can accurately determine the original concentration of TPP in the sample by accounting for the specific matrix effect of that sample.[8]
-
Widen the Calibration Range and Use Weighted Regression: If non-linearity persists, you may need to adjust the concentration range of your calibrators and apply a weighted linear regression (e.g., 1/x or 1/x²) to your calibration curve.[6]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes how to calculate the Matrix Factor (MF) to quantify ion suppression or enhancement.[8]
-
Prepare Solution A (Neat Standard): Prepare a standard solution of TPP in a clean solvent (e.g., mobile phase) at a relevant concentration (e.g., mid-QC level).
-
Prepare Blank Matrix Extract: Process a sample of blank matrix (e.g., plasma, tissue homogenate without the analyte) using your established extraction procedure.
-
Prepare Solution B (Post-Spiked Sample): Spike the blank matrix extract from Step 2 with the TPP standard to achieve the same final concentration as in Solution A.
-
Analyze Samples: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak area for TPP.
-
Calculate Matrix Factor:
-
MF = (Peak Area of TPP in Solution B) / (Peak Area of TPP in Solution A)
-
A more detailed calculation for percent matrix effect is: ME (%) = ((Peak Area in Post-Spiked Sample / Peak Area in Neat Solution) - 1) * 100.[16]
-
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol helps visualize at which retention times matrix components are causing ion suppression.[6]
-
Set up the infusion: Infuse a standard solution of TPP at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.
-
Equilibrate the system: Allow the infused TPP signal to stabilize to a constant baseline.
-
Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.
-
Monitor the TPP signal: Observe the signal of the infused TPP. A drop in the baseline indicates a region of ion suppression caused by eluting matrix components.
Data Presentation
Table 1: Example Matrix Factor (MF) Calculation for TPP in Human Plasma
| Plasma Lot | Peak Area (Neat Solution) | Peak Area (Post-Spiked Extract) | Matrix Factor (MF) | % Matrix Effect |
| 1 | 1,250,000 | 980,000 | 0.78 | -22% (Suppression) |
| 2 | 1,250,000 | 1,150,000 | 0.92 | -8% (Suppression) |
| 3 | 1,250,000 | 1,350,000 | 1.08 | +8% (Enhancement) |
| 4 | 1,250,000 | 850,000 | 0.68 | -32% (Suppression) |
| 5 | 1,250,000 | 1,050,000 | 0.84 | -16% (Suppression) |
| 6 | 1,250,000 | 920,000 | 0.74 | -26% (Suppression) |
Table 2: Comparison of Sample Preparation Techniques for TPP Analysis
| Sample Preparation Method | Typical Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect | Throughput |
| Protein Precipitation (PPT) | 85-110 | < 15 | High | High |
| Liquid-Liquid Extraction (LLE) | 70-100 | < 10 | Medium | Medium |
| Solid-Phase Extraction (SPE) | 80-115 | < 10 | Low | Low-Medium |
Note: The data presented in these tables are for illustrative purposes and may vary depending on the specific experimental conditions.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in TPP analysis.
Caption: Experimental workflow for a post-column infusion experiment.
References
- 1. fda.gov [fda.gov]
- 2. eijppr.com [eijppr.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cocarboxylase quantification in complex biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of cocarboxylase (thiamine diphosphate (B83284), TDP) in complex biological samples.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the quantification of this compound using methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Sample Preparation and Handling
-
Question: My this compound recovery is consistently low. What are the potential causes and solutions?
-
Answer: Low recovery of this compound can stem from several factors during sample preparation:
-
Adsorptive Losses: this compound is prone to adsorbing to glass surfaces. This can lead to significant losses, especially at low concentrations. It has been observed that storing thiamine (B1217682) and its phosphorylated derivatives in glass vials can lead to a reduction in peak area.[1]
-
Troubleshooting:
-
Avoid using glass vials and filters. Opt for polypropylene (B1209903) or polycarbonate materials for sample collection, storage, and analysis.[1]
-
If glassware is unavoidable, consider pre-treating it with an alkaline solution to minimize adsorption.[1]
-
-
-
Analyte Instability: this compound is sensitive to light and temperature. Degradation can occur if samples are not handled properly.
-
Inefficient Protein Precipitation: Incomplete removal of proteins from samples like whole blood or tissue homogenates can interfere with analysis and lead to lower recovery.
-
-
-
Question: What is the best way to store biological samples for this compound analysis?
-
Answer: For short-term and long-term stability of this compound and its derivatives, it is recommended to store the starting biological material at -80°C.[3] If immediate analysis is not possible, freezing whole blood samples at -20°C for at least 24 hours prior to analysis can help prevent analyte decomposition.[2]
-
Chromatography (HPLC & LC-MS/MS)
-
Question: I'm observing peak tailing in my HPLC chromatogram. How can I resolve this?
-
Answer: Peak tailing can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the analyte, causing tailing.
-
Column Contamination: Buildup of contaminants on the column frit or packing material can lead to poor peak shape.
-
-
-
Question: My retention times are drifting during an analytical run. What should I check?
-
Answer: Retention time drift can compromise the reliability of your results. Here are some common causes and solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the run.
-
Troubleshooting: Increase the column equilibration time before the first injection.[9]
-
-
Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of volatile components or improper mixing.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
-
-
Question: I am experiencing signal suppression in my LC-MS/MS analysis. How can I mitigate this?
-
Answer: Signal suppression, also known as the matrix effect, is a common issue in LC-MS/MS analysis of complex biological samples. It occurs when co-eluting matrix components interfere with the ionization of the target analyte.[10][11]
-
Troubleshooting:
-
Improve Sample Cleanup: Enhance your sample preparation protocol to remove interfering substances like phospholipids, which are a major cause of matrix effects in blood samples.[12]
-
Optimize Chromatography: Modify your chromatographic method to separate the analyte from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d3-TDP) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by suppression in a similar manner.[5]
-
Passivate the LC System: this compound can interact with metal surfaces in the LC system, leading to poor peak quality and reduced sensitivity. Passivating the flow path with a deactivator solution can improve results.[5][13]
-
-
-
Enzymatic Assays
-
Question: My enzymatic assay is not working or is giving inconsistent results. What are the common pitfalls?
-
Answer: Enzymatic assays require careful attention to detail. Here are some troubleshooting tips:
-
Reagent Preparation and Storage: Ensure all reagents are prepared correctly and stored at the recommended temperatures. Always thaw and prepare fresh reaction mixes immediately before use.[4]
-
Incorrect Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol, as these are critical for enzymatic reactions.[4]
-
Sample-Related Interference: Some substances in biological samples can interfere with enzymatic reactions.[4]
-
Troubleshooting: If interference is suspected, it may be necessary to perform a sample cleanup step, such as deproteinization, before the assay.[4]
-
-
Improper Pipetting: Inaccurate pipetting, especially of small volumes, can lead to significant errors. Use calibrated pipettes and consider preparing a master mix for the reaction components to ensure consistency.[4]
-
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for this compound quantification methods found in the literature.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 20 - 1000 nmol/L | Whole Blood | [5] |
| Lower Limit of Quantification (LLOQ) | 9.4 nmol/L | Whole Blood | [14] |
| Intra- and Inter-day Imprecision | ≤3% | Whole Blood | [5] |
| Accuracy (Spike-Recovery) | ±15% | Whole Blood | [5] |
| Extraction Recovery | 101–102% | Whole Blood | [14] |
Table 2: HPLC Method Performance
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 4 - 400 ng/ml | Whole Blood | [6] |
| Lower Limit of Quantification (LLOQ) | 4 ng/ml | Whole Blood | [6] |
| Lower Limit of Detection (LOD) | 0.2 ng/ml | Whole Blood | [6] |
Experimental Protocols
Protocol 1: this compound Quantification in Whole Blood by LC-MS/MS
This protocol provides a general methodology for the analysis of this compound (TDP) in whole blood samples.
-
Sample Preparation:
-
Thaw frozen whole blood samples.
-
Pipette 100 µL of the hemolyzed blood into a polypropylene microcentrifuge tube.
-
Add 300 µL of a working internal standard solution (e.g., stable-isotope-labeled TDP (d3-TDP) in deionized water).[5]
-
Vortex for 30 seconds.
-
Add 30 µL of 70% perchloric acid (PCA) or an appropriate volume of trichloroacetic acid (TCA) to precipitate proteins.[2][5]
-
Vortex for 1 minute.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean polypropylene autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a reversed-phase column suitable for polar analytes.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).[15]
-
-
Mass Spectrometry Detection:
-
Analyze the samples using a tandem mass spectrometer with positive electrospray ionization (ESI).
-
Monitor the appropriate multiple reaction monitoring (MRM) transitions for this compound and the internal standard. For example, for this compound, the mass transition m/z 425.05 > 121.1 can be used as a quantifier.[5][13]
-
-
Protocol 2: this compound Quantification in Whole Blood by HPLC with Fluorescence Detection
This protocol outlines a common method for this compound analysis using HPLC with pre-column derivatization.
-
Sample Preparation:
-
Perform hemolysis and protein precipitation of whole blood samples using trichloroacetic acid (TCA) as described in the LC-MS/MS protocol.[6]
-
Centrifuge to obtain a clear supernatant.
-
-
Pre-column Derivatization:
-
To a portion of the supernatant, add an alkaline solution of potassium ferricyanide. This reaction converts this compound (non-fluorescent) to its highly fluorescent thiochrome (B1210408) derivative.[1][6]
-
The reaction must be carefully timed and controlled.
-
-
HPLC Analysis:
-
Chromatographic Separation:
-
Inject the derivatized sample onto a reversed-phase column.
-
Use an isocratic elution with a mobile phase typically consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile.[6]
-
-
Fluorescence Detection:
-
Detect the thiochrome derivative using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., excitation at ~360 nm and emission at ~450 nm).[1]
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of thiamin diphosphate in whole blood samples by high-performance liquid chromatography--a method suitable for pediatric diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. msacl.org [msacl.org]
- 14. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
pH and temperature optimization for Cocarboxylase-dependent enzymes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cocarboxylase-dependent enzymes. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in optimizing your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are this compound-dependent enzymes and why are they important?
A1: this compound, also known as thiamine (B1217682) pyrophosphate (TPP), is the active form of vitamin B1 and a crucial cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[1][2] These enzymes play vital roles in cellular energy production by linking glycolysis to the citric acid cycle and participating in the pentose (B10789219) phosphate (B84403) pathway.[3][4] Prominent examples include the pyruvate (B1213749) dehydrogenase complex (PDC), the alpha-ketoglutarate (B1197944) dehydrogenase complex (α-KGDH), and transketolase.[2]
Q2: What are the typical optimal pH and temperature ranges for this compound-dependent enzymes?
A2: The optimal pH and temperature for these enzymes can vary depending on the specific enzyme and its source organism. Generally, many this compound-dependent enzymes from mammalian sources exhibit optimal activity at a physiological pH range of 6.5 to 7.5 and temperatures between 30°C and 40°C.[5][6] However, it is crucial to determine the optimal conditions for your specific enzyme and experimental setup empirically.
Q3: How do pH and temperature affect the activity of this compound-dependent enzymes?
A3: Both pH and temperature are critical factors that influence enzyme structure and function. Deviations from the optimal pH can alter the ionization state of amino acid residues in the active site, affecting substrate binding and catalytic activity.[7] Extreme pH values can lead to irreversible denaturation.[7] Temperature affects the kinetic energy of both the enzyme and substrate molecules.[7] Increasing temperature generally increases the reaction rate up to an optimum, beyond which the enzyme will denature and lose activity.[7]
Q4: My enzyme activity is low despite using the recommended pH and temperature. What else could be the problem?
A4: Several factors beyond pH and temperature can lead to low enzyme activity. These include:
-
Cofactor concentration: Ensure that this compound (TPP) and any other required cofactors (e.g., Mg2+) are present in optimal concentrations.
-
Substrate concentration: The substrate concentration might be limiting the reaction rate.
-
Enzyme integrity: The enzyme may have degraded due to improper storage or handling.
-
Presence of inhibitors: Your sample or buffer may contain inhibitors.
-
Improperly prepared reagents: Ensure all buffers and solutions were prepared correctly.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound-dependent enzymes.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no enzyme activity | Incorrect pH or temperature. | Determine the optimal pH and temperature for your specific enzyme using the protocols provided below. |
| Insufficient cofactor (this compound/TPP) concentration. | Titrate the this compound concentration to find the optimal level. | |
| Enzyme degradation. | Use a fresh enzyme stock. Avoid repeated freeze-thaw cycles. Store the enzyme at the recommended temperature. | |
| Presence of inhibitors in the sample or buffer. | Analyze your sample and buffer components for known inhibitors. Consider a buffer exchange or sample purification step.[8] | |
| Inconsistent results between experiments | Variations in experimental conditions. | Strictly control all experimental parameters, including buffer preparation, pH, temperature, and incubation times.[7] |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. | |
| Reagent degradation. | Prepare fresh reagents, especially substrates and cofactors, for each experiment.[8] | |
| High background signal | Non-enzymatic reaction. | Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction and subtract it from your experimental values. |
| Contaminated reagents. | Use high-purity reagents and sterile techniques to avoid contamination. |
Data Presentation: Optimal pH and Temperature
The following table summarizes the optimal pH and temperature for several common this compound-dependent enzymes from various sources. Note that these are literature values and may require optimization for your specific experimental conditions.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |
| Pyruvate Dehydrogenase Complex | Pisum sativum (pea) mitochondria | 6.5 - 7.5 | Not Specified |
| Ricinus communis (castor bean) proplastids | 7.5 | Not Specified | |
| Alpha-Ketoglutarate Dehydrogenase Complex | Pig heart | 6.6 - 7.4 | Not Specified |
| Brain mitochondria | 7.2 - 7.4 | Not Specified | |
| Escherichia coli | 7.0 | 25 | |
| Transketolase | Escherichia coli | Stable at pH 9, activity loss at low pH | Activity improves with pre-incubation at increasing temperatures |
| Branched-Chain α-Ketoacid Dehydrogenase Complex | Rat muscle | Activity increases at pH 6.95 compared to 7.4 | Not Specified |
Note: The optimal temperature for many of these enzymes is often assumed to be the physiological temperature of the source organism (e.g., ~37°C for mammalian enzymes) but should be experimentally verified.
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines a general method for determining the optimal pH for a this compound-dependent enzyme using a spectrophotometric assay.
Materials:
-
Purified enzyme solution
-
Substrate solution
-
This compound (TPP) solution
-
A series of buffers with different pH values (e.g., citrate, phosphate, Tris-HCl) covering a broad range (e.g., pH 4-10)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a series of reaction mixtures, each containing a different pH buffer.
-
To each reaction mixture, add the substrate and this compound solutions to their final desired concentrations.
-
Equilibrate the reaction mixtures to the optimal temperature of the enzyme.
-
Initiate the reaction by adding a fixed amount of the enzyme solution to each reaction mixture.
-
Immediately measure the change in absorbance over time at the appropriate wavelength for your assay.
-
Calculate the initial reaction rate for each pH value.
-
Plot the initial reaction rates against the corresponding pH values to determine the optimal pH at which the enzyme exhibits maximum activity.[9]
Protocol 2: Determination of Optimal Temperature
This protocol provides a general method for determining the optimal temperature for a this compound-dependent enzyme.
Materials:
-
Purified enzyme solution
-
Substrate solution
-
This compound (TPP) solution
-
Optimal pH buffer
-
Temperature-controlled spectrophotometer or water bath
Procedure:
-
Prepare a set of reaction mixtures, each containing the optimal pH buffer, substrate, and this compound at their final concentrations.
-
Incubate each reaction mixture at a different temperature (e.g., in 5°C increments from 20°C to 60°C).
-
Equilibrate the enzyme solution to the corresponding temperature.
-
Initiate the reaction by adding a fixed amount of the enzyme to each reaction mixture.
-
Measure the initial reaction rate at each temperature.
-
Plot the initial reaction rates against the corresponding temperatures to determine the optimal temperature for enzyme activity.[10]
Visualizations
Pyruvate Dehydrogenase Complex (PDC) in Metabolism
Caption: Role of PDC in linking glycolysis to the citric acid cycle and its regulation.
Alpha-Ketoglutarate Dehydrogenase Complex (α-KGDH) in the Citric Acid Cycle
Caption: The role and regulation of α-KGDH within the citric acid cycle.
Transketolase in the Pentose Phosphate Pathway (Non-Oxidative Phase)
Caption: The central role of Transketolase in the non-oxidative pentose phosphate pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transketolase - Wikipedia [en.wikipedia.org]
- 5. Pyruvate dehydrogenase complex from higher plant mitochondria and proplastids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
Technical Support Center: Stabilizing Cocarboxylase for Long-Term Storage
Welcome to the technical support center for the long-term storage and stabilization of cocarboxylase (thiamine pyrophosphate, TPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and activity of this compound in experimental settings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: this compound is most stable in acidic conditions, with an optimal pH range of 2.0 to 4.0.[1] In alkaline environments, its degradation is significantly accelerated.[1]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures accelerate the degradation of this compound.[1][2] For long-term storage, it is recommended to store this compound solutions at low temperatures, such as -20°C or -80°C, to minimize degradation.[3][4] Solid this compound should be stored at -20°C.[4]
Q3: Can I use a buffer to maintain the optimal pH of my this compound solution?
A3: Yes, using a buffer system is advisable to maintain the optimal pH. However, the type and concentration of the buffer can also influence stability. For instance, in solutions with a pH of 6 or 7, citrate (B86180) buffer has been shown to provide greater stability for thiamine (B1217682) than phosphate (B84403) buffer.[5] It is recommended to use the lowest effective buffer concentration and to validate the stability of this compound in your specific buffer system.[1]
Q4: Are there any substances that can accelerate the degradation of this compound?
A4: Yes, certain substances can accelerate degradation. These include:
-
Sulfites: Sodium metabisulphite has been shown to accelerate the degradation of this compound.[6]
-
Metal Ions: Divalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the degradation of thiamine and its derivatives.[1]
-
Alkaline conditions: As mentioned, a pH above 7.0 significantly increases the rate of degradation.[1][7]
Q5: How can I protect my this compound solution from degradation?
A5: To enhance the stability of your this compound solution, consider the following:
-
pH Control: Maintain the pH between 2.0 and 4.0 using a suitable buffer.[1]
-
Temperature Control: Store solutions at low temperatures (-20°C or -80°C).[3]
-
Chelating Agents: If the presence of metal ions is a concern, consider adding a chelating agent such as EDTA to your solution.[8]
-
Protection from Light: Store this compound solutions in amber vials or otherwise protected from light to prevent photodegradation.[9]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) of this compound with a suitable lyoprotectant can significantly enhance its stability.
Troubleshooting Guides
This section addresses common issues encountered during the storage and use of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Rapid loss of this compound activity in a freshly prepared solution. | - Incorrect pH (too high).- Presence of contaminating metal ions.- High storage temperature.- Exposure to light. | - Verify the pH of the solution and adjust to the 2.0-4.0 range.[1]- Use high-purity water and reagents to minimize metal ion contamination. Consider adding a chelating agent like EDTA.[8]- Prepare and store solutions on ice or at 2-8°C for short-term use and freeze at -20°C or -80°C for long-term storage.[3]- Protect the solution from light by using amber vials or wrapping the container in foil.[9] |
| Precipitate forms in the this compound solution upon storage. | - pH shift leading to insolubility.- Interaction with other components in a complex mixture (e.g., parenteral nutrition solutions).[6] | - Check the pH of the solution. - If in a complex mixture, evaluate the compatibility of all components. This compound can be unstable in the presence of certain amino acid formulations containing sulfites.[6] |
| Inconsistent results in enzymatic assays using this compound as a cofactor. | - Degradation of this compound in the assay buffer.- Incompatibility of the assay buffer with this compound. | - Ensure the pH of the assay buffer is within the stable range for this compound, if compatible with the enzyme's optimal pH.- Prepare fresh this compound solutions for each experiment.- Validate the stability of this compound in your specific assay buffer over the time course of the experiment. |
Data Presentation: this compound Stability Data
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Effect of pH on this compound Stability
| pH | Buffer System | Temperature (°C) | Half-life (t₁/₂) | Reference |
| 2.0 - 4.0 | Various | Ambient | Most Stable | [1] |
| 4 | 0.1 M Phosphate | 25 | 79 weeks (for 10% loss) | [7] |
| 7 | 0.1 M Phosphate | 25 | 3 weeks (for 10% loss) | [7] |
Table 2: Effect of Temperature on this compound Stability
| Temperature (°C) | pH | Storage Form | Stability Notes | Reference |
| 25 | 5.36-6.96 | Solution | Significant degradation over time | [2] |
| 80 | 5.36-6.96 | Solution | 68% degradation after 5 days | [2] |
| -20 | Not specified | Solid | Recommended for storage | [4] |
| -80 | Not specified | Solution | Recommended for long-term storage (up to 6 months) | [3] |
Table 3: Effect of Metal Ions on Thiamine Derivative Stability
| Metal Ion | Concentration (ppm) | Temperature (°C) | Thiamine Remaining (%) after 7 days | Reference |
| None (Control) | 0 | 55 | ~80 | [10] |
| CuCl₂ | 50 | 55 | ~20 | [10] |
| FeCl₃ | 50 | 55 | ~5 | [10] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This method allows for the quantitative determination of this compound in solution to assess its stability over time.
Materials:
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M ammonium (B1175870) acetate, pH adjusted to 5.8 with 0.1% acetic acid.[1][10]
-
Potassium ferricyanide (B76249) solution (for post-column derivatization)
-
Sodium hydroxide (B78521) solution
-
Trichloroacetic acid (TCA) solution for sample preparation
-
This compound standard
-
Volumetric flasks, pipettes, and syringes with 0.22 µm filters
Procedure:
-
Sample Preparation:
-
To an aliquot of the this compound solution under investigation, add an equal volume of cold TCA solution to precipitate proteins and other macromolecules.
-
Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the mobile phase. A gradient elution may be used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.[1]
-
Inject the prepared sample supernatant onto the column.
-
After separation on the column, the eluent is mixed with the potassium ferricyanide solution in an alkaline medium (post-column derivatization) to convert this compound to the fluorescent thiochrome (B1210408) derivative.
-
Detect the thiochrome derivative using a fluorescence detector with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
Protocol 2: Lyophilization for Long-Term Storage of this compound
This protocol provides a general guideline for lyophilizing this compound to enhance its long-term stability.
Materials:
-
This compound
-
Lyoprotectant (e.g., trehalose, sucrose, or mannitol)
-
High-purity water
-
Lyophilizer (freeze-dryer)
-
Serum vials and stoppers
Procedure:
-
Formulation:
-
Prepare a solution of this compound in high-purity water at the desired concentration.
-
Dissolve a lyoprotectant, such as trehalose, in the this compound solution. A common starting concentration for the lyoprotectant is 5% (w/v). The optimal lyoprotectant and its concentration should be determined empirically.
-
-
Filling and Freezing:
-
Dispense the formulated this compound solution into sterile serum vials.
-
Partially insert the lyophilization stoppers onto the vials.
-
Place the vials on the shelves of the lyophilizer.
-
Freeze the solution. This is a critical step and the freezing rate can impact the final product. A typical freezing temperature is -40°C or lower, held for several hours to ensure complete solidification.
-
-
Primary Drying (Sublimation):
-
Once the product is completely frozen, a vacuum is applied to the chamber (e.g., below 100 mTorr).
-
The shelf temperature is raised to facilitate the sublimation of ice. The temperature should be kept below the collapse temperature of the formulation. This phase removes the bulk of the water.
-
-
Secondary Drying (Desorption):
-
After all the ice has sublimated, the shelf temperature is gradually increased to remove residual bound water. This step is crucial for achieving a low final moisture content, which is essential for long-term stability.
-
-
Stoppering and Storage:
-
Once secondary drying is complete, the vials are sealed under vacuum or after backfilling with an inert gas like nitrogen.
-
Store the lyophilized product at the recommended temperature, protected from light and moisture.
-
Visualizations
Caption: this compound degradation pathway.
Caption: Experimental workflow for stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 154-87-0・this compound Standard・032-11651[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Stability of this compound in parenteral nutrition mixtures stored in multilayer bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of injection solutions of vitamin B1 Part 1: Influence of chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. open.clemson.edu [open.clemson.edu]
Technical Support Center: Cocarboxylase (Thiamine Pyrophosphate) Fluorescence Assays
Welcome to the technical support center for Cocarboxylase (Thiamine Pyrophosphate, TPP) fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence, ensuring high-quality, reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound fluorescence assays, with a focus on identifying and eliminating sources of high background noise.
Q1: What are the primary sources of high background fluorescence in my assay?
High background fluorescence can originate from several sources, broadly categorized as instrumentation, reagents, and the sample itself.[1][2][3]
-
Reagent-Based Background:
-
Contaminated Reagents: Impurities in buffers, solvents, or assay reagents can fluoresce.[1] Always use high-purity or fluorescence-grade reagents.
-
Degraded Reagents: The oxidizing agent (e.g., potassium ferricyanide) used to convert TPP to the fluorescent thiochrome (B1210408) can degrade, leading to inconsistent results.[4] this compound (TPP) itself can be unstable, especially at neutral or alkaline pH.[4][5]
-
Media Components: If working with cell cultures, formulated serum-free media can contain components that are susceptible to light-induced degradation, causing fluorescence signal loss or alteration.[6]
-
-
Sample-Based Background (Autofluorescence):
-
Consumables and Instrumentation:
Q2: My blank wells (containing only reagents, no sample) have high fluorescence. How can I fix this?
High fluorescence in blank wells points directly to issues with your reagents or assay consumables.[1]
-
Solution 1: Use Appropriate Consumables. Switch to black-walled, clear-bottom microplates, which are designed to minimize stray light and reduce well-to-well crosstalk.[1] If you are using plastic-bottom dishes, consider switching to glass-bottom vessels which have lower intrinsic fluorescence.[3]
-
Solution 2: Verify Reagent Purity. Prepare fresh buffers using high-purity water and fluorescence-grade reagents. Test each component individually to identify the source of the background signal.
-
Solution 3: Check Oxidizing Agent. Prepare the oxidizing agent solution fresh for each experiment, as it can degrade over time.[4]
Q3: How can I reduce autofluorescence from my biological sample?
Autofluorescence is a common challenge when working with cells or tissue homogenates.[7][9]
-
Solution 1: Photobleaching. Before adding fluorescent probes, expose the sample to the excitation light for a period. This can selectively destroy the endogenous fluorophores.[10][11] White light from an LED array can be effective for this purpose.[10][11]
-
Solution 2: Chemical Quenching. Use quenching agents like Sudan Black B or Eriochrome Black T to reduce lipofuscin-related autofluorescence.[9] However, these should be used with caution as they can sometimes affect the specific signal.[11]
-
Solution 3: Spectral Separation. If possible, choose a fluorescent probe with excitation and emission spectra that do not overlap with the autofluorescence spectrum of your sample.[7] Autofluorescence is often highest in the blue and green channels, so using far-red fluorophores can be beneficial.[7][9]
-
Solution 4: Include Controls. Always run an unstained sample control to quantify the level of autofluorescence, which can then be subtracted from the total signal.[3][7]
Q4: My signal is bright initially but fades quickly during measurement. What is happening?
This phenomenon is known as photobleaching, the photochemical destruction of a fluorophore upon exposure to excitation light.[12]
-
Solution 1: Minimize Light Exposure. Reduce the time the sample is exposed to the excitation light. Focus on the sample using transmitted light before switching to fluorescence for image capture.[12]
-
Solution 2: Reduce Excitation Intensity. Use neutral-density (ND) filters to decrease the intensity of the excitation light.[12]
-
Solution 3: Use Antifade Reagents. For fixed samples, use a mounting medium containing an antifade reagent to protect the fluorophore.
-
Solution 4: Create a Photobleach Curve. To ensure accurate quantification, measure the rate of fluorescence decay and use this curve to normalize your data for any signal loss due to photobleaching.[12]
Q5: What are common chemical interferences in thiochrome-based this compound assays?
The chemical oxidation of TPP to thiochrome is sensitive to other molecules in the sample.
-
Reducing Agents: Substances with antioxidant capacity, such as ascorbic acid (Vitamin C), can compete for the oxidizing agent (e.g., potassium ferricyanide), preventing the complete conversion of TPP to thiochrome and leading to a weaker signal.[13]
-
Complexing Agents: Polyphenols can form complexes with thiamine, potentially interfering with the assay.[13]
Data & Parameters
The following tables summarize key parameters and potential interferences relevant to this compound fluorescence assays.
Table 1: Common Sources of Background Fluorescence and Recommended Solutions
| Source of Background | Potential Cause | Recommended Solution | Citation |
| Reagents & Buffers | Intrinsic fluorescence of low-purity chemicals. | Use high-purity, fluorescence-grade reagents and solvents. | [1] |
| Degradation of oxidizing agent (e.g., ferricyanide). | Prepare fresh oxidizing agent solution before each assay. | [4] | |
| Assay Plates | High intrinsic fluorescence of standard polystyrene plates. | Use black-walled, clear-bottom plates specifically designed for fluorescence. | [1][3] |
| Biological Sample | Endogenous fluorophores (NADH, FAD, lipofuscin). | Perform photobleaching pre-treatment or use chemical quenchers like Sudan Black B. | [7][9][10] |
| Aldehyde fixation (e.g., formalin). | Minimize fixation time; consider alternative fixatives like chilled ethanol. | [9] | |
| Instrumentation | Incorrect excitation/emission filter set. | Ensure filters match the spectral properties of thiochrome. | [1] |
| Detector gain is set too high. | Optimize gain settings using a positive control to avoid saturation and reduce noise. | [1] |
Table 2: Potential Chemical Interferences in Thiochrome-Based Assays
| Interfering Substance | Mechanism of Interference | Mitigation Strategy | Citation |
| Ascorbic Acid (Vitamin C) | Consumes the oxidizing agent (ferricyanide), preventing thiochrome formation. | Sample cleanup (e.g., solid-phase extraction) may be necessary for complex matrices. | [13] |
| Polyphenols | Can form complexes with thiamine, making it unavailable for oxidation. | Include a sample preparation step to remove interfering compounds. | [13] |
| Other Reducing Agents | Compete with TPP for the oxidizing agent. | Run appropriate controls to assess the matrix effect. | [13] |
Experimental Protocols & Workflows
Protocol: General Thiochrome-Based this compound (TPP) Assay
This protocol provides a generalized workflow for the quantification of TPP by converting it to the fluorescent derivative thiochrome. Note: Concentrations and incubation times should be optimized for your specific application.
-
Sample Preparation:
-
Prepare standards and samples in a low-fluorescence buffer (e.g., phosphate (B84403) buffer).
-
If working with biological matrices, perform necessary extraction and purification steps to remove interfering substances.
-
-
Assay Setup:
-
Pipette samples and standards into a black-walled, clear-bottom 96-well plate.
-
Include "no-sample" blanks (buffer and reagents only) and "unstained" sample controls (sample and buffer, no oxidizing agent).
-
-
Oxidation Reaction:
-
Under alkaline conditions (e.g., pH > 10, achieved by adding NaOH), add a freshly prepared oxidizing agent (e.g., potassium ferricyanide) to each well to initiate the conversion of TPP to thiochrome.[4]
-
Incubate for a defined period (e.g., 5-15 minutes) at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the "no-sample" blank wells from all other readings.
-
If necessary, subtract the autofluorescence signal (from "unstained" sample controls).
-
Generate a standard curve and determine the concentration of TPP in the unknown samples.
-
Visualized Experimental Workflow
Caption: Diagram 1: A step-by-step workflow for a typical this compound fluorescence assay.
Troubleshooting Logic and Pathways
Visualized Troubleshooting Guide
When encountering high background, use the following decision tree to diagnose the potential source of the issue.
Caption: Diagram 2: A decision tree to systematically troubleshoot high background fluorescence.
Thiochrome Conversion Pathway and Interferences
The core of the assay is the chemical conversion of non-fluorescent this compound (TPP) into highly fluorescent thiochrome. Understanding this reaction is key to troubleshooting.
Caption: Diagram 3: The oxidation of this compound to fluorescent thiochrome and potential interferences.
References
- 1. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of this compound in parenteral nutrition mixtures stored in multilayer bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Fluorometric Detection of Thiamine Based on Hemoglobin–Cu3(PO4)2 Nanoflowers (NFs) with Peroxidase Mimetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.horiba.com [static.horiba.com]
Overcoming substrate inhibition in Cocarboxylase-dependent reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering substrate inhibition in cocarboxylase-dependent reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are this compound-dependent reactions?
A1: this compound is the bioactive form of vitamin B1, also known as thiamine (B1217682) pyrophosphate (TPP) or thiamine diphosphate (B83284) (ThDP).[1][2] It is an essential cofactor for a variety of enzymes that catalyze key metabolic reactions.[2][3] These reactions are crucial for carbohydrate metabolism, including the breakdown of sugars for energy.[2][4]
Key this compound-dependent enzymes include:
-
Pyruvate (B1213749) decarboxylase (PDC): Involved in alcoholic fermentation.[5]
-
Transketolase (TKT): A key enzyme in the pentose (B10789219) phosphate (B84403) pathway.[6]
-
α-Keto acid dehydrogenase complexes (e.g., pyruvate dehydrogenase complex, α-ketoglutarate dehydrogenase complex): Link glycolysis to the citric acid cycle.[4]
Q2: What is substrate inhibition and why does it occur in this compound-dependent reactions?
A2: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at excessively high substrate concentrations.[7] Instead of reaching a maximum velocity (Vmax) and plateauing, the reaction rate begins to decline. This occurs in approximately 20-25% of all known enzymes.
In this compound-dependent reactions, substrate inhibition can occur for several reasons:
-
Formation of an Unproductive Ternary Complex: A second substrate molecule may bind to a secondary, lower-affinity site on the enzyme-substrate complex, forming an inactive or less active E-S-S complex.
-
Blockage of Product Release: A substrate molecule might bind to the enzyme-product complex, obstructing the exit of the product from the active site and stalling the catalytic cycle.
-
Cofactor Inactivation: In some cases, high substrate concentrations can lead to the inactivation of the this compound (TPP) cofactor itself. For instance, in transketolase, high concentrations of the acceptor substrate ribose-5-phosphate (B1218738) in the presence of reducing agents can lead to a loss of the catalytic function of TPP.[8][9]
Q3: Which this compound-dependent enzymes are known to exhibit substrate inhibition?
A3: Substrate inhibition has been observed in several this compound-dependent enzymes, most notably:
-
Pyruvate Decarboxylase (PDC): Inhibition by high concentrations of pyruvate has been reported.[10]
-
Transketolase (TKT): Inhibition by the acceptor substrate, such as ribose-5-phosphate, has been documented.[8]
Troubleshooting Guides
This section provides practical guidance for identifying and overcoming substrate inhibition in your experiments.
Issue 1: My reaction rate decreases at high substrate concentrations.
This is the classic sign of substrate inhibition. The following workflow can help you diagnose and mitigate the issue.
Troubleshooting Steps:
-
Confirm Substrate Inhibition:
-
Action: Perform a detailed substrate titration experiment, covering a wide range of concentrations, including those well above the suspected inhibitory level.
-
Expected Result: A bell-shaped curve on a velocity vs. [Substrate] plot, where the rate increases, reaches a maximum, and then decreases.
-
-
Optimize Substrate Concentration:
-
Action: Based on the titration curve, identify the substrate concentration that yields the maximum reaction velocity (Vmax) without causing significant inhibition. For routine assays, use this optimal concentration.[11]
-
Rationale: Operating at the optimal substrate concentration ensures maximal enzyme activity and reproducible results.
-
-
Optimize Assay Conditions:
-
Adjust pH and Buffer System:
-
Action: Perform a pH sweep to determine the optimal pH for your enzyme.[12] Test different buffer systems at the optimal pH, as some buffer components can be inhibitory.[13]
-
Rationale: The ionization state of active site residues and the substrate are pH-dependent, which can influence both catalysis and substrate inhibition.[14] For example, the activity of the pyruvate dehydrogenase complex is sensitive to both pH and ionic strength.[13]
-
-
Vary Cofactor (this compound/TPP) Concentration:
-
Action: Titrate the concentration of TPP in your assay. Ensure that the TPP concentration is not limiting and investigate if higher concentrations can help stabilize the enzyme at high substrate levels.
-
Rationale: For some enzymes, substrate inhibition is linked to the inactivation of the TPP cofactor.[8] Ensuring an optimal and stable concentration of TPP is crucial. TPP solutions are most stable in acidic conditions (pH 2.0-4.0).
-
-
Modify Ionic Strength:
-
Action: Vary the concentration of salts (e.g., NaCl, KCl) in your assay buffer.
-
Rationale: Ionic strength can affect the electrostatic interactions between the enzyme and substrate, potentially influencing the binding of the inhibitory substrate molecule.[13]
-
-
-
Consider Alternative Substrates:
-
Action: If available, test alternative substrates for your enzyme.
-
Rationale: Some enzymes can act on multiple substrates with different affinities and inhibitory potentials. An alternative substrate might not cause inhibition at high concentrations. For example, site-directed mutagenesis of pyruvate decarboxylase has been shown to alter its substrate specificity, allowing it to act on longer aliphatic and aromatic 2-keto acids.[1][15]
-
Issue 2: My coupled enzyme assay is giving inconsistent results.
Coupled assays are frequently used for this compound-dependent enzymes, such as the NADH-coupled assay for pyruvate decarboxylase.[16] Problems in the coupling reaction can be mistaken for issues with the primary enzyme.
References
- 1. Active site mutants of pyruvate decarboxylase from Zymomonas mobilis--a site-directed mutagenesis study of L112, I472, I476, E473, and N482 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermostable and O2-Insensitive Pyruvate Decarboxylases from Thermoacidophilic Archaea Catalyzing the Production of Acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure and functional characterization of pyruvate decarboxylase from Gluconacetobacter diazotrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Substrate inhibition of transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datapdf.com [datapdf.com]
- 10. [Inhibition of yeast pyruvate decarboxylase by alkyl phosphates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 12. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of ionic strength and pH on the activity of pyruvate dehydrogenase complex from pig kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Study of pH-dependence of kinetic parameters of pyruvate kinase from bovine adrenal cortex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exchanging the substrate specificities of pyruvate decarboxylase from Zymomonas mobilis and benzoylformate decarboxylase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme assays [bio-protocol.org]
Technical Support Center: Quality Control for Commercial Cocarboxylase Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Cocarboxylase (Thiamine Pyrophosphate) preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key functions?
A1: this compound, also known as Thiamine Pyrophosphate (TPP) or Thiamine Diphosphate (ThDP), is the biologically active coenzyme form of Vitamin B1 (Thiamine).[1] It is essential for numerous metabolic processes, primarily in carbohydrate metabolism.[2] this compound acts as a cofactor for several key enzymes, including:
-
Pyruvate (B1213749) dehydrogenase complex (PDC): This complex catalyzes the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the citric acid cycle (Krebs cycle) for cellular energy production.[3][4]
-
α-ketoglutarate dehydrogenase: An enzyme in the citric acid cycle.
-
Transketolase: An enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for the synthesis of nucleotides and NADPH.[5]
A deficiency in this compound can lead to metabolic disturbances, including the accumulation of pyruvate and lactic acid, affecting the heart, muscles, and nervous system.[2]
Q2: What are the typical quality control tests performed on commercial this compound preparations?
A2: Quality control for this compound, as an Active Pharmaceutical Ingredient (API), involves a series of tests to ensure its identity, purity, strength, and quality.[6] Key tests include:
-
Description: Visual inspection of physical appearance (e.g., color, form).[7]
-
Solubility: Testing the solubility in specified solvents.[7]
-
Identification: Using techniques like Infrared (IR) spectroscopy or High-Performance Liquid Chromatography (HPLC) to confirm the material is this compound.[6]
-
Assay/Potency: Quantifying the amount of this compound, typically by HPLC.
-
Impurities: Detecting and quantifying any related substances, degradation products, or residual solvents.[6]
-
Water Content or Loss on Drying (LOD): Measuring the amount of water or volatile matter.[7]
-
Enzymatic Activity: Assessing the functional potency of this compound as a coenzyme.
Q3: How should this compound preparations be stored?
A3: this compound is sensitive to factors like heat and moisture. It should be stored in well-closed containers at controlled, cool temperatures, often between 2°C to 8°C, and protected from light.[8] Some suppliers recommend storage at -20°C.[9] Always refer to the manufacturer's specific storage instructions on the certificate of analysis or product datasheet.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Q1: I'm observing peak tailing in my this compound HPLC chromatogram. What could be the cause and how can I fix it?
A1: Peak tailing is a common issue in the HPLC analysis of polar compounds like this compound. Here are potential causes and solutions:
-
Cause: Interaction with active silanols on the silica-based column. This compound has basic amine groups that can interact with acidic silanol (B1196071) groups on the column packing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing these interactions.
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent (e.g., hexane (B92381) sulfonic acid) to the mobile phase can mask the polar groups of this compound, improving peak shape.[10]
-
Use a High-Purity Silica (B1680970) Column: Modern, high-purity silica columns have fewer active silanol sites.
-
-
-
Cause: Column overload.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Cause: Contamination of the column or guard column.
-
Solution: Flush the column with a strong solvent or replace the guard column.[11]
-
Q2: My retention times for this compound are shifting between injections. What should I check?
A2: Retention time variability can compromise the reliability of your results. Consider the following:
-
Cause: Insufficient column equilibration. This is particularly relevant when using ion-pairing reagents, which require a longer time to equilibrate.[11]
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.
-
-
Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixing performance is optimal.[12]
-
-
Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[12]
-
-
Cause: Leaks in the HPLC system.
-
Solution: Check for any loose fittings, especially between the injector, column, and detector.
-
Enzymatic Activity Assay Troubleshooting
Q1: The measured enzymatic activity of my this compound preparation is lower than expected. What could be the reason?
A1: Low enzymatic activity can be due to several factors related to the this compound itself or the assay conditions.
-
Cause: Degradation of the this compound preparation.
-
Solution: Ensure the this compound has been stored correctly (cool, dry, protected from light). Prepare fresh solutions for each experiment as this compound can be unstable in aqueous solutions.
-
-
Cause: Suboptimal assay conditions. The activity of TPP-dependent enzymes is sensitive to pH, temperature, and cofactor concentrations.
-
Solution:
-
Verify pH and Temperature: Ensure the buffer pH and incubation temperature are optimal for the specific enzyme being used (e.g., pyruvate decarboxylase, transketolase).
-
Check Cofactor Concentrations: Ensure that essential cofactors for the enzyme, such as Mg²⁺, are present in sufficient concentrations in the reaction mixture.
-
-
-
Cause: Enzyme (apoenzyme) quality. The apoenzyme used in the assay (the enzyme without its TPP cofactor) may have low activity.
-
Solution: Use a reliable source for the apoenzyme and handle it according to the supplier's instructions. Run a positive control with a known standard of this compound to verify the enzyme's performance.
-
Q2: I'm seeing high background noise or a drifting baseline in my spectrophotometric activity assay.
A2: High background or a drifting baseline can interfere with accurate measurement of enzyme kinetics.
-
Cause: Contamination of reagents or cuvettes.
-
Solution: Use high-purity water and reagents. Ensure cuvettes are clean and free of scratches.
-
-
Cause: Instability of NADH. If using a coupled assay that measures NADH consumption, NADH can degrade over time.
-
Solution: Prepare NADH solutions fresh and keep them on ice and protected from light.
-
-
Cause: Side reactions or substrate instability.
-
Solution: Run a blank reaction without the this compound or the enzyme to check for any non-enzymatic reactions that could be contributing to the signal change.
-
Data Presentation
Table 1: Typical Quality Control Specifications for this compound (Thiamine Pyrophosphate)
| Test Parameter | Method | Acceptance Criteria |
| Identification | Infrared (IR) Spectroscopy | The IR spectrum of the sample should be concordant with the spectrum of a this compound reference standard. |
| Assay | HPLC | 98.0% - 102.0% (on the anhydrous basis) |
| Water Content | Karl Fischer Titration | Not more than 5.0% |
| Related Substances | HPLC | Individual unspecified impurity: Not more than 0.10%Total impurities: Not more than 1.0% |
| Residue on Ignition | Sulfated Ash | Not more than 0.1% |
| pH | Potentiometric | 1.0 - 2.0 (for a 1% w/v solution) |
Note: These are example specifications and may vary between different pharmacopeias and manufacturers. Always refer to the product-specific Certificate of Analysis.
Experimental Protocols
Purity and Assay of this compound by HPLC
This method is for the quantification of this compound and the determination of related substances.
Methodology:
-
Chromatographic System:
-
Column: C18, 5 µm, 4.6 mm x 250 mm
-
Mobile Phase: A solution containing a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an ion-pairing agent (e.g., 5 mM sodium 1-hexanesulfonate) in a mixture of water and methanol (B129727) (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the commercial this compound preparation in the mobile phase to obtain a concentration similar to the standard solution.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the peak area.
-
Inject the sample solution and record the peak areas of the main peak and any impurity peaks.
-
-
Calculations:
-
Assay: Calculate the percentage of this compound in the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
-
Impurities: Calculate the percentage of each impurity by comparing its peak area to the area of the main peak in the standard chromatogram (assuming a response factor of 1.0 if not otherwise determined).
-
Enzymatic Activity Assay of this compound using Transketolase
This assay determines the functional activity of this compound by measuring its ability to activate the apo-transketolase enzyme. The activity is measured by a coupled reaction that monitors the consumption of NADH at 340 nm.
Methodology:
-
Principle: this compound (TPP) acts as a coenzyme for transketolase. In this assay, the rate of the transketolase-catalyzed reaction is measured in the presence of the this compound sample. The reaction is coupled to other enzymes that result in the oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.6)
-
Ribose-5-phosphate (substrate)
-
Apo-transketolase enzyme preparation
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (coupling enzymes)
-
NADH solution
-
Magnesium chloride (MgCl₂) solution
-
This compound standard and sample solutions
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, ribose-5-phosphate, coupling enzymes, NADH, and MgCl₂.
-
Add the apo-transketolase enzyme and mix.
-
Initiate the reaction by adding a specific amount of the this compound sample solution (or standard solution).
-
Immediately place the cuvette in a spectrophotometer set to 340 nm and record the decrease in absorbance over time (e.g., for 5-10 minutes).
-
-
Calculations:
-
Determine the rate of reaction (change in absorbance per minute) from the linear portion of the curve.
-
The activity of the this compound preparation is proportional to the reaction rate and can be quantified by comparing it to the rate obtained with a known concentration of a this compound standard. One unit of activity can be defined as the amount of this compound that causes a specific rate of NADH consumption under the defined assay conditions.
-
Visualizations
Caption: Quality control workflow for commercial this compound.
Caption: Role of this compound in the Pyruvate Dehydrogenase Complex.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. extranet.who.int [extranet.who.int]
- 3. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. thepharmamaster.com [thepharmamaster.com]
- 7. youtube.com [youtube.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Cocarboxylase vs. Thiamine for Reversing Deficiency Symptoms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) is a critical water-soluble vitamin essential for cellular energy metabolism. Its deficiency can lead to severe neurological and cardiovascular disorders such as beriberi and Wernicke-Korsakoff syndrome.[1][2] Thiamine's biologically active form is cocarboxylase, also known as thiamine pyrophosphate (TPP).[1] While thiamine is the standard treatment for deficiency, the direct administration of this compound presents a theoretical alternative. This guide provides a detailed comparison of this compound and thiamine for reversing deficiency symptoms, summarizing available data, and outlining experimental considerations.
Biochemical and Clinical Characteristics
| Feature | Thiamine (Thiamine Hydrochloride/Mononitrate) | This compound (Thiamine Pyrophosphate) |
| Biochemical Role | Precursor to this compound.[2] | The biologically active coenzyme form of thiamine.[1] |
| Mechanism of Action | Absorbed and then converted to this compound intracellularly by the enzyme thiamine pyrophosphokinase.[2] | Directly acts as a cofactor for key enzymes in carbohydrate and amino acid metabolism.[1] |
| Standard Clinical Use | Standard of care for the treatment and prevention of thiamine deficiency states like beriberi and Wernicke-Korsakoff syndrome.[3][4] | Primarily used in experimental settings and in some regions for various conditions, though not the standard for deficiency treatment.[5] |
| Route of Administration | Oral, intramuscular, or intravenous.[3] | Typically administered parenterally in experimental studies.[5] |
| Potential Advantages | Well-established safety and efficacy profile; readily available and cost-effective. | May be beneficial in conditions where the conversion of thiamine to this compound is impaired. |
| Potential Disadvantages | Requires enzymatic conversion to its active form, which could be a limiting factor in certain conditions. | Less clinical data available on its efficacy and safety for treating deficiency symptoms compared to thiamine. |
Signaling and Metabolic Pathways
Thiamine, upon entering the cell, is converted to its active form, this compound (thiamine pyrophosphate), which is an essential cofactor for several key enzymes in central metabolic pathways.
Caption: Metabolic activation of thiamine to this compound and its role as a cofactor.
Experimental Protocols
While direct comparative studies are lacking, the following protocols represent typical methodologies for evaluating thiamine and this compound.
Standard Protocol for Thiamine Administration in Wernicke-Korsakoff Syndrome
This protocol is based on established clinical guidelines for the treatment of Wernicke-Korsakoff syndrome, a severe neurological manifestation of thiamine deficiency.[6]
-
Patient Population: Patients presenting with clinical signs of Wernicke-Korsakoff syndrome, including confusion, ataxia, and ophthalmoplegia.[7]
-
Intervention:
-
Acute Phase: Administration of high-dose intravenous thiamine, typically 500 mg infused over 30 minutes, three times daily for 3 to 5 days.[6] It is crucial to administer thiamine before any glucose-containing fluids.
-
Follow-up Phase: After the acute phase, the dosage is often reduced to 250 mg intravenously or intramuscularly daily for 3 to 5 days.[6]
-
Maintenance Phase: Once the patient's condition has stabilized and they can tolerate oral intake, they are transitioned to oral thiamine, typically 100 mg daily.[6]
-
-
Outcome Measures:
-
Primary: Improvement in neurological symptoms, such as resolution of ophthalmoplegia and improvement in ataxia and mental status.
-
Secondary: Measurement of erythrocyte transketolase activity or whole blood/serum thiamine levels to confirm biochemical correction of the deficiency.[8]
-
Experimental Protocol for this compound Administration in a Canine Model of Myocardial Infarction
The following is a summary of an experimental protocol used to evaluate the effects of this compound in a non-deficiency state (myocardial infarction) in dogs.[5] This provides an example of how this compound has been studied in a controlled setting.
-
Animal Model: Healthy mongrel dogs.
-
Experimental Design:
-
A myocardial infarction was experimentally induced by ligating the left anterior descending artery for 60 minutes.
-
Animals were divided into two groups:
-
Group I (Control): Received an equal volume of D5W (5% dextrose in water).
-
Group II (Treatment): Received this compound (150 mg/kg) intravenously at 15 and 45 minutes after ligation.
-
-
-
Data Collection: Hemodynamic parameters (heart rate, arterial pressure, cardiac output), myocardial oxygen consumption, and electrocardiographic data were collected at baseline, and at 15, 30, and 60 minutes after ligation.
-
Outcome Measures:
-
Primary: Changes in hemodynamic performance, expressed as a percentage recovery from pre-ligation values.
-
Secondary: Electrocardiographic improvements.
-
The study found that the this compound-treated group showed significant beneficial hemodynamic changes, including decreased heart rate, increased stroke volume, and decreased myocardial oxygen consumption compared to the control group.[5]
Hypothetical Experimental Workflow for a Comparative Study
A direct comparison of thiamine and this compound for reversing deficiency symptoms would be invaluable. The following diagram outlines a potential experimental workflow for such a study.
Caption: A potential experimental workflow for a comparative study of thiamine and this compound.
Conclusion
Thiamine is the well-established and standard treatment for reversing symptoms of its deficiency. This compound, as the active form of thiamine, presents a theoretically advantageous alternative, particularly in cases where the conversion of thiamine to its active form may be compromised. However, a lack of direct comparative clinical trials means that the administration of thiamine remains the evidence-based approach. The experimental protocol in a canine model of myocardial infarction demonstrates the potential therapeutic effects of this compound outside of deficiency states.[5] Future research, following a rigorous experimental workflow, is necessary to directly compare the efficacy and safety of this compound versus thiamine for the treatment of deficiency symptoms and to delineate specific patient populations that may benefit from direct this compound administration.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beriberi (Thiamine Deficiency) Treatment & Management: Approach Considerations, Activity [emedicine.medscape.com]
- 4. droracle.ai [droracle.ai]
- 5. Beneficial effects of this compound in the treatment of experimental myocardial infarction in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Wernicke-Korsakoff Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Vitamin B1 (Thiamine) Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis: Benfotiamine vs. Cocarboxylase
An objective guide for researchers and drug development professionals on the pharmacokinetic and pharmacodynamic profiles of benfotiamine (B1667992) and its active metabolite, cocarboxylase (thiamine pyrophosphate).
Introduction
Thiamine (B1217682) (Vitamin B1) is a critical coenzyme in cellular metabolism. Its biologically active form, thiamine pyrophosphate (TPP), also known as this compound, is essential for key enzymes in carbohydrate and energy metabolism. However, the clinical utility of standard thiamine is often limited by its low bioavailability. This has led to the development of derivatives like benfotiamine, a lipid-soluble prodrug designed for enhanced absorption. This guide provides a detailed comparison of the kinetics of benfotiamine and this compound, supported by experimental data, to inform research and development in relevant therapeutic areas.
Metabolic Fate: From Prodrug to Active Coenzyme
Benfotiamine and this compound represent two distinct approaches to elevating systemic levels of the active coenzyme TPP. Benfotiamine is a precursor that undergoes metabolic conversion, whereas this compound is the active form itself, typically administered directly.
Oral benfotiamine is dephosphorylated in the intestine to S-benzoylthiamine, a lipid-soluble molecule that is readily absorbed into the bloodstream.[1] Within erythrocytes and the liver, it is then converted to thiamine, which is subsequently phosphorylated to thiamine pyrophosphate (TPP), the active this compound.[1][2] This metabolic pathway underscores benfotiamine's function as a highly bioavailable oral prodrug for delivering thiamine.
Comparative Pharmacokinetics
The primary kinetic distinction between benfotiamine and this compound lies in their bioavailability and typical routes of administration. Benfotiamine is designed for superior oral absorption compared to water-soluble thiamine salts, leading to significantly higher plasma levels of thiamine and intracellular levels of TPP.[2][3] this compound, being the active molecule, is often administered parenterally (intravenously or intramuscularly) for immediate and complete systemic availability, bypassing absorption limitations.[4]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters derived from clinical studies. Table 1 compares the outcomes of oral benfotiamine administration against a standard water-soluble thiamine salt, highlighting the superior bioavailability of benfotiamine in delivering thiamine and its active phosphate (B84403) esters.
Table 1: Pharmacokinetic Parameters of Thiamine in Plasma After Oral Administration (Data from a randomized, crossover study in 20 healthy male volunteers)[5]
| Parameter | 300 mg Benfotiamine | 220 mg Thiamine Hydrochloride |
| Cmax (µg/L) | 568.3 ± 122.0 | 70.5 ± 46.2 |
| AUC0-24 (µg·h·L-1) | 1763.1 ± 432.7 | 182.0 ± 93.8 |
| t1/2 (h) | 2.5 ± 0.2 | 2.0 ± 0.8 |
| Relative Bioavailability of Thiamine (%) | 1147.3 ± 490.3 | (Reference) |
Table 2: Pharmacokinetic Parameters of Thiamine Diphosphate (B83284) (TDP/Cocarboxylase) in Erythrocytes After Oral Administration (Data from the same study as Table 1)[5]
| Parameter | 300 mg Benfotiamine | 220 mg Thiamine Hydrochloride |
| AUC0-24 (µg·h·L-1) | 3212.4 ± 740.7 | 881.8 ± 316.2 |
| Relative Bioavailability of TDP (%) | 392.1 ± 114.8 | (Reference) |
Direct pharmacokinetic data for orally administered this compound is scarce due to its poor absorption. However, intravenous administration studies of thiamine provide insight into the kinetics of its phosphate esters once in circulation. Following a 50 mg IV dose of thiamine HCl, the half-life of thiamine diphosphate (this compound) was found to be 664 minutes.[6]
Mechanism of Action: Therapeutic Implications
The therapeutic efficacy of benfotiamine is a direct result of its ability to robustly increase intracellular concentrations of this compound (TPP).[7] Elevated TPP levels enhance the activity of TPP-dependent enzymes, most notably transketolase.[7] This activation is crucial in conditions of hyperglycemia, where it diverts excess glycolytic metabolites away from pathological pathways—such as the formation of Advanced Glycation End-products (AGEs) and the activation of Protein Kinase C (PKC)—and into the benign pentose (B10789219) phosphate pathway.
Experimental Protocols
The data presented in this guide are primarily derived from randomized, crossover clinical trials. Below are outlines of key experimental methodologies employed in these studies.
Pharmacokinetic Analysis Protocol
This protocol describes a typical workflow for a comparative bioavailability study.
-
Study Design: A randomized, two-way crossover design is frequently used to compare benfotiamine to a reference compound like thiamine hydrochloride.[5]
-
Subjects: Studies typically involve healthy adult volunteers, often males, to minimize hormonal variations.[5]
-
Administration: Subjects receive a single oral dose of the test compound (e.g., 300 mg benfotiamine) or the reference compound.[5] After a washout period, subjects cross over to the other treatment arm.
-
Sample Collection: Blood samples are collected at predetermined intervals (e.g., before dosing and at multiple time points up to 24 hours post-dose).[5]
-
Analytical Method: Concentrations of thiamine and its phosphate esters (including TPP/cocarboxylase) in plasma and erythrocytes are determined using High-Performance Liquid Chromatography with Fluorescence detection (HPLC-Flu).[5][8] This involves protein precipitation, derivatization of thiamine to fluorescent thiochrome, and separation on a reversed-phase column.[8]
Transketolase Activity Assay
This functional assay provides a pharmacodynamic measure of benfotiamine's efficacy.
-
Principle: The activity of transketolase is measured in erythrocyte lysates. The assay is a coupled enzymatic reaction where the consumption of a substrate is linked to the oxidation of NADH to NAD+, which is monitored spectrophotometrically by the decrease in absorbance at 340 nm.[7]
-
Procedure Outline:
-
Sample Preparation: Erythrocytes are isolated from whole blood samples, washed, and lysed to release their contents.
-
Reaction Mixture: A standardized amount of lysate protein is added to a reaction mixture containing ribose-5-phosphate (B1218738) and ancillary enzymes.
-
Reaction Initiation: The reaction is started by adding the substrate, xylulose-5-phosphate.
-
Measurement: The rate of decrease in absorbance at 340 nm is recorded.
-
Calculation: Transketolase activity is calculated based on the rate of NADH consumption and normalized to the protein concentration of the lysate.[7]
-
Conclusion
The kinetic profiles of benfotiamine and this compound are fundamentally different, reflecting their distinct roles as a prodrug and an active coenzyme, respectively.
-
Benfotiamine demonstrates exceptional oral bioavailability, leading to thiamine and subsequent this compound (TPP) concentrations in blood and erythrocytes that are substantially higher than those achievable with equivalent doses of water-soluble thiamine salts.[2][5] Its clinical utility is derived from its ability to effectively and orally elevate intracellular TPP, thereby activating key metabolic enzymes like transketolase.
-
This compound (TPP) , as the biologically active form, has poor oral bioavailability and is typically administered parenterally for rapid and direct therapeutic action.[4]
For research and drug development professionals, the choice between these compounds is dictated by the desired route of administration and therapeutic goal. Benfotiamine is the superior option for oral supplementation aimed at chronically increasing intracellular TPP levels to mitigate metabolic dysregulation. This compound is reserved for parenteral applications where immediate correction of thiamine-dependent functions is required.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative bioavailability of various thiamine derivatives after oral administration. | Semantic Scholar [semanticscholar.org]
- 4. pillintrip.com [pillintrip.com]
- 5. Bioavailability assessment of the lipophilic benfotiamine as compared to a water-soluble thiamine hydrochloride after oral administration [manu41.magtech.com.cn]
- 6. Kinetics of thiamin and thiamin phosphate esters in human blood, plasma and urine after 50 mg intravenously or orally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Read by QxMD [read.qxmd.com]
Cocarboxylase Precursor Benfotiamine in an Alzheimer's Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of benfotiamine (B1667992), a synthetic precursor of cocarboxylase (thiamine pyrophosphate), in a preclinical model of Alzheimer's disease. The performance of benfotiamine is compared with the standard-of-care medication, Donepezil (B133215). This document synthesizes experimental data on cognitive outcomes, histopathological markers, and underlying molecular mechanisms to offer an objective evaluation for researchers in neurodegenerative diseases.
Data Presentation: Comparative Efficacy in APP/PS1 Mouse Model
The following tables summarize the quantitative data from studies evaluating the effects of benfotiamine and Donepezil in the APP/PS1 transgenic mouse model of Alzheimer's disease.
| Treatment Group | Cognitive Function (Morris Water Maze Escape Latency) | Amyloid Plaque Burden (% Area) | Phosphorylated Tau Levels (Relative to Control) |
| Control (Untreated APP/PS1) | Baseline Impairment | High | High |
| Benfotiamine | Significant Improvement | Dose-dependent reduction | Significant Reduction |
| Donepezil | Significant Improvement | No significant change | No significant change |
Table 1: Overview of Treatment Effects. Benfotiamine demonstrates a broader spectrum of action by addressing both cognitive decline and the core pathologies of amyloid plaques and phosphorylated tau, while Donepezil primarily shows cognitive improvement in this model.
| Parameter | Benfotiamine | Donepezil | Reference |
| Amyloid Plaque Reduction | Yes | No | [1] |
| Tau Pathology Reduction | Yes | No | [1] |
| Cognitive Improvement | Yes | Yes | [1][2] |
| Primary Mechanism | Reduces GSK-3β activity, activates Nrf2/ARE pathway | Acetylcholinesterase inhibition | [1][3][4] |
Table 2: Mechanistic and Pathological Comparison. This table highlights the distinct mechanisms of action of benfotiamine and Donepezil, with benfotiamine targeting pathways related to oxidative stress and tau phosphorylation, and Donepezil enhancing cholinergic neurotransmission.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Animal Model and Treatment Administration
-
Animal Model: APP/PS1 double-transgenic mice are used. These mice express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), leading to the development of amyloid-β plaques starting at 6 months of age.[1]
-
Benfotiamine Administration: Benfotiamine is administered orally. A common protocol involves treating the mice for 8 weeks with doses ranging from 50 to 200 mg/kg/day.[1] The benfotiamine powder is suspended in a suitable vehicle, and the suspension is homogenized by vortexing or sonication immediately before administration.
-
Donepezil Administration: Donepezil is also administered orally. A typical chronic treatment regimen involves daily administration to APP/PS1 mice.[2]
Behavioral Testing: Morris Water Maze
The Morris Water Maze is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[5][6][7]
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with water made opaque with a non-toxic substance. A small escape platform is submerged about 1 cm below the water's surface.[6]
-
Acquisition Phase: Mice are trained over several days to find the hidden platform. Each trial begins with the mouse being placed in the water at one of four starting positions. The time taken to find the platform (escape latency) is recorded.[5]
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[8]
Histopathological Analysis: Amyloid Plaques and Phosphorylated Tau
-
Tissue Preparation: Mice are euthanized, and their brains are harvested. The brains are fixed in a suitable fixative (e.g., 4% paraformaldehyde), and then cryoprotected in a sucrose (B13894) solution before being sectioned on a cryostat.
-
Immunohistochemistry: Brain sections are incubated with primary antibodies specific for amyloid-β (e.g., 6E10) or phosphorylated tau (e.g., AT8 for pSer202/Thr205).[9] Following incubation with a secondary antibody conjugated to a fluorescent marker or an enzyme, the sections are visualized under a microscope.
-
Quantification: Digital images of the stained sections are captured. Image analysis software is used to quantify the amyloid plaque burden by measuring the percentage of the cortical or hippocampal area occupied by amyloid-β immunoreactivity.[10] Phosphorylated tau levels can be quantified by measuring the intensity of the staining.[11]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating benfotiamine in APP/PS1 mice.
Signaling Pathways
Caption: Neuroprotective signaling pathways of benfotiamine in Alzheimer's disease.
Caption: Mechanism of action of Donepezil in the cholinergic synapse.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benfotiamine treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive quantitative assays for tau and phospho-tau in transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Inhibitors for Cocarboxylase-Binding Sites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various inhibitors targeting cocarboxylase-binding sites, also known as thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes. The information presented is supported by experimental data to aid in the selection and application of these inhibitors in research and drug development.
This compound, the biologically active form of thiamine (Vitamin B1), is an essential cofactor for a number of enzymes crucial to carbohydrate and amino acid metabolism. These TPP-dependent enzymes, including pyruvate (B1213749) dehydrogenase (PDH), α-ketoglutarate dehydrogenase (α-KGDH), and transketolase (TKT), represent important therapeutic targets for various diseases, including cancer and neurological disorders. Understanding the specificity and potency of inhibitors for the this compound-binding sites on these enzymes is critical for developing targeted therapies.
Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (IC₅₀ and Kᵢ values) of selected compounds against various TPP-dependent enzymes. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | Organism/Source | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference(s) |
| Oxythiamine (B85929) Diphosphate | Transketolase | Rat Liver | 0.02 - 0.2 | - | - | [1] |
| Pyruvate Dehydrogenase Complex (PDC) | Bovine Adrenals | - | 0.07 | Competitive | [2] | |
| Pyruvate Dehydrogenase Complex (PDHC) | - | - | Competitive | [3] | ||
| 3-Deazathiamine Diphosphate | Pyruvate Dehydrogenase Complex (PDHC) | - | - | Potent Inhibitor | [3] | |
| Triazole Hydroxamate 4 | Pyruvate Dehydrogenase E1 (PDH E1) | Porcine | - | - | TPP-Competitive | [4] |
| Pyruvate Oxidase (PO) | Aerococcus viridans | - | - | TPP-Competitive | [4] | |
| Oxoglutarate Dehydrogenase E1 (OGDH E1) | Escherichia coli | - | - | TPP-Competitive | [4] | |
| Dicarboxylate 14b | Pyruvate Dehydrogenase E1 (PDH E1) | Porcine | - | Similar affinity to TPP | TPP-Competitive | [4] |
| Pyruvate Decarboxylase (PDC) | Saccharomyces cerevisiae | - | 0.7x affinity of TPP | TPP-Competitive | [4] | |
| Pyruvate Oxidase (PO) | Aerococcus viridans | - | More potent than oxythiamine pyrophosphate | TPP-Competitive | [4] | |
| Oxoglutarate Dehydrogenase E1 (OGDH E1) | Escherichia coli | - | More potent than oxythiamine pyrophosphate | TPP-Competitive | [4] | |
| Open-chain Thiamine Analogue 22b | Pyruvate Dehydrogenase E1 (PDH E1) | Mammalian | - | 0.019 | TPP-Competitive | [5] |
| Oxoglutarate Dehydrogenase E1 (OGDH E1) | Bacterial | Modest Inhibition | - | TPP-Competitive | [5] | |
| Pyruvate Decarboxylase (PDC) | Bacterial | Modest Inhibition | - | TPP-Competitive | [5] |
Experimental Protocols
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a general procedure for determining the inhibitory effect of a compound on a TPP-dependent enzyme using a spectrophotometer.[6]
Materials:
-
Purified TPP-dependent enzyme
-
Substrate specific to the enzyme
-
Inhibitor compound
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)
-
Cofactors (e.g., Mg²⁺, NAD⁺)
-
Spectrophotometer or microplate reader
-
Cuvettes or 96-well plates
-
Pipettes and tips
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, inhibitor, and cofactors in the assay buffer.
-
Enzyme Dilution: Dilute the enzyme to a working concentration that yields a linear reaction rate over a defined period.
-
Inhibitor Pre-incubation: In a cuvette or well, mix the enzyme with various concentrations of the inhibitor. Include a control with no inhibitor. Allow the mixture to pre-incubate for a specified time (e.g., 5-10 minutes) at a constant temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and any necessary cofactors to the enzyme-inhibitor mixture.
-
Monitoring the Reaction: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a specific wavelength over time. The wavelength depends on the substrate or a coupled reaction product. For many dehydrogenase enzymes, the reduction of NAD⁺ to NADH is monitored at 340 nm.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. Plot V₀ against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Determination of the Inhibition Constant (Kᵢ)
To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ), the assay is performed with varying concentrations of both the substrate and the inhibitor.[7]
Procedure:
-
Follow the general protocol above.
-
Perform the assay using a matrix of conditions with several fixed inhibitor concentrations and a range of substrate concentrations for each inhibitor concentration.
-
Data Analysis:
-
Calculate the initial velocities for each condition.
-
Generate double-reciprocal plots (Lineweaver-Burk plots) of 1/V₀ versus 1/[Substrate] for each inhibitor concentration.
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.[8][9]
-
Uncompetitive Inhibition: The lines will be parallel.
-
The Kᵢ can be determined by replotting the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration. Alternatively, non-linear regression analysis of the velocity data against the appropriate inhibition model equation can be used to directly calculate Kᵢ.[7]
-
Assay for Tight-Binding Inhibitors
For inhibitors with very high affinity (low Kᵢ values), where the inhibitor concentration is comparable to the enzyme concentration, the standard Michaelis-Menten assumptions are not valid. In such cases, the Morrison equation is used for data analysis.[10]
Procedure:
-
Follow the general assay protocol, ensuring that the enzyme concentration is accurately known.
-
Use a range of inhibitor concentrations that bracket the expected Kᵢ value, including concentrations below, near, and above the enzyme concentration.
-
Data Analysis: Fit the velocity data to the Morrison equation for tight-binding inhibition using a non-linear regression software. This will provide an accurate determination of the Kᵢ value.[2][11]
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Transketolase by Oxythiamine disrupts the Pentose Phosphate Pathway, impacting nucleic acid synthesis and cellular redox balance, and potentially modulating pro-survival signaling pathways like Notch.[12][13][14]
Experimental Workflow Diagram
Caption: A typical workflow for identifying and characterizing specific inhibitors of this compound-binding sites, from initial high-throughput screening to in vivo validation.[15][16][17]
References
- 1. Oxoglutarate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biokin.com [biokin.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. researchgate.net [researchgate.net]
- 8. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 17. Inhibitor Screening and Design [creative-enzymes.com]
A Researcher's Guide to Evaluating Anti-Cocarboxylase Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of antibodies against cocarboxylase, also known as thiamine (B1217682) pyrophosphate (TPP). Given the inherent challenges in developing highly specific antibodies against small molecules like this compound, rigorous validation is essential. This document outlines key experimental protocols and data presentation strategies to help researchers objectively evaluate the performance of anti-cocarboxylase antibodies and compare their specificity against structurally similar molecules.
Understanding this compound and Potential Cross-Reactants
This compound (TPP) is the biologically active form of thiamine (Vitamin B1) and a critical coenzyme in cellular metabolism.[1] It plays a central role in the citric acid cycle and the pentose (B10789219) phosphate (B84403) pathway.[2] When evaluating an antibody purported to be specific for this compound, it is crucial to test its binding against a panel of related molecules to determine its degree of cross-reactivity.
Key Potential Cross-Reactants:
-
Thiamine (Vitamin B1): The precursor to this compound. An antibody that cross-reacts with thiamine would have limited utility in specifically detecting the active coenzyme.
-
Thiamine Monophosphate (TMP): An intermediate in thiamine metabolism.[2][3]
-
Thiamine Triphosphate (TTP): Another phosphorylated form of thiamine found in cells.[3]
-
Adenosine Thiamine Triphosphate (AThTP): A recently discovered thiamine derivative.[2]
-
Oxythiamine: A thiamine analog that can be converted into an antimetabolite of TPP, making it a relevant compound in metabolic studies.[4]
-
Triazole-based Analogues: A class of synthetic inhibitors designed to mimic TPP, which could be used to probe the antibody's binding site.[4][5][6]
Comparative Data on Antibody Specificity
Effective evaluation of an anti-cocarboxylase antibody requires quantitative assessment of its binding to the target molecule versus potential cross-reactants. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for this purpose. The results can be summarized in a table that clearly presents the relative cross-reactivity.
Below is a hypothetical example of how to present such data for a fictional "Anti-Cocarboxylase Monoclonal Antibody (Clone AC-1)". The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody's binding to immobilized this compound.
Table 1: Cross-Reactivity Profile of Anti-Cocarboxylase Antibody (Clone AC-1)
| Compound | IC50 (nM) | % Cross-Reactivity* |
| This compound (TPP) | 15 | 100% |
| Thiamine (Vitamin B1) | >10,000 | <0.15% |
| Thiamine Monophosphate | 850 | 1.76% |
| Thiamine Triphosphate | 1,200 | 1.25% |
| Oxythiamine | 5,500 | 0.27% |
| Triazole Analogue A | >10,000 | <0.15% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
In this example, Clone AC-1 demonstrates high specificity for this compound with minimal cross-reactivity to its precursor (thiamine) and other related molecules.
Experimental Protocols
Detailed and reproducible protocols are fundamental to validating antibody performance. The following are methodologies for key experiments to determine cross-reactivity.
Competitive ELISA for Cross-Reactivity Assessment
This assay quantifies the specificity of an anti-cocarboxylase antibody by measuring how effectively various thiamine-related compounds compete with this compound for antibody binding.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with a this compound-protein conjugate (e.g., TPP-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[7][8][9]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[7][9]
-
Competitive Reaction:
-
Prepare serial dilutions of the standards (this compound) and test compounds (potential cross-reactants) in assay buffer.
-
In a separate plate or tubes, pre-incubate the anti-cocarboxylase antibody with the standards or test compounds for 1 hour at 37°C.[8]
-
Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked microtiter plate.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in wash buffer. Incubate for 1 hour at 37°C.[8]
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of a TMB substrate solution to each well. Allow the color to develop in the dark.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2M sulfuric acid.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the free analyte in the sample.[10]
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, offering a more detailed characterization of antibody-antigen interactions.[11] This technique can be used to determine the binding affinity (KD) of the antibody for this compound and potential cross-reactants.
Methodology:
-
Chip Immobilization: Immobilize the anti-cocarboxylase antibody onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.[10]
-
Analyte Injection: Prepare a series of dilutions for this compound and each potential cross-reactant in a suitable running buffer.
-
Binding Analysis: Inject the analyte solutions over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized antibody causes a change in the refractive index at the surface, which is measured in resonance units (RU).
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the antibody.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution (e.g., glycine-HCl) to remove the bound analyte.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes and relationships.
Thiamine Metabolic Pathway
The following diagram illustrates the synthesis of this compound (thiamine pyrophosphate) from thiamine, highlighting the molecules relevant to cross-reactivity testing.
Caption: Simplified thiamine metabolic pathway.
Competitive ELISA Workflow
This diagram outlines the key steps in a competitive ELISA for determining antibody cross-reactivity.
Caption: Workflow for a competitive ELISA.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. Thiamine analogues as inhibitors of pyruvate dehydrogenase and discovery of a thiamine analogue with non-thiamine related antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Efficacy of Thiamine Derivatives in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Thiamine (B1217682) (Vitamin B1) and its derivatives are crucial for cellular metabolism and have garnered significant interest for their therapeutic potential. This guide provides an objective comparison of the in vitro efficacy of four key thiamine derivatives: benfotiamine, sulbutiamine (B1681778), allithiamine, and fursultiamine. The information presented is based on a synthesis of available experimental data to aid researchers in selecting the appropriate derivative for their studies.
Comparative Efficacy of Thiamine Derivatives
The lipophilicity of thiamine derivatives is a primary determinant of their cellular uptake and subsequent biological activity. Unlike water-soluble thiamine which relies on transporter-mediated uptake, its lipid-soluble derivatives can more readily diffuse across cell membranes. This enhanced bioavailability is a key factor in their increased efficacy in in vitro models.[1]
The following table summarizes quantitative data from various cell culture studies, highlighting the differential effects of these derivatives. It is important to note that the data is compiled from multiple sources and experimental conditions may vary.
| Parameter | Benfotiamine | Sulbutiamine | Allithiamine | Fursultiamine | Thiamine (for comparison) | Cell Line/Model | Key Findings & Citations |
| Cellular Uptake | High (passive diffusion after dephosphorylation) | High (lipid-soluble disulfide) | High (lipid-soluble disulfide) | High (lipid-soluble disulfide) | Low (transporter-mediated) | Various, including neuroblastoma cells | Lipophilic derivatives demonstrate superior cellular penetration compared to thiamine. Benfotiamine is proposed to be dephosphorylated before diffusing across the cell membrane.[1][2] |
| Increase in Intracellular Thiamine Pyrophosphate (TPP) | Significant | Significant | Significant | Significant | Moderate | Neuroblastoma cells | Sulbutiamine has been shown to rapidly increase intracellular TPP levels.[3] All lipophilic derivatives are more effective at raising intracellular TPP than thiamine itself.[1] |
| Transketolase Activation | ~4-fold increase (50 µM) | Effective | Effective | Effective | Less effective than benfotiamine | Bovine Aortic Endothelial Cells (High Glucose) | Benfotiamine significantly boosts the activity of transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway.[4] |
| Reduction of Advanced Glycation End-products (AGEs) | Significant | Not extensively reported | Effective | Not extensively reported | Less effective than lipophilic derivatives | Human Umbilical Vein Endothelial Cells (HUVECs) | Benfotiamine is well-documented for its ability to reduce AGEs, a key factor in diabetic complications.[4] Allithiamine has also been shown to reduce hyperglycemia-induced AGEs. |
| Anti-proliferative Effect (IC50) | 30-50 fold lower than thiamine | 30-50 fold lower than thiamine | Not extensively reported | Effective in lung cancer cells | Millimolar range | HCT 116 (colorectal carcinoma), U-87 MG (glioblastoma), MDA-MB-231 (breast adenocarcinoma), A549 (non-small cell lung cancer) | Benfotiamine and sulbutiamine show significantly greater anti-proliferative effects in cancer cell lines compared to thiamine.[3] Fursultiamine prevents the proliferation of lung cancer cells. |
| Neuroprotective Effects | Primarily peripheral effects | Central nervous system effects | Not extensively reported | Potential CNS effects | Limited by BBB penetration | Neuroblastoma cells, animal models | Sulbutiamine is noted for its ability to increase thiamine levels in the brain, suggesting a role in CNS-related research.[1][5] Benfotiamine's effects are more pronounced in peripheral tissues.[1][5] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental approach, the following diagrams are provided.
Caption: Cellular uptake and mechanism of action of thiamine derivatives.
Caption: Experimental workflow for comparing thiamine derivatives.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of thiamine derivatives.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), human neuroblastoma cell lines (e.g., SH-SY5Y), or other relevant cell lines based on the research question.
-
Culture Conditions: Cells are maintained in their respective recommended standard growth medium supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere of 5% CO2. For studies mimicking hyperglycemia, the glucose concentration in the medium is elevated (e.g., 30 mM).
-
Preparation of Thiamine Derivatives:
-
Benfotiamine: Due to its limited water solubility, a stock solution is typically prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO). This stock is then diluted in the cell culture medium to the final desired concentration (e.g., 50-100 µM). The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Sulbutiamine, Allithiamine, Fursultiamine: These lipid-soluble derivatives can also be dissolved in DMSO to prepare stock solutions before further dilution in cell culture medium.
-
Thiamine Hydrochloride: As a water-soluble compound, it can be directly dissolved in the cell culture medium.
-
-
Treatment Protocol: Cells are seeded at an appropriate density and allowed to adhere overnight. The medium is then replaced with fresh medium containing the thiamine derivatives or vehicle control (e.g., DMSO) at the desired concentrations. The treatment duration can vary from a few hours to several days depending on the endpoint being measured.
Measurement of Intracellular Thiamine Pyrophosphate (TPP)
-
Principle: This assay quantifies the biologically active form of thiamine within the cells.
-
Procedure:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.
-
Cell pellets are lysed, and proteins are precipitated using an acid such as perchloric acid or trichloroacetic acid.
-
After centrifugation, the supernatant containing the thiamine derivatives is collected.
-
The TPP in the extract is then quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, often involving a pre-column derivatization step to form a fluorescent thiochrome (B1210408) derivative.
-
-
Data Analysis: The concentration of TPP is calculated based on a standard curve generated with known concentrations of TPP. The results are typically normalized to the total protein content of the cell lysate.
Transketolase Activity Assay
-
Principle: This assay measures the activity of transketolase, a key TPP-dependent enzyme in the pentose phosphate pathway.
-
Procedure:
-
Cell lysates are prepared from treated and control cells.
-
The transketolase activity in the lysate is measured using a coupled enzymatic assay. The products of the transketolase reaction are used as substrates for a dehydrogenase, leading to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
-
-
Data Analysis: The rate of NADPH production is proportional to the transketolase activity. The results are typically expressed as units of activity per milligram of protein.
Quantification of Advanced Glycation End-products (AGEs)
-
Principle: This assay measures the formation of AGEs, which are harmful compounds formed when proteins or lipids become glycated as a result of exposure to sugars.
-
Procedure:
-
Cells are cultured under high glucose conditions with or without the thiamine derivatives.
-
After the treatment period, the cell lysate or the culture medium is collected.
-
The concentration of AGEs is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit, which utilizes antibodies specific for AGEs.
-
-
Data Analysis: The AGEs concentration is determined by comparing the sample absorbance to a standard curve. The percentage inhibition of AGE formation by the thiamine derivatives is calculated relative to the high-glucose control.
Cell Viability and Proliferation Assays
-
Principle: These assays assess the effects of the thiamine derivatives on cell health and growth.
-
Procedures:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is then solubilized and quantified by measuring its absorbance.
-
Crystal Violet Assay: This assay is used to determine cell number by staining the DNA of adherent cells. After treatment, the cells are fixed and stained with crystal violet. The incorporated dye is then solubilized, and its absorbance is measured, which is proportional to the number of cells.
-
-
Data Analysis: The results are typically expressed as a percentage of the control (untreated or vehicle-treated cells). For anti-proliferative studies, the IC50 (the concentration that inhibits 50% of cell growth) can be calculated.
References
- 1. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Battle of the Thiamines - Supplements - LONGECITY [longecity.org]
Cocarboxylase: A Cornerstone Biomarker for Validating Metabolic Stress
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Metabolic stress, a state of cellular imbalance resulting from a myriad of insults including hypoxia, inflammation, and nutrient deprivation, is a central pathological feature in a wide range of diseases, from sepsis and cardiovascular disorders to neurodegenerative conditions and diabetes. The accurate assessment of this stress state is paramount for diagnostics, prognostics, and the development of effective therapeutic interventions. While a number of biomarkers are utilized to gauge metabolic distress, Cocarboxylase (Thiamine Pyrophosphate - TPP), the biologically active form of Vitamin B1, is emerging as a pivotal and direct indicator of cellular metabolic integrity. This guide provides a comprehensive comparison of this compound with other commonly used biomarkers of metabolic stress, supported by experimental data and detailed methodologies.
This compound: At the Crossroads of Cellular Metabolism
This compound is an essential cofactor for key enzymes that govern central pathways of energy metabolism. Its levels directly reflect the functional capacity of these critical metabolic chokepoints. A deficiency in this compound cripples cellular energy production, leading to a cascade of detrimental downstream effects.
Two of the most critical this compound-dependent enzymes are:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): This mitochondrial enzyme complex is the gatekeeper of aerobic respiration, catalyzing the conversion of pyruvate, the end-product of glycolysis, into acetyl-CoA for entry into the Krebs cycle.[1] A reduction in this compound levels directly impairs PDHC activity, forcing cells to rely on less efficient anaerobic glycolysis and leading to the accumulation of lactate (B86563).[2]
-
Transketolase: This enzyme is a key player in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for generating NADPH, a primary cellular antioxidant, and for the synthesis of nucleotides.[3]
The central role of this compound in these pathways makes it a highly sensitive and specific biomarker of metabolic dysfunction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the pivotal role of this compound in cellular metabolism and a typical workflow for its assessment.
Comparative Analysis of Metabolic Stress Biomarkers
The following table provides a comparative overview of this compound and other commonly used biomarkers of metabolic stress.
| Biomarker | Biological Role & Significance | Advantages | Disadvantages | Normal Range (Healthy Adults) |
| This compound (TPP) | Active form of Vitamin B1; essential cofactor for PDHC and transketolase, central to aerobic metabolism and antioxidant defense.[1][3] | Direct measure of a key metabolic cofactor; reflects functional metabolic capacity. | Specialized equipment (HPLC) required for direct measurement; not as routinely available as other markers. | Whole Blood: 70 - 180 nmol/L[4] |
| Lactate | End product of anaerobic glycolysis; accumulates when aerobic metabolism is impaired.[2] | Widely available, rapid point-of-care testing; good prognostic indicator in acute settings.[5] | Non-specific; can be elevated due to various factors other than primary metabolic stress (e.g., intense exercise, certain medications).[5] | Venous Plasma: 0.5 - 2.2 mmol/L |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Acute-phase reactant produced by the liver in response to inflammation.[6] | Standardized, widely available assay; good prognostic marker for cardiovascular risk. | Marker of inflammation, not a direct measure of metabolic dysfunction; can be elevated in many non-metabolic conditions. | <1.0 mg/L (low risk); 1.0-3.0 mg/L (average risk); >3.0 mg/L (high risk) for cardiovascular events. |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine that plays a key role in the acute phase response.[6] | Early and sensitive marker of inflammation. | Short half-life and pulsatile release can make interpretation difficult; not specific to metabolic stress. | Varies significantly, but generally <5 pg/mL. |
| Malondialdehyde (MDA) | End product of lipid peroxidation, a marker of oxidative stress.[7] | Reflects cellular damage caused by reactive oxygen species. | Can be influenced by dietary factors; less specific than other markers. | Plasma: ~1-4 µM |
| Superoxide (B77818) Dismutase (SOD) | Key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[7] | Direct measure of antioxidant defense capacity. | Activity can be influenced by various factors; requires specialized enzyme assays. | Varies by assay and tissue type. |
| Homeostatic Model Assessment of Insulin (B600854) Resistance (HOMA-IR) | A calculated index based on fasting glucose and insulin levels to quantify insulin resistance.[8] | Good indicator of insulin sensitivity; widely used in metabolic research. | Primarily reflects hepatic insulin resistance; less informative in acute metabolic stress. | <1.0 is optimal; >1.9 indicates early insulin resistance; >2.9 indicates significant insulin resistance.[2] |
Experimental Data: The Interplay of this compound and Other Biomarkers
While large-scale, head-to-head comparative validation studies are still emerging, existing research provides compelling evidence for the utility of this compound as a key biomarker of metabolic stress, often in conjunction with other markers.
-
This compound and Lactate: A strong inverse relationship between thiamine (B1217682) (the precursor to this compound) and lactate levels has been observed in various clinical settings, including sepsis and diabetic ketoacidosis.[2][9] Thiamine deficiency, and by extension this compound deficiency, leads to impaired PDHC function, shunting pyruvate to lactate.[2] One study in critically ill patients with diabetes and COVID-19 found a strong negative correlation between thiamine and arterial lactate levels.[10]
-
This compound and Inflammation: Thiamine deficiency has been shown to induce a profound neuroinflammatory response, with significant increases in pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[11] This suggests a direct link between impaired this compound-dependent metabolism and the activation of inflammatory pathways.
-
This compound and Oxidative Stress: The transketolase enzyme, which depends on this compound, is a critical component of the pentose phosphate pathway, the primary source of the antioxidant NADPH.[3] Therefore, this compound deficiency can lead to a diminished capacity to counteract oxidative stress, which is a hallmark of many neurodegenerative diseases and diabetes.[7][12]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Whole Blood this compound (Thiamine Pyrophosphate) by HPLC
This method is based on the pre-column derivatization of thiamine and its phosphate esters to fluorescent thiochrome derivatives, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
1. Sample Preparation:
-
Collect whole blood in EDTA or heparin-containing tubes.
-
To 250 µL of whole blood, add an equal volume of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
2. Derivatization:
-
To the supernatant, add a solution of potassium ferricyanide (B76249) in an alkaline medium (e.g., NaOH) to oxidize thiamine compounds to their corresponding thiochrome derivatives.
3. HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of a phosphate buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detect the thiochrome derivatives using a fluorescence detector with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 435 nm.
4. Quantification:
-
Quantify the concentration of this compound by comparing the peak area of the sample to a standard curve generated from known concentrations of TPP.
Lactate Assay
Lactate concentration is typically measured using a colorimetric or fluorometric enzymatic assay.
1. Principle:
-
Lactate dehydrogenase catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH.
-
The resulting NADH is then used to reduce a probe, generating a colored or fluorescent product that is proportional to the lactate concentration.
2. Procedure (using a commercial kit):
-
Prepare samples (e.g., plasma, serum, cell culture media) as per the kit's instructions. This may involve deproteinization.
-
Prepare a standard curve using the provided lactate standard.
-
Add the reaction mix (containing lactate dehydrogenase, NAD+, and the probe) to the samples and standards in a 96-well plate.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the lactate concentration in the samples based on the standard curve.
High-Sensitivity C-Reactive Protein (hs-CRP) and Interleukin-6 (IL-6) ELISA
Enzyme-Linked Immunosorbent Assays (ELISAs) are used for the quantitative determination of hs-CRP and IL-6 in serum or plasma.
1. Principle:
-
A "sandwich" ELISA format is typically used. The wells of a 96-well plate are coated with a capture antibody specific for the target protein (hs-CRP or IL-6).
-
Samples and standards are added to the wells, and the target protein binds to the capture antibody.
-
A biotinylated detection antibody, also specific for the target protein, is added and binds to a different epitope on the captured protein.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
The reaction is stopped with an acid, and the absorbance is measured at a specific wavelength.
2. Procedure (using a commercial kit):
-
Prepare standards and dilute samples as per the kit's instructions.
-
Add standards and samples to the pre-coated wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add the streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate.
-
Add the stop solution and measure the absorbance.
-
Calculate the concentration of hs-CRP or IL-6 in the samples based on the standard curve.
Malondialdehyde (MDA) and Superoxide Dismutase (SOD) Assays
These assays are used to measure markers of oxidative stress.
1. MDA Assay (TBARS Assay):
-
MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct.
-
The absorbance of this adduct is measured spectrophotometrically at approximately 532 nm.
2. SOD Assay:
-
This assay is based on the ability of SOD to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
The degree of inhibition is proportional to the SOD activity in the sample and is measured as a decrease in the formation of the colored formazan (B1609692) product.
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
1. Calculation:
-
HOMA-IR is calculated from fasting plasma glucose and fasting plasma insulin concentrations using the following formula: HOMA-IR = (Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)) / 405
2. Interpretation:
-
< 1.0: Optimal insulin sensitivity
-
> 1.9: Early insulin resistance
-
> 2.9: Significant insulin resistance[2]
Conclusion: The Value of this compound in a Multi-Biomarker Approach
While no single biomarker can fully encapsulate the complexity of metabolic stress, this compound offers a unique and direct window into the functional state of cellular energy metabolism. Its position at the nexus of aerobic respiration and antioxidant defense makes it an invaluable tool for researchers and clinicians.
For a comprehensive assessment of metabolic stress, a multi-biomarker panel is recommended. The inclusion of this compound alongside markers of anaerobic metabolism (lactate), inflammation (hs-CRP, IL-6), oxidative stress (MDA, SOD), and insulin resistance (HOMA-IR) can provide a more complete and nuanced picture of the underlying pathophysiology. The validation of this compound as a central biomarker of metabolic stress is a critical step forward in our ability to diagnose, monitor, and ultimately treat a wide array of metabolic diseases.
References
- 1. The Role of Thiamine Deficiency in Alcoholic Brain Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. the-hospitalist.org [the-hospitalist.org]
- 3. A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison between Capillary and Serum Lactate Levels in Predicting Short-Term Mortality of Septic Patients at the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Comparison between HOMA-IR and ISI-gly in detecting subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The relationship between lactate and thiamine levels in patients with diabetic ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association between thiamine deficiency and hyperlactatemia among critically ill patients with diabetes infected by SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Pivotal Role for Thiamine Deficiency in the Expression of Neuroinflammation Markers in Models of Alcohol-Related Brain Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cocarboxylase Metabolism Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of cocarboxylase (thiamine pyrophosphate or TPP) metabolism across different species is pivotal for advancements in metabolic engineering, drug discovery, and fundamental biological research. This guide provides a comprehensive comparative analysis of TPP metabolism, focusing on key enzymatic and regulatory differences in mammals, plants, and fungi.
This compound, the biologically active form of vitamin B1, is an indispensable cofactor for a suite of enzymes central to carbohydrate and amino acid metabolism in all living organisms.[1] Its primary role is to facilitate the decarboxylation of α-keto acids and the transfer of two-carbon units in vital metabolic pathways, including glycolysis, the Krebs cycle, and the pentose (B10789219) phosphate (B84403) pathway.[2][3] While the fundamental catalytic mechanisms of TPP-dependent enzymes are conserved, significant variations exist in the biosynthesis, regulation, and kinetic properties of these enzymes across different biological kingdoms.[4]
Comparative Overview of this compound Metabolism
The metabolism of this compound can be broadly divided into its synthesis from thiamine (B1217682) and its utilization as a cofactor by various enzymes. Mammals are incapable of de novo thiamine synthesis and rely on dietary intake, whereas plants and most fungi can produce it endogenously.[2] This fundamental difference underpins many of the variations observed in the regulation of TPP-dependent pathways.
The primary TPP-dependent enzymes that serve as focal points for this comparison are:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): The gateway enzyme linking glycolysis to the Krebs cycle.
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory point within the Krebs cycle.
-
Transketolase (TKT): A central enzyme in the non-oxidative branch of the pentose phosphate pathway.
Below, we delve into a comparative analysis of the quantitative aspects and regulatory mechanisms of this compound metabolism related to these enzymes in a representative mammal (rat), a model plant (Arabidopsis thaliana), and a model fungus (Saccharomyces cerevisiae).
Quantitative Data on this compound and Enzyme Kinetics
The concentration of this compound and the kinetic parameters of TPP-dependent enzymes vary significantly across species, reflecting their different metabolic demands and regulatory strategies.
| Parameter | Mammal (Rat) | Plant (Arabidopsis thaliana) | Fungus (Saccharomyces cerevisiae) |
| This compound (TPP) Levels | |||
| Liver | ~20% of total TPP is protein-bound[1] | Predominantly TPP, accounting for ~90% of the B1 pool[5] | Varies with growth phase, highest at the end of exponential growth[6] |
| Brain | Lower total thiamine than other animals[7] | - | - |
| Pyruvate Dehydrogenase Complex (PDC) Kinetics | |||
| Km (Pyruvate) | - | - | - |
| Vmax | - | - | - |
| α-Ketoglutarate Dehydrogenase Complex (KGDHC) Kinetics | |||
| Km (α-Ketoglutarate) | 0.67 mM (in mitochondria)[8] | - | - |
| Vmax | - | - | - |
| Transketolase (TKT) Kinetics | |||
| Km (Substrates) | - | - | Donor substrates enhance TPP affinity[9] |
| Vmax | - | - | - |
Comparative Regulatory Mechanisms
The regulation of this compound metabolism and the activity of TPP-dependent enzymes are intricately controlled through a combination of genetic, allosteric, and post-translational mechanisms.
| Regulatory Mechanism | Mammals | Plants | Fungi |
| Thiamine Biosynthesis | Absent | Regulated by TPP riboswitches in the THIC gene.[10] | Tightly regulated by thiamine availability, involving transcriptional activators.[2] |
| PDC Regulation | Regulated by phosphorylation/dephosphorylation by specific kinases (PDKs) and phosphatases (PDPs). | Mitochondrial PDC is regulated by phosphorylation, while plastidial PDC is not. | Primarily regulated by the availability of TPP and substrates. |
| KGDHC Regulation | Inhibited by ATP, NADH, and succinyl-CoA; activated by ADP and Ca2+. | Activated by AMP instead of ADP. | Inhibited by NADH, oxaloacetate, and succinate. |
| Transketolase Regulation | - | - | Donor substrates increase the affinity for TPP.[9] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay of molecules in this compound metabolism and the methodologies used to study it, the following diagrams are provided.
Caption: Generalized metabolic pathway of this compound synthesis and its role as a cofactor.
Caption: A typical experimental workflow for the analysis of this compound metabolism.
Experimental Protocols
Quantification of this compound (TPP) by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of TPP in biological samples.
Methodology:
-
Sample Preparation:
-
Homogenize fresh or frozen tissue/cell samples in a suitable buffer (e.g., phosphate buffer).
-
Deproteinize the homogenate by adding trichloroacetic acid (TCA) to a final concentration of 5-10% and centrifuge to pellet the precipitated protein.
-
Neutralize the supernatant with a suitable base (e.g., potassium hydroxide).
-
-
Thiochrome (B1210408) Derivatization:
-
To an aliquot of the neutralized extract, add an oxidizing agent (e.g., potassium ferricyanide) in an alkaline solution to convert TPP to its fluorescent derivative, thiochrome pyrophosphate.
-
Stop the reaction after a defined time by adding an acid (e.g., phosphoric acid).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a mobile phase typically consisting of a phosphate buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detect the thiochrome pyrophosphate using a fluorescence detector (excitation ~365 nm, emission ~450 nm).
-
Quantify the TPP concentration by comparing the peak area to a standard curve generated with known concentrations of TPP.
-
Enzyme Assay for Pyruvate Dehydrogenase Complex (PDC) Activity
Objective: To measure the rate of pyruvate oxidation by the PDC.
Methodology:
-
Enzyme Preparation:
-
Isolate mitochondria (for mammals and plants) or prepare a cell-free extract (for fungi) from the biological sample.
-
Determine the protein concentration of the enzyme preparation.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing essential cofactors: TPP, coenzyme A (CoA), and NAD+.
-
The buffer should also contain the substrate, pyruvate.
-
-
Assay Procedure:
-
Initiate the reaction by adding the enzyme preparation to the pre-warmed reaction mixture.
-
Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADH formation is directly proportional to the PDC activity.
-
-
Calculation of Activity:
-
Calculate the specific activity of the PDC as micromoles of NADH formed per minute per milligram of protein.
-
Enzyme Assay for Transketolase (TKT) Activity
Objective: To measure the activity of transketolase in the pentose phosphate pathway.
Methodology:
-
Enzyme Preparation:
-
Prepare a hemolysate from red blood cells (for mammals) or a cell-free extract from other tissues or organisms.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the substrates for transketolase (e.g., ribose-5-phosphate (B1218738) and xylulose-5-phosphate) and the cofactor TPP.
-
Include auxiliary enzymes (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) and NADH for a coupled spectrophotometric assay.
-
-
Assay Procedure:
-
Initiate the reaction by adding the enzyme preparation.
-
The product of the transketolase reaction, glyceraldehyde-3-phosphate, is converted through the coupled enzyme reactions, leading to the oxidation of NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm.
-
-
Calculation of Activity:
-
Calculate the transketolase activity based on the rate of NADH oxidation.
-
This guide provides a foundational comparison of this compound metabolism across key species. Further research into the direct comparative kinetics of TPP-dependent enzymes will be invaluable for a more complete understanding of the metabolic diversity and its implications for health and disease.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Thiamin diphosphate-dependent enzymes: from enzymology to metabolic regulation, drug design and disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Light regulation of metabolic pathways in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 7. Looking outside the box: a comparative cross-kingdom view on the cell biology of the three major lineages of eukaryotic multicellular life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative metabolism as a key driver of wildlife species sensitivity to human and veterinary pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison between the homocyclic aromatic metabolic pathways from plant-derived compounds by bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Validating Cocarboxylase Interactions: A Comparative Guide to Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
Cocarboxylase, also known as Thiamine Pyrophosphate (TPP), is the biologically active form of vitamin B1 and a critical coenzyme in all living systems.[1][2] Its primary role is to facilitate the activity of several key enzymes involved in carbohydrate and amino acid metabolism.[3] Understanding and validating the interactions between this compound and its protein partners is fundamental for elucidating cellular metabolic pathways and for the development of novel therapeutics targeting these pathways.
This guide provides a comparative overview of established this compound-protein interactions and details the experimental methodologies used to validate them. It is designed to serve as a practical resource for researchers aiming to investigate both known and potentially novel interactions involving this essential coenzyme.
Established this compound-Protein Interactions
This compound is a well-established cofactor for several key enzymes that play central roles in cellular metabolism.[3][4] The stable and well-characterized nature of these interactions makes them excellent models for understanding the principles of this compound binding and for validating new experimental techniques.
| Protein Partner | Metabolic Pathway | Function of Interaction | Representative Binding Affinity (Kd) |
| Pyruvate (B1213749) Dehydrogenase (PDH) | Krebs Cycle Link | Coenzyme for the decarboxylation of pyruvate to acetyl-CoA.[2][5] | ~0.1 - 1 µM |
| α-Ketoglutarate Dehydrogenase (KGDH) | Krebs Cycle | Coenzyme for the decarboxylation of α-ketoglutarate to succinyl-CoA.[4][6] | ~0.5 - 5 µM |
| Transketolase (TKT) | Pentose Phosphate Pathway | Coenzyme for the transfer of two-carbon units from a ketose to an aldose.[4][5] | ~1 - 10 µM |
| Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) | Amino Acid Catabolism | Coenzyme for the decarboxylation of branched-chain α-keto acids.[3] | ~0.2 - 2 µM |
Note: The binding affinities (dissociation constants, Kd) provided are representative values and can vary depending on the specific organism, isoenzyme, and experimental conditions.
Experimental Protocols for Validating Protein-Cocarboxylase Interactions
A variety of in vitro and in vivo techniques can be employed to confirm and quantify the interaction between a protein and this compound. The choice of method often depends on the nature of the interaction, the required throughput, and the desired level of quantitative detail.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a widely used technique to identify and validate protein-protein interactions in a cellular context.[7][8] This method is particularly useful for demonstrating that an interaction occurs under physiological conditions.
Methodology:
-
Cell Lysis: Lyse cells expressing the protein of interest under non-denaturing conditions to maintain protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein. The antibody-protein complex is then captured on protein A/G-coated beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Detection: Analyze the eluted proteins by Western blotting using an antibody specific to the suspected interacting partner (in this case, an antibody that recognizes this compound or a tagged version of it, though this is less common for small molecules) or by mass spectrometry to identify all interacting partners.
Pull-Down Assay
The pull-down assay is an in vitro method used to confirm a physical interaction between two molecules.[7] It is particularly useful for validating a suspected interaction identified by other means.
Methodology:
-
Bait Immobilization: A purified, tagged "bait" protein (e.g., with a GST or His tag) is immobilized on an affinity resin.
-
Incubation with Prey: The immobilized bait protein is incubated with a cell lysate or a purified "prey" protein (in this case, the potential this compound-binding protein).
-
Washing: The resin is washed to remove non-specifically bound proteins.
-
Elution: The bait-prey complexes are eluted from the resin.
-
Detection: The eluted proteins are analyzed by SDS-PAGE and Western blotting to detect the presence of the prey protein.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[9] It provides quantitative data on binding affinity (Kd), association rates (ka), and dissociation rates (kd).
Methodology:
-
Ligand Immobilization: One interacting partner (the "ligand," e.g., the protein of interest) is immobilized on a sensor chip.
-
Analyte Injection: The other interacting partner (the "analyte," e.g., this compound) is flowed over the sensor surface.
-
Signal Detection: Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The binding kinetics and affinity are determined by analyzing the sensorgram (a plot of SPR signal versus time).
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of two molecules.[9] It is considered the gold standard for determining the thermodynamic parameters of an interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation: The protein of interest is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe.
-
Titration: Small aliquots of this compound are injected into the protein solution.
-
Heat Measurement: The heat released or absorbed during the binding event is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the reactants. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.
Fluorescence Spectroscopy
Fluorescence-based methods are highly sensitive and can be used to monitor changes in the local environment of a protein upon ligand binding.[10]
Methodology (Intrinsic Tryptophan Fluorescence):
-
Sample Preparation: Prepare a solution of the protein of interest in a suitable buffer.
-
Fluorescence Measurement: Excite the protein's tryptophan residues (typically around 295 nm) and measure the emission spectrum (typically 320-350 nm).
-
Titration: Add increasing concentrations of this compound to the protein solution.
-
Data Analysis: Binding of this compound to the protein may cause a change in the fluorescence intensity or a shift in the emission maximum. These changes can be plotted against the this compound concentration and fitted to a binding isotherm to determine the Kd.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in studying this compound interactions.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 4. caringsunshine.com [caringsunshine.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 8. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
In Vivo Comparative Analysis of Cocarboxylase and Sulbutiamine: A Guide for Researchers
This guide provides a detailed in vivo comparison of Cocarboxylase (Thiamine Pyrophosphate, TPP) and Sulbutiamine (B1681778), a synthetic thiamine (B1217682) derivative. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacokinetic profiles, mechanisms of action, and therapeutic effects based on available experimental data.
Executive Summary
Sulbutiamine, a lipophilic dimer of thiamine, is engineered for enhanced transport across the blood-brain barrier (BBB). In contrast, this compound, the biologically active form of thiamine, is a highly polar molecule. This fundamental structural difference dictates their distinct in vivo behavior. While Sulbutiamine effectively increases thiamine and its phosphate (B84403) ester levels in the brain, the direct administration of this compound is presumed to have limited systemic bioavailability and minimal penetration into the central nervous system due to its physicochemical properties.
Data Presentation: A Comparative Overview
The following tables summarize the key in vivo characteristics of this compound and Sulbutiamine based on preclinical and clinical studies.
Table 1: Comparative Pharmacokinetic and Physicochemical Properties
| Parameter | This compound (Thiamine Pyrophosphate) | Sulbutiamine |
| Chemical Nature | Phosphorylated Thiamine (Hydrophilic) | Synthetic Thiamine Dimer (Lipophilic) |
| Oral Bioavailability | Presumed to be very low due to high polarity and enzymatic degradation in the gut. | High, due to its lipophilic nature facilitating absorption. |
| Blood-Brain Barrier (BBB) Permeability | Not expected to cross the BBB to a significant extent due to its charge and hydrophilicity.[1] | Readily crosses the BBB via passive diffusion.[2] |
| Metabolic Fate | As an endogenous coenzyme, it participates in various metabolic reactions. Exogenously administered TPP is likely rapidly hydrolyzed to thiamine in the bloodstream and tissues. | Rapidly converted to thiamine within the brain and other tissues.[2][3] Genuine sulbutiamine is typically undetected in the bloodstream following administration.[2] |
| Primary Site of Action (when administered exogenously) | Primarily peripheral tissues, assuming some level of absorption or cellular uptake. | Central Nervous System.[2] |
Table 2: In Vivo Effects on Brain Thiamine Levels and Neurotransmission
| Parameter | This compound (Thiamine Pyrophosphate) | Sulbutiamine |
| Effect on Brain Thiamine Levels | Direct administration is not reported to significantly increase brain thiamine levels. | Markedly increases brain concentrations of thiamine, Thiamine Diphosphate (ThDP), and Thiamine Triphosphate (ThTP).[2][4] |
| Modulation of Neurotransmitter Systems | No direct evidence of neurotransmitter modulation upon exogenous administration. | Modulates dopaminergic and glutamatergic systems. Chronic administration can increase the density of D1 dopamine (B1211576) receptors, while acute administration can decrease dopamine levels in specific brain regions.[5][6][7] |
| Therapeutic Efficacy (based on in vivo studies) | Studied for conditions like experimental myocardial infarction, suggesting peripheral benefits.[6] | Investigated for its potential in treating asthenia, neurodegenerative conditions, and improving memory, primarily through its central actions.[7][8][9] |
Experimental Protocols
Protocol 1: In Vivo Administration of Sulbutiamine in a Rodent Model for Brain Tissue Analysis
This protocol is designed to assess the effects of Sulbutiamine on thiamine derivatives in the brain.
-
Animal Model: Male Wistar rats (250-300g).
-
Administration: Intraperitoneal (i.p.) injection of Sulbutiamine (e.g., 52 mg/kg) or a vehicle control, administered daily for a specified duration (e.g., 14 days).[4]
-
Tissue Collection: Following the final administration, animals are euthanized. Brains are rapidly excised and dissected on an ice-cold plate to isolate specific regions of interest (e.g., hippocampus, prefrontal cortex). Tissue samples are then weighed and immediately frozen at -80°C until analysis.[4]
-
Analysis: Quantification of thiamine and its phosphate esters is performed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after a pre-column derivatization to form fluorescent thiochrome (B1210408) derivatives.[3][10]
Protocol 2: In Vivo Administration of this compound in a Canine Model for Hemodynamic Assessment
This protocol was utilized to evaluate the effects of this compound in a model of myocardial infarction.
-
Animal Model: Healthy mongrel dogs.
-
Administration: this compound (150 mg/kg) administered systematically via a central line at 15 and 45 minutes post-ligation of the left anterior descending artery.[6]
-
Data Collection: Hemodynamic data, including heart rate, arterial pressure, and cardiac output, are monitored throughout the experiment.[6] Myocardial oxygen consumption is also determined.[6]
Visualizing the Pathways and Processes
Signaling Pathways and Metabolic Fate
The following diagrams illustrate the proposed in vivo pathways of Sulbutiamine and this compound.
References
- 1. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue - Journal of Behavioral and Brain Science - SCIRP [scirp.org]
- 3. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Evidence for a modulatory effect of sulbutiamine on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Evidence for neuroprotective effect of sulbutiamine against oxygen-glucose deprivation in rat hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Functional comparison of Cocarboxylase analogs in enzymatic reactions.
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Cocarboxylase (Thiamine Pyrophosphate) and its key analogs. We delve into their performance in critical enzymatic reactions, supported by detailed experimental methodologies and visual pathways to illuminate their functional nuances.
This compound, the biologically active form of vitamin B1 known as Thiamine (B1217682) Pyrophosphate (TPP), is an indispensable cofactor for a host of enzymes vital to central metabolism.[1][2] These enzymes, including the pyruvate (B1213749) dehydrogenase complex and transketolase, are pivotal in carbohydrate and amino acid processing.[1][2][3] The study of TPP analogs—structurally similar molecules—has been crucial in elucidating enzymatic mechanisms and in developing therapeutic inhibitors. This guide presents a functional comparison of prominent this compound analogs, offering a clear perspective on their efficacy and inhibitory potential.
Comparative Efficacy in the Pyruvate Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex (PDC) is a critical enzymatic hub that links glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA.[3] This reaction is strictly dependent on TPP as a cofactor for its E1 subunit.[3][4] The performance of various analogs varies significantly, from acting as potent inhibitors to less efficient cofactors.
Table 1: Kinetic Parameters of this compound Analogs with Pyruvate Dehydrogenase Complex
| Analog | Type | Km (µM) | Ki (µM) | Notes |
| This compound (TPP) | Cofactor | 2.3 | - | Apparent Km for bovine adrenal PDC. Magnesium ions can reduce this value to 1.1 µM.[5] |
| Oxythiamine Pyrophosphate | Competitive Inhibitor | - | 0.07 | A potent inhibitor with high affinity for the enzyme.[5] |
| Tetrahydrothiamine Pyrophosphate | Competitive Inhibitor | - | 0.1 | Demonstrates strong competitive inhibition against TPP.[5] |
| Thiamine Thiazolone Pyrophosphate | Transition-State Analog | - | <0.0005 | Binds extremely tightly to the E. coli PDC, acting as a powerful inhibitor.[6] |
| 3-Deazathiamin Diphosphate | Competitive Inhibitor | - | Potent | Binds irreversibly and is a potent inhibitor of the E1 subunit. |
Functional Differences in Transketolase Activity
Transketolase is a key TPP-dependent enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), essential for producing nucleotide precursors and NADPH.[3][7] Analogs of TPP can significantly hinder its function, impacting cellular growth and proliferation.
Table 2: Inhibitory Activity of this compound Analogs against Transketolase
| Analog | Type | IC50 (µM) | Notes |
| This compound (TPP) | Cofactor | - | The natural, essential cofactor for transketolase activity.[7] |
| Oxythiamine | Competitive Inhibitor | 14.95 | Acts as a thiamine antagonist; its pyrophosphate form competes with TPP for the active site.[7][8] |
| 2'-Methylthiamine | Inhibitor | - | Predicted to strongly inhibit thiamine pyrophosphokinase, thus limiting TPP availability.[9] |
Experimental Protocols
The following are standardized methodologies for assessing the activity of TPP-dependent enzymes and the efficacy of their analogs.
Pyruvate Dehydrogenase Complex (PDC) Activity Assay
This assay quantifies PDC activity by monitoring the TPP-dependent conversion of pyruvate to acetyl-CoA, which is coupled to the reduction of NAD⁺ to NADH.
Materials:
-
Purified Pyruvate Dehydrogenase Complex
-
Potassium Phosphate Buffer (e.g., 10 mM, pH 6.6)
-
Magnesium Chloride (MgCl₂) (e.g., 0.5 mM)
-
Pyruvate (substrate)
-
This compound (TPP) or analog
-
Coenzyme A (CoA)
-
NAD⁺
-
Coupling enzyme (e.g., alcohol dehydrogenase for some assays)[10]
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, MgCl₂, CoA, and NAD⁺.
-
Add the purified PDC enzyme to the mixture.
-
For inhibition studies, pre-incubate the enzyme with the this compound analog for a defined period.
-
Initiate the reaction by adding the substrate, pyruvate.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
To determine kinetic parameters like Km for TPP or Ki for inhibitors, repeat the assay with varying concentrations of the cofactor and/or inhibitor.
Transketolase Activity Assay
Transketolase activity is commonly measured using a coupled enzymatic assay that links the formation of reaction products to the oxidation of NADH.
Materials:
-
Purified Transketolase or cell lysate containing the enzyme
-
Tris-HCl Buffer (pH ~7.6)
-
This compound (TPP) and MgCl₂
-
Substrates: Ribose-5-phosphate and Xylulose-5-phosphate
-
Coupling enzymes: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase
-
NADH
-
Spectrophotometer
Procedure:
-
Combine the buffer, TPP, MgCl₂, substrates, and coupling enzymes in a reaction cuvette.
-
Add NADH to the mixture.
-
To test analogs, add the inhibitor to the mixture and pre-incubate with the transketolase enzyme.
-
Initiate the reaction by adding the transketolase sample.
-
Monitor the decrease in absorbance at 340 nm as NADH is consumed by the coupled reaction.
-
Calculate enzyme activity based on the rate of NADH oxidation.
Visualizing Metabolic and Experimental Frameworks
The following diagrams illustrate the central role of this compound in metabolism and the logical flow of a typical enzyme inhibition experiment.
Caption: The central role of this compound (TPP) in metabolic crossroads.
Caption: Workflow for comparing the inhibitory effects of this compound analogs.
References
- 1. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes [mdpi.com]
- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Interaction of thiamine pyrophosphate and some of its analogs with the pyruvate dehydrogenase complex from the adrenal cortex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition state analogs for thiamin pyrophosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme [frontiersin.org]
Validating Allosteric Regulation of TPP-Dependent Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the allosteric regulation of two key thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes: the Pyruvate Dehydrogenase Complex (PDC) and Transketolase (TK). It offers a detailed examination of their regulatory mechanisms, supporting experimental data, and comprehensive protocols for validating potential allosteric modulators.
Comparative Analysis of Allosteric Regulation
The allosteric regulation of TPP-dependent enzymes presents a sophisticated mechanism for controlling metabolic pathways. This section compares the known allosteric effectors and their kinetic impacts on PDC and TK.
| Enzyme | Allosteric Activators | Allosteric Inhibitors | Kinetic Effect of Activator | Kinetic Effect of Inhibitor |
| Pyruvate Dehydrogenase Complex (PDC) | NAD+, Coenzyme A (CoA)[1] | Acetyl-CoA, NADH[1][2] | Increases enzyme activity[1] | Decreases enzyme activity; product inhibition[2][3] |
| Transketolase (TK) | Xylulose-5-phosphate (substrate cooperativity)[4] | Phosphoenolpyruvate (PEP), Oxaloacetate (OAA)[5] | Positive cooperativity (sigmoidal kinetics)[4] | Non-competitive inhibition[5] |
Experimental Protocols for Validation
Accurate validation of allosteric modulators is crucial for drug discovery and development. The following are detailed protocols for two widely used biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat change associated with binding events, providing a complete thermodynamic profile of the interaction between an enzyme and a potential allosteric modulator.[6]
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a putative allosteric modulator to a TPP-dependent enzyme.
Materials:
-
Purified TPP-dependent enzyme (e.g., PDC, TK)
-
Putative allosteric modulator
-
Assay buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.5)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified enzyme and dissolve the modulator in the same assay buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the enzyme and modulator spectrophotometrically.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Fill the sample cell (typically ~200-1400 µL) with the enzyme solution (e.g., 10-50 µM).
-
Fill the injection syringe (typically ~40-250 µL) with the modulator solution (e.g., 100-500 µM, generally 10-fold higher than the enzyme concentration).
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the modulator into the enzyme solution.
-
Allow the system to reach equilibrium after each injection, monitoring the heat change.
-
Continue injections until the binding sites are saturated, indicated by a return of the heat signal to the baseline (heat of dilution).
-
-
Control Experiment:
-
Perform a control titration by injecting the modulator into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of modulator to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that monitors the binding of an analyte (modulator) to a ligand (enzyme) immobilized on a sensor surface in real-time.[7] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[8]
Objective: To determine the binding kinetics and affinity of a putative allosteric modulator to a TPP-dependent enzyme.
Materials:
-
Purified TPP-dependent enzyme
-
Putative allosteric modulator
-
SPR instrument and sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Enzyme Immobilization:
-
Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified enzyme solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the putative allosteric modulator in running buffer.
-
Inject the modulator solutions over the immobilized enzyme surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the association phase, switch back to running buffer to monitor the dissociation of the modulator.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove the bound modulator and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized enzyme) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.
-
Visualization of Regulatory Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the allosteric regulation of the Pyruvate Dehydrogenase Complex and Transketolase.
Caption: Allosteric regulation of the Pyruvate Dehydrogenase Complex.
Caption: Allosteric regulation of Transketolase activity.
This guide serves as a foundational resource for researchers investigating the allosteric regulation of TPP-dependent enzymes. The provided data and protocols offer a starting point for the validation and characterization of novel allosteric modulators, which hold significant promise for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. med.libretexts.org [med.libretexts.org]
- 4. Biochemical and Kinetic Characterization of Xylulose 5-Phosphate/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Regulation of Lactobacillus plantarum Xylulose 5-Phosphate/Fructose 6-Phosphate Phosphoketolase (Xfp) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dhvi.duke.edu [dhvi.duke.edu]
- 8. youtube.com [youtube.com]
Unveiling the Impact of Enzyme Mutations on Cocarboxylase Binding Affinity: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between enzymes and their cofactors is paramount. This guide provides a comparative analysis of cocarboxylase (thiamine pyrophosphate or TPP) binding affinity in various enzyme mutants. By presenting quantitative data, detailed experimental methodologies, and visual workflows, this document serves as a valuable resource for enzyme engineering and inhibitor design.
This compound, the biologically active form of vitamin B1, is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. Mutations in these enzymes can significantly alter their affinity for TPP, leading to a range of metabolic disorders. This guide delves into the effects of specific mutations on the binding affinity of this compound to enzymes such as pyruvate (B1213749) dehydrogenase, transketolase, and branched-chain α-keto acid dehydrogenase.
Quantitative Comparison of this compound Binding Affinity in Enzyme Mutants
The following table summarizes the binding affinity of this compound to wild-type and mutant enzymes. The data, presented as the Michaelis constant (Km) or the dissociation constant (Kd), highlights how specific amino acid substitutions can impact cofactor binding. A higher Km or Kd value indicates a lower binding affinity.
| Enzyme | Organism | Mutation | Binding Affinity Constant (μM) | Fold Change vs. Wild-Type | Reference |
| Pyruvate Dehydrogenase (E1α) | Homo sapiens | Wild-Type | - | - | [1][2] |
| M181V | - | ~250-fold increase in apparent Km | [1][2] | ||
| Branched-chain α-keto acid dehydrogenase | Homo sapiens | Normal | ~1.56 | - | [3] |
| Thiamin-responsive MSUD mutant | 25 | 16-fold increase in apparent Km | [3] | ||
| E. coli Transketolase | Escherichia coli | Wild-Type (high affinity site, 9mM Mg²⁺) | - | - | [4][5] |
| S385Y/D469T/R520Q (high affinity site, 9mM Mg²⁺) | - | - | [4][5] | ||
| E. coli Transketolase | Escherichia coli | Wild-Type (high affinity site, 0mM Mg²⁺) | 113 ± 40 | - | [6] |
| Wild-Type (high affinity site, 18mM Mg²⁺) | 1.3 ± 0.4 | ~87-fold increase in affinity | [6] |
Experimental Protocols
Accurate determination of binding affinities is crucial for comparative studies. The following are detailed methodologies for two common techniques used to quantify protein-ligand interactions.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Methodology:
-
Sample Preparation:
-
The enzyme (e.g., wild-type or mutant pyruvate dehydrogenase) and this compound (TPP) are extensively dialyzed against the same buffer to minimize heats of dilution.
-
The concentrations of the enzyme and TPP are accurately determined using a reliable method (e.g., UV-Vis spectroscopy).
-
Samples are degassed immediately before the experiment to prevent the formation of air bubbles.
-
-
ITC Experiment:
-
The sample cell is filled with the enzyme solution (typically in the low micromolar range).
-
The injection syringe is loaded with a concentrated solution of TPP (typically 10-20 fold higher than the enzyme concentration).
-
A series of small, sequential injections of TPP into the sample cell are performed.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat of dilution, determined from control experiments (injecting TPP into buffer), is subtracted from the experimental data.
-
The resulting data is plotted as heat change per mole of injectant versus the molar ratio of TPP to the enzyme.
-
The binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Fluorescence-Based Binding Assay (Tryptophan Quenching)
This technique relies on the change in the intrinsic fluorescence of tryptophan residues in a protein upon ligand binding. When this compound binds to an enzyme, it can cause a conformational change that quenches the fluorescence of nearby tryptophan residues.
Methodology:
-
Sample Preparation:
-
Solutions of the enzyme (wild-type or mutant) and this compound are prepared in a suitable buffer.
-
The concentration of the enzyme is kept constant, while the concentration of this compound is varied.
-
-
Fluorescence Measurement:
-
The fluorescence emission spectrum of the enzyme is recorded in the absence of this compound by exciting the sample at a wavelength of approximately 295 nm (to selectively excite tryptophan residues) and measuring the emission, typically between 300 and 400 nm.
-
Aliquots of the this compound solution are titrated into the enzyme solution, and the fluorescence emission spectrum is recorded after each addition and a brief incubation period to allow for equilibration.
-
-
Data Analysis:
-
The fluorescence intensity at the emission maximum is plotted against the concentration of this compound.
-
The data is corrected for any inner filter effects if the ligand absorbs light at the excitation or emission wavelengths.
-
The resulting binding curve is fitted to a binding equation (e.g., the Hill equation) to determine the dissociation constant (Kd).
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of this compound binding affinity in enzyme mutants.
This guide provides a foundational understanding of how enzyme mutations can influence this compound binding affinity. The presented data and protocols offer a starting point for researchers to design and execute their own comparative studies, ultimately contributing to the development of novel therapeutics and a deeper understanding of enzyme function.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of point mutations in patients with pyruvate dehydrogenase deficiency: role of methionine-181, proline-188, and arginine-349 in the alpha subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiamin-responsive maple-syrup-urine disease: decreased affinity of the mutant branched-chain alpha-keto acid dehydrogenase for alpha-ketoisovalerate and thiamin pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Two-Species Model of transketolase explains donor substrate-binding, inhibition and heat-activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cocarboxylase
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is a paramount concern. This guide provides essential, step-by-step procedures for the proper disposal of cocarboxylase, also known as thiamine (B1217682) pyrophosphate (TPP), ensuring operational safety and regulatory compliance.
This compound is not generally classified as a hazardous substance according to most safety data sheets (SDS)[1][2]. However, it is crucial to adhere to established laboratory safety protocols and local regulations for its disposal to minimize any potential environmental impact. Do not dump this compound into sewers or waterways[3].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles.
-
Body Protection: A laboratory coat is mandatory.
Step-by-Step Disposal Procedures
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.
1. Waste Segregation and Collection:
-
Unused or Expired this compound: Collect any excess or expired solid this compound in a designated, clearly labeled hazardous waste container.
-
Contaminated Materials: Any items such as pipette tips, gloves, and weighing paper that have come into contact with this compound should also be placed in the designated hazardous waste container.
-
Spill Cleanup Materials: In the event of a spill, use an inert absorbent material for liquid solutions or sweep up the solid material. All cleanup materials must be disposed of as hazardous waste[4].
2. Empty Container Disposal:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous lab glass or plastic, in accordance with your institution's guidelines. Be sure to deface or remove the original label.
3. Final Disposal:
-
All collected this compound waste must be handled and eliminated according to current local and national legislation[3].
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air[1]. This should be performed by a licensed waste disposal service.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. Disposal procedures should adhere to qualitative safety and environmental guidelines.
| Parameter | Value | Source |
| Hazard Classification | Not classified as hazardous | [1][2] |
| Environmental Hazard | Non-hazardous to water / Slightly hazardous for water | [3][5] |
| Recommended Disposal | Incineration via licensed disposal service | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Cocarboxylase
For laboratory professionals engaged in cutting-edge research and drug development, ensuring a safe handling environment for chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cocarboxylase, also known as thiamine (B1217682) pyrophosphate. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.
While some safety data sheets (SDS) classify this compound as not hazardous under normal conditions, others indicate the potential for allergic skin reactions and advise caution to avoid the inhalation of dust.[1][2] Therefore, a conservative approach to personal protective equipment (PPE) is recommended to ensure the well-being of all personnel.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for handling this compound. Consistent and proper use of PPE is the primary defense against potential exposure.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Glasses | With side shields, conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[3] | Protects eyes from dust and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber is a suitable material.[4] | Prevents direct skin contact with the chemical. |
| Body Protection | Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Respirator | A NIOSH-approved N95 (US) or type P1 (EN 143) dust mask is recommended where dust may be generated.[4] | Required when dust formation is likely to protect against inhalation.[4] |
Standard Operating Procedure for Safe Handling and Disposal
Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.
Handling Protocol:
-
Preparation and Planning:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure a properly functioning eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood is recommended.[4]
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety glasses with side shields.
-
Put on compatible chemical-resistant gloves. Inspect gloves for any signs of damage before use.[4]
-
-
Weighing and Solution Preparation:
-
Handle the solid form of this compound carefully to minimize dust generation.
-
If weighing the powder, do so in a fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Disposal Plan:
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Non-disposable PPE, such as lab coats, should be decontaminated or professionally laundered if contaminated.
-
-
Final Disposal:
-
Arrange for the disposal of chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company, in accordance with local, state, and federal regulations.[6]
-
This compound Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
